What is the structure of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)?
An In-Depth Technical Guide to the Structure and Utility of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) Introduction Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), often referred to as UTPγNH...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structure and Utility of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Introduction
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), often referred to as UTPγNH (or AMP-PNP's uridine counterpart), is a non-hydrolyzable analog of Uridine 5'-triphosphate (UTP). Its unique structural modification—the substitution of an oxygen atom with an imido group in the triphosphate chain—confers remarkable resistance to enzymatic cleavage. This property makes it an invaluable tool in biochemistry and drug development for investigating processes involving UTP, without the complication of metabolic breakdown. This guide provides a detailed exploration of its structure, the causal relationship between its form and function, and its applications in scientific research.
The Core Nucleoside: Uridine
The foundational structure of this molecule is the nucleoside uridine. Uridine is composed of two key covalently linked components:
Uracil: A pyrimidine nucleobase, one of the four primary bases in ribonucleic acid (RNA).
Ribose: A five-carbon pentose sugar.
The uracil base is attached to the 1' carbon of the ribose sugar via a β-N1-glycosidic bond. This uridine unit serves as the fundamental recognition element for enzymes and receptors that interact with UTP.
Caption: Comparison of UTP and its non-hydrolyzable imidotriphosphate analog.
Physicochemical Properties
A summary of the key properties of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is provided below for easy reference.
The structural integrity of the imidotriphosphate analog under physiological conditions makes it a superior tool for specific experimental paradigms.
Probing Enzyme Mechanisms
Many enzymes utilize the energy derived from UTP hydrolysis. This analog allows researchers to decouple binding from catalysis.
Competitive Inhibition: It can act as a competitive inhibitor for enzymes that use UTP, allowing for the study of substrate binding affinity (Ki) without the enzyme completing its catalytic cycle. This is crucial for structural biology studies (e.g., X-ray crystallography) where trapping the enzyme in its substrate-bound state is desired.
Allosteric Regulation: It can be used to investigate allosteric binding sites and conformational changes upon nucleotide binding, independent of hydrolysis.
Investigating P2Y Receptors
UTP is a natural agonist for several G-protein coupled P2Y receptors, which are involved in a multitude of physiological processes. [6]The rapid degradation of extracellular UTP complicates the study of these receptors.
Stable Agonist: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) serves as a stable agonist, enabling prolonged and controlled activation of P2Y receptors to study downstream signaling cascades without the variable of ligand depletion. [6][7]This is essential for dose-response experiments and for elucidating the kinetics of receptor activation and desensitization.
Synthesis of Modified RNA
The compound can serve as a precursor for the enzymatic synthesis of RNA oligonucleotides. [1][2]Incorporating this analog can introduce nuclease-resistant sites into an RNA strand, which is a valuable strategy in the development of RNA-based therapeutics like siRNAs or aptamers.
Experimental Protocol: Competitive Binding Assay
This section outlines a generalized protocol for using Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in a competitive binding assay to determine its affinity for a UTP-dependent enzyme.
Objective: To determine the inhibition constant (Ki) of the non-hydrolyzable analog for RNA Polymerase.
Reaction Setup: Prepare a series of reaction tubes. Each tube will contain a fixed concentration of RNA Polymerase and radio-labeled [α-³²P]UTP.
Inhibitor Titration: Add increasing concentrations of the non-hydrolyzable imidotriphosphate analog to the reaction tubes. Include a control tube with no analog.
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes) to allow binding to reach equilibrium.
Filter Binding: Rapidly filter the contents of each tube through a nitrocellulose membrane. The protein and any bound radiolabeled UTP will be retained on the membrane, while unbound UTP will pass through.
Washing: Wash the membranes with cold binding buffer to remove non-specifically bound radioactivity.
Quantification: Place the membranes in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
Data Analysis: Plot the amount of bound [α-³²P]UTP as a function of the concentration of the imidotriphosphate analog. Use this data to calculate the IC₅₀ (the concentration of analog required to inhibit 50% of binding) and subsequently the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive binding assay.
Conclusion
The structure of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is a testament to the power of subtle chemical modification. The replacement of a single oxygen atom with an imido group transforms a transient biological substrate into a stable and powerful research tool. Its resistance to hydrolysis provides an unambiguous means to study the binding and activation steps of UTP-dependent processes, offering clarity in complex biological systems and paving the way for advancements in enzymology, signal transduction, and therapeutic development.
An In-Depth Technical Guide to the Mechanism of Action of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Foreword: The Pursuit of Stable Agonism in Purinergic Signaling Research In the intricate landscape of cellular communication, the family of P2Y G protein-coupled receptors (GPCRs) stands out as a critical regulator of a...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Pursuit of Stable Agonism in Purinergic Signaling Research
In the intricate landscape of cellular communication, the family of P2Y G protein-coupled receptors (GPCRs) stands out as a critical regulator of a myriad of physiological processes. These receptors, activated by extracellular nucleotides like ATP and UTP, are notoriously challenging to study due to the rapid hydrolysis of their endogenous ligands by ectonucleotidases. This inherent instability complicates the precise characterization of receptor pharmacology and downstream signaling. To circumvent this, medicinal chemists have engineered non-hydrolyzable analogs, providing researchers with invaluable tools to dissect these complex pathways.
This technical guide focuses on one such pivotal molecule: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) , more commonly known in the scientific community as UTPγS . By replacing a non-bridging oxygen atom in the terminal phosphate with sulfur, UTPγS achieves significant resistance to enzymatic degradation while retaining its ability to bind and activate specific P2Y receptors. This guide offers an in-depth exploration of the mechanism of action of UTPγS, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in elucidating the roles of P2Y2 and P2Y4 receptors in health and disease. We will delve into the causality behind its use in key experimental protocols, ensuring a robust and validated approach to purinergic signaling research.
Molecular Profile and Physicochemical Properties of UTPγS
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is a structural analog of uridine triphosphate (UTP). The key modification is the substitution of a sulfur atom for an oxygen atom on the gamma phosphate group. This seemingly minor alteration has profound implications for its utility in biochemical and pharmacological studies.
Increased Stability: The thiophosphate bond in UTPγS is significantly more resistant to hydrolysis by ectonucleotidases compared to the phosphate bond in UTP.[1] This stability is the primary reason for its widespread use, as it allows for sustained receptor activation and simplifies the interpretation of experimental results by minimizing the confounding effects of ligand degradation.[1]
Receptor Selectivity: UTPγS is a potent and selective agonist for the P2Y2 and P2Y4 receptor subtypes.[2] While UTP also activates these receptors, the species-specificity of the P2Y4 receptor's response to ATP versus UTP can complicate studies in non-human systems.[3] The consistent agonism of UTPγS at these receptors provides a more reliable tool for their characterization.
Mechanism of Action: Activating the Gq Signaling Cascade
UTPγS exerts its biological effects by binding to and activating P2Y2 and P2Y4 receptors, which are members of the Gq/11 family of G protein-coupled receptors.[4] The binding of UTPγS induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
G Protein Coupling and Activation
Upon agonist binding, the P2Y2/4 receptor acts as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric G protein, Gq. This process involves the release of GDP from the Gαq subunit and the subsequent binding of GTP. The binding of GTP to Gαq leads to its dissociation from the Gβγ dimer, allowing both components to interact with downstream effectors.
Downstream Signaling Pathways
The activated Gαq subunit stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a hallmark of P2Y2 and P2Y4 receptor activation and serves as a readily measurable endpoint in functional assays.[5]
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses such as cell proliferation, differentiation, and secretion.
Below is a diagram illustrating the signaling pathway initiated by UTPγS binding to P2Y2/4 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol:
Membrane Preparation:
Culture cells stably expressing the human P2Y2 or P2Y4 receptor.
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the supernatant at high speed to pellet the membranes.
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
[6]
Binding Assay:
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]UTP), and increasing concentrations of unlabeled UTPγS.
For determining non-specific binding, add a saturating concentration of a known P2Y antagonist in a separate set of wells.
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
Separation and Quantification:
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
Dry the filter plate and add scintillation cocktail to each well.
Quantify the radioactivity trapped on the filters using a scintillation counter.
[6]
Data Analysis:
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of UTPγS.
Plot the specific binding as a percentage of the control (no UTPγS) against the logarithm of the UTPγS concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[7]
Intracellular Calcium Mobilization Assay
Causality and Self-Validation: This functional assay measures a direct downstream consequence of P2Y2/4 receptor activation. The dose-dependent increase in intracellular calcium upon stimulation with UTPγS confirms its agonist activity. The use of a positive control (e.g., ionomycin) and a negative control (untreated cells) validates the assay's responsiveness and baseline.
Experimental Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Step-by-Step Protocol:
Cell Preparation:
Seed cells expressing the P2Y2 or P2Y4 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
Wash the cells to remove extracellular dye.
Assay Execution:
Place the plate in a fluorescence plate reader equipped with an automated injection system.
Establish a baseline fluorescence reading for each well.
Inject varying concentrations of UTPγS into the wells and immediately begin kinetic fluorescence measurements.
Data Analysis:
Calculate the change in fluorescence intensity over time for each well.
Plot the peak fluorescence response against the logarithm of the UTPγS concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of UTPγS that elicits a half-maximal response.
[5]
Concluding Remarks and Future Directions
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (UTPγS) has proven to be an indispensable tool for the pharmacological and functional characterization of P2Y2 and P2Y4 receptors. Its resistance to hydrolysis provides a stable and reliable means to probe the intricate signaling pathways governed by these receptors. The experimental protocols detailed in this guide represent a robust framework for investigating the mechanism of action of UTPγS and other P2Y receptor ligands.
Future research will likely focus on the development of even more selective agonists and antagonists for the various P2Y receptor subtypes, which will be crucial for dissecting their specific physiological and pathophysiological roles. Furthermore, the application of advanced techniques such as cryo-electron microscopy will provide unprecedented structural insights into the interactions between UTPγS and its target receptors, paving the way for the rational design of novel therapeutics targeting the purinergic signaling system.
References
Functional expression and intracellular signaling of UTP-sensitive P2Y receptors in theca-interstitial cells. (2010). Reproductive Biology and Endocrinology. [Link]
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The specific agonist of P2Y 2 and P2Y 4 receptor UTPγS induced Ca 2+ signals in the hCMEC/D3 cells. (2012). ResearchGate. [Link]
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A Technical Guide to the Role of Non-Hydrolyzable UTP Analogs in Dissecting Transcription
Abstract The process of transcription, catalyzed by DNA-dependent RNA polymerase (RNAP), is a dynamic and intricate molecular ballet. To understand the choreography of this fundamental process—the pauses, the movements,...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The process of transcription, catalyzed by DNA-dependent RNA polymerase (RNAP), is a dynamic and intricate molecular ballet. To understand the choreography of this fundamental process—the pauses, the movements, and the catalytic steps—researchers require tools that can selectively halt the machinery at specific moments in time. Non-hydrolyzable UTP analogs are indispensable molecular probes that serve this exact purpose. By mimicking natural Uridine Triphosphate (UTP) while resisting enzymatic cleavage, these analogs effectively "freeze" the RNA polymerase in distinct conformational and catalytic states. This guide provides an in-depth exploration of the core principles behind non-hydrolyzable UTP analogs and their application in elucidating the mechanisms of transcription elongation, translocation, and backtracking. We will delve into the causality behind experimental choices, provide actionable protocols, and synthesize field-proven insights to empower your research.
The Engine of Transcription: The Nucleotide Addition Cycle and Its Reversibility
At the heart of transcription lies the nucleotide addition cycle (NAC), a series of exquisitely coordinated events that extends the nascent RNA chain.[1][2] This cycle, executed within the active center of RNA polymerase, can be distilled into four fundamental steps.[2][3]
NTP Binding: A nucleoside triphosphate (NTP), complementary to the template DNA strand, diffuses into the enzyme's active site.[4]
Catalysis: The 3'-hydroxyl group of the nascent RNA chain performs a nucleophilic attack on the α-phosphate of the incoming NTP. This reaction, facilitated by two critical Mg²⁺ ions in the active site, forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule.[4][5][6][7]
PPi Release: The pyrophosphate product is released from the active site.
Translocation: The polymerase moves one base pair downstream along the DNA, repositioning the new 3' end of the RNA to accept the next NTP.[2]
This process is not a one-way street. The polymerase can catalyze the reverse reaction, known as pyrophosphorolysis , where a PPi molecule attacks the 3'-terminal phosphodiester bond, cleaving the last-added nucleotide and releasing it as an NTP.[1][8] This reversibility is a key feature of the transcription elongation complex and a critical consideration in experimental design. The equilibrium between the forward (polymerization) and reverse (pyrophosphorolysis) reactions is a central target for study using non-hydrolyzable analogs.
Caption: The Nucleotide Addition Cycle and the point of intervention by non-hydrolyzable analogs.
The Molecular Probes: Understanding Non-Hydrolyzable UTP Analogs
Non-hydrolyzable UTP analogs are synthetic molecules designed to mimic UTP in structure and binding but resist the enzymatic cleavage of the phosphoanhydride bonds.[9] The resistance is conferred by modifying the triphosphate chain, typically by replacing one of the oxygen atoms.[10][11]
Common Modifications Include:
γ-Thio (UTPγS): A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification significantly slows the rate of hydrolysis, making UTPγS a slow substrate rather than a complete inhibitor.[11]
β,γ-imido (UMP-PNP): The bridging oxygen between the β and γ phosphates is replaced with an imido (-NH-) group. This bond is highly resistant to cleavage, making analogs like AMP-PNP and UMP-PNP effective competitive inhibitors that can lock an enzyme in its pre-hydrolysis state.[11][12][13]
β,γ-methylene (UMP-PCP): The bridging oxygen is replaced with a methylene (-CH₂-) group, which is also highly resistant to hydrolysis.[11]
The choice of analog is a critical experimental decision. For studies requiring the complete arrest of a polymerase for structural analysis, a true non-hydrolyzable analog like UMP-PNP is often preferred. For kinetic studies or assays where slow incorporation is desired to trap an intermediate, UTPγS is an excellent choice.
Key Applications in Transcription Research
The ability to stall RNA polymerase at a defined position is a powerful tool for dissecting its complex mechanics.
Probing RNAP Dynamics: Backtracking and Proofreading
RNA polymerase does not move along DNA with unwavering forward momentum. It can pause and even slide backward along the DNA and RNA chains, a process known as backtracking .[14][15] When backtracked, the 3' end of the nascent RNA is displaced from the active site, rendering the complex transcriptionally inactive.[14]
The cell has two primary mechanisms to resolve a backtracked state:
1D Diffusion: The polymerase can slide forward, re-engaging the RNA 3' end with the catalytic center.
Endonucleolytic Cleavage: The polymerase's intrinsic nuclease activity, often stimulated by factors like GreA/GreB in bacteria or TFIIS in eukaryotes, cleaves the extruded 3' portion of the RNA, creating a new 3' end within the active site.[14]
Non-hydrolyzable UTP analogs are instrumental in studying this process. By incorporating an analog like UTPγS at the 3' end of the nascent transcript, the phosphodiester backbone becomes resistant to this cleavage. This allows researchers to trap the polymerase in a backtracked state, enabling the study of the physical stability of the backtracked complex and the factors that influence forward recovery without the complication of the cleavage pathway.[14][16]
Caption: Using non-hydrolyzable analogs to dissect RNAP backtracking recovery pathways.
Structural Biology: Trapping the Elongation Complex
Obtaining high-resolution structures of transcription elongation complexes (TECs) is challenging due to their transient nature. Non-hydrolyzable analogs allow researchers to assemble stable, homogenous populations of TECs stalled at a specific DNA sequence.[17][18] By providing all NTPs except one, and substituting that one with a non-hydrolyzable analog, the polymerase will transcribe up to the point of required incorporation and then arrest. These stable complexes are ideal for structural determination by X-ray crystallography or cryo-electron microscopy, providing invaluable snapshots of the enzyme in action.
Footprinting: Mapping the Polymerase-Nucleic Acid Interface
Footprinting is a technique used to determine the precise region of DNA or RNA that is physically protected by a bound protein. By arresting a TEC with a non-hydrolyzable analog, the complex can be subjected to enzymatic or chemical cleavage (e.g., with DNase I or RNase A/T1).[19] The segment of the nucleic acid scaffold that is shielded by the polymerase will remain intact, while exposed regions are degraded. Analyzing the protected fragments reveals the "footprint" of the polymerase, defining the boundaries of the transcription bubble and the path of the nascent RNA transcript.[19][20][21]
Experimental Protocol: In Vitro Transcription Assay to Map RNAP Pausing with UTPγS
This protocol provides a framework for identifying sites of RNA polymerase pausing or arrest upon the incorporation of a non-hydrolyzable UTP analog.
Objective: To map the 3' ends of RNA transcripts generated in the presence of UTP versus UTPγS, revealing positions where the analog stalls elongation.
Core Principle: A standard in vitro transcription reaction is performed with a DNA template containing a T7 promoter. One reaction contains all four natural NTPs (control), while the experimental reaction substitutes UTP with UTPγS. A radiolabeled NTP is included for visualization. The RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE), where shorter bands in the UTPγS lane indicate sites of polymerase stalling.
Materials & Reagents
Reagent
Stock Concentration
Final Concentration
Purpose
Linearized DNA Template
100 nM
10 nM
Contains T7 promoter and target sequence.
T7 RNA Polymerase
100 U/µL
2 U/µL
Enzyme for transcription.
5x Transcription Buffer
5x
1x
Provides optimal pH, salt, and Mg²⁺.
ATP, GTP, CTP Solution
10 mM each
500 µM each
Standard ribonucleotides.
UTP
10 mM
500 µM
Natural UTP for control reaction.
UTPγS
10 mM
500 µM
Non-hydrolyzable analog for experimental reaction.
[α-³²P]GTP
10 µCi/µL
0.5 µCi/µL
Radiolabel for RNA visualization.
RNase-free Water
-
To final volume
Solvent.
2x Stop Solution
2x
1x
(e.g., 95% formamide, 18 mM EDTA, 0.025% SDS) Denatures proteins and stops the reaction.
Step-by-Step Methodology
Caption: Experimental workflow for a non-hydrolyzable analog-based transcription assay.
Prepare Master Mix: On ice, prepare a master mix containing 5x Transcription Buffer, DNA template, the ATP/GTP/CTP solution, [α-³²P]GTP, and RNase-free water. Prepare enough for two reactions plus a small overage.
Aliquot: Aliquot the master mix into two separate microcentrifuge tubes labeled "Control" and "UTPγS".
Add Uridine Source: To the "Control" tube, add UTP to the final concentration. To the "UTPγS" tube, add UTPγS to the same final concentration.
Initiate Transcription: Add T7 RNA Polymerase to each tube, mix gently, and incubate at 37°C. The incubation time can be varied (e.g., 15-30 minutes) depending on the template and desired yield.
Stop Reaction: Terminate the reactions by adding an equal volume of 2x Stop Solution to each tube.
Denature: Heat the samples at 95°C for 5 minutes to denature the RNA and polymerase, then immediately place on ice.
Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7M Urea). Include a radiolabeled size ladder if desired.
Visualization: After electrophoresis, transfer the gel to filter paper, dry it, and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
Interpreting the Results
Control Lane (+UTP): This lane should primarily show a prominent band corresponding to the full-length run-off transcript. Some intermediate bands may be present, indicating natural pause sites.
Experimental Lane (+UTPγS): This lane will likely show a decrease in the intensity of the full-length transcript band and the appearance of a ladder of shorter RNA products. Each band represents a population of transcripts where the polymerase stalled after incorporating UTPγS at a position just prior to a templated adenine (which requires UTP for the next addition). The positions of these stalls can be precisely mapped by comparing their migration to a sequencing ladder or known size standards.
Conclusion and Future Perspectives
Non-hydrolyzable UTP analogs are more than mere reagents; they are sophisticated tools that grant researchers temporal control over the complex process of transcription. By providing the means to pause, trap, and dissect the RNA polymerase machinery, these analogs have been foundational to our current understanding of transcription fidelity, regulation, and dynamics.[17] As structural biology techniques achieve ever-higher resolutions and single-molecule studies become more commonplace[14], the strategic use of these analogs will continue to be essential for building a complete, dynamic model of the transcription process. Their application in drug development, particularly for screening inhibitors that target specific states of the elongation complex, represents a promising frontier.
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Suo, Z. (2010). Nucleotide Analogues as Probes for DNA and RNA Polymerases. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.23. [Link]
Motorin, Y., & Helm, M. (2019). Discovering and Mapping the Modified Nucleotides That Comprise the Epitranscriptome of mRNA. Annual Review of Biochemistry, 88, 223–247. [Link]
Shaevitz, J. W., & Block, S. M. (2003). Backtracking by single RNA polymerase molecules observed at near-base-pair resolution. Nature, 426(6967), 685–689. [Link]
Bai, L., & Wang, D. (2007). A structure-based kinetic model of transcription. Transcription, 1(1), 26–30. [Link]
Fiveable. (n.d.). Transcription initiation, elongation, and termination. Cell Biology Class Notes. Retrieved January 3, 2026, from [Link]
Goldman, G., & Ebright, R. H. (2019). Ribonucleoside-5-diphosphates (NDPs) support RNA polymerase transcription, suggesting NDPs May have been substrates for primordial nucleic acid biosynthesis. Proceedings of the National Academy of Sciences, 116(31), 15453–15458. [Link]
Jena Bioscience. (n.d.). Pseudo-UTP, Analogs and Derivatives of natural RNA Nucleobases. Retrieved January 3, 2026, from [Link]
Singh, A., & Varner, J. D. (2025). Emergent kinetics of in vitro transcription from interactions of T7 RNA polymerase and DNA. arXiv. [Link]
Zhang, W., & Szostak, J. W. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society, 140(2), 731–736. [Link]
Reines, D., & Mote, J. (1991). Footprinting analysis of mammalian RNA polymerase II along its transcript: an alternative view of transcription elongation. The EMBO Journal, 10(5), 1163–1172. [Link]
Bertin, J., & Acheson, N. H. (1990). RNA footprint mapping of RNA polymerase II molecules stalled in the intergenic region of polyomavirus DNA. Journal of Virology, 64(8), 3534–3541. [Link]
Kern, H., & Davis, R. H. (2001). Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Biotechnology and Bioengineering, 72(5), 548–561. [Link]
BioNumbers. (n.d.). Footprint of RNA polymerase II on DNA template in an in vitro DNAse protection assay. Retrieved January 3, 2026, from [Link]
Nudler, E. (2012). RNA Polymerase Backtracking in Gene Regulation and Genome Instability. Cell, 149(7), 1438–1445. [Link]
Artsimovitch, I., & Yuzenkova, Y. (2016). NusG inhibits RNA polymerase backtracking by stabilizing the minimal transcription bubble. eLife, 5, e18096. [Link]
Nudler, E., & Kaminski, L. (2024). Persistence of backtracking by human RNA polymerase II. Molecular Cell, 84(5), 906–921.e8. [Link]
Jena Bioscience. (n.d.). UTPαS, α-Phosphate modified Uridine Nucleotides. Retrieved January 3, 2026, from [Link]
Dangkulwanich, M., & Block, S. M. (2016). Mechanisms of backtrack recovery by RNA polymerases I and II. Proceedings of the National Academy of Sciences, 113(10), 2697–2702. [Link]
Jena Bioscience. (n.d.). dUpNHpp, α,β non-hydrolyzable Uridine Nucleotides. Retrieved January 3, 2026, from [Link]
Enzymatic incorporation of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate).
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Beyond the Canonical – Harnessing the Power of a Non-hydrolyzabl...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Canonical – Harnessing the Power of a Non-hydrolyzable UTP Analog
In the intricate world of molecular biology and drug discovery, the precise manipulation and analysis of RNA are paramount. While native ribonucleotides are the fundamental building blocks of transcription, their inherent susceptibility to enzymatic degradation presents significant challenges for many applications. This guide delves into the enzymatic incorporation of a pivotal molecule that circumvents this limitation: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), more commonly known as UTPγS.
UTPγS is a chemically modified analog of uridine triphosphate (UTP) where a non-bridging oxygen atom in the γ-phosphate is replaced by a sulfur atom. This seemingly subtle modification has profound consequences, rendering the terminal phosphate bond highly resistant to hydrolysis by nucleases.[1] This stability makes UTPγS an invaluable tool for a myriad of applications, from elucidating enzymatic mechanisms to developing novel therapeutic agents.
This technical guide, born from extensive research and field-proven insights, will provide you with a comprehensive understanding of the principles and practices governing the enzymatic incorporation of UTPγS. We will explore the mechanistic underpinnings of its acceptance by RNA polymerases, provide detailed protocols for its use in in vitro transcription, and showcase its diverse applications in cutting-edge research and development.
I. The Heart of the Matter: Mechanism of UTPγS Incorporation by RNA Polymerases
The successful incorporation of a modified nucleotide like UTPγS hinges on the intricate interplay between the nucleotide analog and the RNA polymerase. The key to this interaction lies in the structural and electronic properties of both molecules.
Structural Basis of Recognition and Incorporation
RNA polymerases, such as the widely used T7 RNA polymerase, exhibit a remarkable degree of substrate specificity. However, their active sites can accommodate certain modifications to the nucleotide structure. The substitution of a non-bridging oxygen with a sulfur atom in the γ-phosphate of UTPγS results in minimal steric hindrance, allowing it to fit within the catalytic pocket of the enzyme.
The fidelity of nucleotide incorporation is a multi-step process involving initial binding, a conformational change of the enzyme, and catalysis of the phosphodiester bond formation. Structural studies of T7 RNA polymerase have revealed an "open" and a "closed" conformation. The incoming nucleotide initially binds to the "open" complex, where it is positioned for base-pairing with the template DNA strand. Upon correct base-pairing, the enzyme transitions to the "closed" conformation, which is catalytically active. The polymerase's ability to accommodate the phosphorothioate group of UTPγS during this process is crucial for its successful incorporation.
The following diagram illustrates the key steps in the incorporation of a nucleotide triphosphate by T7 RNA polymerase, a process that UTPγS successfully navigates.
Caption: Workflow for UTPγS-modified RNA synthesis.
III. Applications in Research and Drug Development: The Versatility of UTPγS-Modified RNA
The enhanced stability of RNA containing phosphorothioate linkages opens up a vast array of applications in both basic research and the development of novel therapeutics.
Probing RNA Structure and Function
The resistance of UTPγS-modified RNA to nucleases makes it an excellent tool for studying RNA structure. By strategically incorporating UTPγS at specific sites, researchers can protect those positions from enzymatic cleavage, allowing for the mapping of solvent-accessible regions and the identification of protein binding sites. This is particularly valuable in techniques like footprinting analysis.
Investigating RNA-Protein Interactions
Understanding the intricate dance between RNA and its binding proteins is fundamental to deciphering gene regulation. UTPγS-modified RNA can be used as a stable substrate in various assays to study these interactions, such as electrophoretic mobility shift assays (EMSA) and pull-down assays. The increased half-life of the RNA ensures that the interaction can be studied over longer periods without degradation of the probe.
[2][3][4][5][6]
Aptamer Selection and Therapeutic Development
Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers from a large random library. The inclusion of modified nucleotides like UTPγS during the SELEX process can lead to the selection of aptamers with enhanced stability and resistance to nucleases, making them more viable as therapeutic agents.
Drug Discovery and Development
The stability of UTPγS makes it a valuable reagent in drug discovery. [7][8][9]For instance, it can be used in high-throughput screening assays to identify small molecules that inhibit or modulate the activity of RNA-metabolizing enzymes. Furthermore, the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, often involves the incorporation of phosphorothioate linkages to improve their in vivo stability and efficacy.
The logical relationship between the properties of UTPγS and its applications is depicted in the following diagram.
Imidotriphosphate Nucleotides: Illuminating Cellular Mechanisms by Halting Molecular Clocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The study of nucleotide triphosphate (NTP)-dependent processes is fundamental to understanding cellular life. However,...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of nucleotide triphosphate (NTP)-dependent processes is fundamental to understanding cellular life. However, the very speed of NTP hydrolysis that powers cellular machinery presents a formidable challenge for detailed mechanistic investigation. Imidotriphosphate nucleotides, synthetic analogs featuring a non-hydrolyzable P-N-P bond, have been a transformative solution to this problem. By acting as stable mimics of the pre-hydrolysis state, these molecules effectively "freeze" molecular machines in time, permitting detailed structural and functional analysis. This guide provides a comprehensive exploration of the discovery, properties, and critical applications of imidotriphosphate nucleotides, such as Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and Guanosine 5′-(β,γ-imido)triphosphate (GMP-PNP). We will delve into their role in deciphering enzyme kinetics, signal transduction cascades, and motor protein function, and discuss their indelible impact on modern drug discovery, complete with field-tested experimental protocols.
The Genesis of a Molecular Tool: The Problem of Fleeting States
At the heart of cellular energy and signaling lies the hydrolysis of the γ-phosphate bond of nucleoside triphosphates like ATP and GTP. This reaction is exquisitely controlled by enzymes—ATPases and GTPases—which couple the released energy to perform work. For scientists seeking to understand these enzymes, a significant hurdle was the transient nature of the enzyme-NTP complex. The pre-hydrolysis, transition, and post-hydrolysis states are fleeting, making it incredibly difficult to capture and characterize the precise molecular interactions and conformational changes that define the enzyme's function.
The solution emerged from synthetic chemistry with the development of non-hydrolyzable NTP analogs. The pioneering work of Yount and colleagues in 1971 introduced Adenylyl-imidodiphosphate (AMP-PNP), an ATP analog where the β-γ bridging oxygen is replaced by an imido (-NH-) group.[1] This substitution of a phosphoanhydride bond with a more stable phosphoimidate bond renders the molecule highly resistant to cleavage by most ATPases.[1][2] This innovation provided a molecular "pause button," enabling researchers to trap and study enzymes in their active, substrate-bound conformation for extended periods.
Caption: Fig. 1: The P-N-P bond substitution that confers hydrolysis resistance.
Physicochemical Properties: More Than Just Stability
While resistance to hydrolysis is their defining feature, the substitution of an oxygen atom for a nitrogen atom imparts other subtle, yet important, changes to the nucleotide's properties. These differences must be considered when designing experiments and interpreting results.
The P-N-P bond angle and length differ slightly from the P-O-P linkage, which can introduce minor conformational constraints. Furthermore, the imido group has a different pKa compared to the bridging oxygen, which can slightly alter the chelation of essential divalent cations like Mg²⁺, a critical cofactor for nearly all NTPases. While these analogs are excellent mimics, they are not perfect replicas. It is a field-proven insight that for some enzymes, the binding affinity of the analog may differ from the natural nucleotide, a factor that must be empirically determined.
Table 1: Comparative Properties of ATP vs. AMP-PNP
Core Applications: Deconstructing Complex Biological Systems
The ability to stably mimic the pre-hydrolysis state has made imidotriphosphate nucleotides indispensable across multiple fields of biological research.
Structural Biology and Enzyme Kinetics
In structural biology, AMP-PNP and GMP-PNP are invaluable for X-ray crystallography and cryo-electron microscopy (cryo-EM). By co-crystallizing a protein with its corresponding imidotriphosphate analog, researchers can obtain high-resolution snapshots of the active site with the substrate analog bound. These "frozen" structures have revealed the precise molecular interactions responsible for catalysis and have been instrumental in understanding the conformational changes that drive enzymatic cycles. For example, structures of motor proteins like kinesin bound to AMP-PNP have elucidated the pre-power stroke state, a critical step in force generation.[4]
Dissecting Signal Transduction: The G-Protein Cycle
Guanine nucleotide-binding proteins (G-proteins) act as molecular switches in a vast number of signaling pathways.[5][6] They are "ON" when bound to GTP and "OFF" when bound to GDP. The "OFF" to "ON" transition involves the release of GDP and the binding of GTP, while the "ON" to "OFF" transition requires GTP hydrolysis. GMP-PNP has been a cornerstone tool for studying this cycle.[7] Because it binds to G-proteins but cannot be hydrolyzed, it locks the protein in a perpetually "ON" state. This allows for the unambiguous identification of downstream effector proteins and the stabilization of receptor-G-protein complexes for further study.[7]
Caption: Fig. 2: GMP-PNP locks G-proteins in an active state by preventing hydrolysis.
Impact on Drug Discovery
Understanding the three-dimensional structure of an NTP-binding site is a foundational pillar of modern rational drug design.[8][9] Co-crystal structures of target proteins (e.g., kinases, helicases) with imidotriphosphate analogs provide a detailed blueprint of the active site. This structural information allows computational and medicinal chemists to design and synthesize small molecule inhibitors that can compete with the natural nucleotide, a common strategy for developing antiviral and anticancer therapeutics.[8][10] The stable, well-defined conformation provided by the analog is often superior to modeling with the natural, labile substrate.
The following protocols are designed as self-validating systems, providing a robust framework for utilizing imidotriphosphate nucleotides in your research.
Protocol: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment. Using a non-hydrolyzable analog is critical because the heat from substrate hydrolysis would overwhelm the binding signal.
Methodology:
Preparation:
Dialyze the purified protein of interest extensively against the chosen ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
Prepare a concentrated stock solution of AMP-PNP (or GMP-PNP) and dissolve it in the final dialysis buffer to ensure a perfect buffer match. Mismatched buffers are a primary source of experimental artifacts.
Thoroughly degas both the protein and nucleotide solutions to prevent bubble formation in the ITC cell.
ITC Experiment:
Load the protein solution (typically 10-50 µM) into the sample cell.
Load the nucleotide solution (typically 10-20 times the protein concentration) into the injection syringe.
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the nucleotide into the protein solution while monitoring the heat change.
Data Analysis & Validation:
The raw data appears as a series of heat spikes. Integrating these peaks yields a binding isotherm.
Fit the binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
A valid experiment will show a sigmoidal binding curve that reaches saturation, and the calculated stoichiometry (n) should be close to the expected value (e.g., n ≈ 1 for a single binding site).
Protocol: Functional Lock-in of G-Proteins for Downstream Effector Assays
Causality: This protocol uses GMP-PNP to constitutively activate a G-protein population. This allows for the stable isolation of the G-protein in its active state, which can then be used as "bait" in pull-down assays to identify and validate downstream binding partners (effectors).
Caption: Fig. 3: Workflow for identifying G-protein effectors using GMP-PNP.
Methodology:
Activation Reaction:
In a microfuge tube, combine purified G-protein (e.g., 5 µg) with an activation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂). The high Mg²⁺ concentration is crucial for coordinating the nucleotide.
Add GMP-PNP to a final concentration of 100 µM. The excess ensures efficient nucleotide exchange.
Incubate at 30°C for 30 minutes to facilitate the dissociation of endogenous GDP and the binding of GMP-PNP.
Prepare a clarified cell lysate from the cells of interest, representing the source of potential effector proteins.
Incubate the immobilized, activated G-protein with the cell lysate for 1-2 hours at 4°C.
Analysis & Validation:
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH or high salt).
Analyze the eluate by SDS-PAGE and Western blotting for a candidate effector, or by mass spectrometry for unbiased discovery.
A crucial control is to perform a parallel experiment with the G-protein in its GDP-bound (inactive) state. A true effector should bind preferentially to the GMP-PNP-activated G-protein.
Conclusion
Imidotriphosphate nucleotides are more than just reagents; they are elegant molecular probes that have granted researchers unprecedented access to the innermost workings of the cell. By providing a stable window into transient molecular states, they have been instrumental in building the foundational knowledge of enzyme function, signal transduction, and cellular mechanics. Their impact extends directly into the clinic, where the structural insights they provide continue to guide the development of targeted, life-saving therapies. As research tools become more sophisticated, the fundamental principle of using stable-state analogs like AMP-PNP and GMP-PNP will undoubtedly continue to be a cornerstone of molecular and cellular investigation.
References
Yount, R. G., Babcock, D., Ballantyne, W., & Ojala, D. (1971). Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P-N-P linkage. Biochemistry, 10(13), 2484–2489. [Link]
Sakharov, P. A., et al. (2015). Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (AMP-PNP) does not inhibit ATP-dependent scanning of leader sequence of mRNA. Biochemistry (Moscow), 80(1), 45–49. [Link]
Houslay, M. D., et al. (1981). Guanosine 5'-triphosphate and guanosine 5'-[βγ-imido]triphosphate effect a collision coupling mechanism between the glucagon receptor and catalytic unit of adenylate cyclase. Biochemical Journal, 197(3), 639–647. [Link]
Crevel, I. M., et al. (1996). Delayed start-up of kinesin-driven microtubule gliding following inhibition by adenosine 5′-[β,γ-imido]triphosphate. The Journal of Cell Biology, 135(6 Pt 1), 1615–1623. [Link]
Lee, M. J., et al. (2015). Studying Cellular Signal Transduction with OMIC Technologies. Journal of Molecular Biology, 427(21), 3407–3423. [Link]
Frontiers Media SA. (2023). Editorial: Recent trends and spotlight on nucleotide-based drugs: novel targets, their design, delivery, and clinical potential. Frontiers in Pharmacology, 14, 1258286. [Link]
Lin, K. T., et al. (2022). Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine. Drug Metabolism and Disposition, 50(11), 1466–1475. [Link]
The Non-Hydrolyzable Nucleotide Analog Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate): A Technical Guide for Cellular Process Investigation
This guide provides an in-depth technical overview of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a critical tool for researchers, scientists, and drug development professionals. We will delve into its co...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical overview of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a critical tool for researchers, scientists, and drug development professionals. We will delve into its core properties, mechanisms of action, and practical applications in dissecting complex cellular signaling pathways. This document moves beyond a simple recitation of facts to offer field-proven insights and detailed methodologies, empowering you to leverage this powerful molecule in your research endeavors.
Introduction: The Power of a Stable Analog
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), commonly known as UTPγS, is a non-hydrolyzable analog of Uridine-5'-triphosphate (UTP).[1][2] In this synthetic molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of UTP. This seemingly subtle modification renders the terminal phosphate bond resistant to cleavage by cellular ATPases and other nucleotidases.[2][3] This resistance to hydrolysis is the cornerstone of its utility, effectively "freezing" UTP-dependent processes and allowing for their detailed investigation.[2][4]
UTP is a fundamental nucleotide with diverse roles in cellular physiology. It serves as a building block for RNA synthesis, a precursor for other pyrimidine nucleotides, and an energy source in specific metabolic pathways.[5][6] Crucially, extracellular UTP also functions as a signaling molecule by activating a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors.[7][8] The transient nature of UTP signaling, due to its rapid enzymatic degradation, presents a significant challenge for researchers. UTPγS overcomes this hurdle by providing a stable and potent agonist for UTP-sensitive receptors, enabling precise and reproducible experimental outcomes.[9]
Mechanism of Action: Activating P2Y Receptors and G Proteins
The primary utility of UTPγS in cellular research lies in its ability to selectively activate certain subtypes of P2Y receptors, particularly the UTP-sensitive P2Y2 and P2Y4 receptors.[1][7][10][11] Like its natural counterpart, UTPγS binds to the orthosteric site of these receptors, inducing a conformational change that triggers the activation of downstream signaling cascades.[12]
P2Y receptors are canonical GPCRs that couple to heterotrimeric G proteins.[8][13] Upon agonist binding, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and the subsequent binding of GTP.[14][15] This GTP binding event causes the dissociation of the Gα subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of various effector proteins, such as phospholipase C (PLC) and adenylyl cyclase.[16][17]
Because UTPγS is resistant to hydrolysis, it effectively locks the G protein in its active, GTP-bound state. This sustained activation amplifies the downstream signal, making it easier to measure and study. The ability of UTPγS to potently and persistently activate G proteins is the basis for one of the most common experimental applications of this compound: the G protein activation assay.
Core Applications in Research and Drug Discovery
The unique properties of UTPγS make it an invaluable tool in several key areas of biomedical research:
Elucidating P2Y Receptor Pharmacology: UTPγS is instrumental in characterizing the function and pharmacology of P2Y receptors. Its stability allows for precise determination of receptor affinity (EC50 values) and efficacy in the absence of confounding enzymatic degradation.[9] By comparing the effects of UTPγS with other nucleotide analogs, researchers can dissect the specific contributions of different P2Y receptor subtypes to a given physiological response.[9][10]
Investigating G Protein Signaling Cascades: As a potent and stable activator of G protein signaling, UTPγS is a cornerstone of studies aimed at understanding the intricate downstream pathways regulated by P2Y receptors. It allows for the sustained activation of these pathways, facilitating the identification and characterization of effector proteins and second messengers.[11][16]
High-Throughput Screening in Drug Discovery: The robustness and reproducibility of UTPγS-induced signaling make it well-suited for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of P2Y receptors.[18][19] Both agonists and antagonists can be identified by their ability to either mimic or block the effects of UTPγS.
Functional Characterization of Nucleotide-Binding Proteins: Beyond P2Y receptors, UTPγS can be used to study other nucleotide-binding proteins where UTP is a substrate or regulator. Its non-hydrolyzable nature can help trap these proteins in a specific conformational state for structural or functional analysis.[2]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments utilizing UTPγS. These protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.
G Protein Activation Assay using [³⁵S]GTPγS
This classic assay directly measures the activation of G proteins in response to GPCR stimulation. The non-hydrolyzable radiolabeled GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation, and the amount of incorporated radioactivity is quantified.
Causality Behind Experimental Choices: The use of a non-hydrolyzable GTP analog is critical to prevent the intrinsic GTPase activity of the Gα subunit from terminating the signal, allowing for the accumulation of a measurable signal.[20][21] GDP is included in the assay buffer to maintain the G protein in its inactive state prior to agonist stimulation.
Protocol:
Membrane Preparation:
Homogenize cells or tissues expressing the P2Y receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂).
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, add the following components in order:
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
GDP (typically 10-100 µM, to be optimized for the specific receptor).[20]
UTPγS (at various concentrations to generate a dose-response curve) or vehicle control.
Cell membranes (typically 10-20 µg of protein per well).
Pre-incubate the plate at 30°C for 15-20 minutes to allow for agonist binding to the receptor.
Initiation of G Protein Activation:
Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to each well to initiate the binding reaction.
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), during which the [³⁵S]GTPγS will bind to the activated Gα subunits.
Termination and Detection:
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.
Plot the specific binding as a function of the UTPγS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Diagram of the [³⁵S]GTPγS Binding Assay Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Non-Radioactive G Protein Activation Assay
Concerns over the use of radioactive materials have driven the development of non-radioactive alternatives for measuring G protein activation. One common approach utilizes a fluorescently labeled GTP analog, such as a europium-chelated GTP (Eu-GTP).
Causality Behind Experimental Choices: This assay relies on time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP) to detect the binding of the fluorescent GTP analog to the G protein. The principles of receptor-mediated G protein activation remain the same as in the radioactive assay.
Protocol (Example using a TR-FRET based assay):
Membrane Preparation: Prepare cell membranes as described in the [³⁵S]GTPγS binding assay protocol.
Assay Setup:
In a low-volume, black 96- or 384-well plate, add the assay components in a similar order to the radioactive assay, substituting the radiolabeled GTPγS with a fluorescent GTP analog and a corresponding FRET partner (e.g., a fluorescently labeled antibody that recognizes the activated Gα subunit).
The specific components and concentrations will be dependent on the commercial kit used.
Incubation:
Incubate the plate at room temperature or 30°C for the recommended time to allow for the reaction to reach equilibrium.
Detection:
Measure the fluorescence signal using a plate reader capable of time-resolved fluorescence measurements. The FRET signal will be proportional to the amount of fluorescent GTP analog bound to the G protein.
Data Analysis:
Calculate the change in the FRET ratio or fluorescence polarization as a function of the UTPγS concentration.
Plot the data and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Data Presentation and Interpretation
Quantitative data obtained from UTPγS-based assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative Potency of UTP and its Analogs at P2Y Receptors
Note: EC50 values can vary depending on the cell type and assay conditions.
Signaling Pathway Visualization
UTPγS is a powerful tool for dissecting the signaling pathways downstream of P2Y2 and P2Y4 receptors. A common pathway initiated by these Gq-coupled receptors is the activation of phospholipase C (PLC).
Diagram of the P2Y2/P2Y4 Receptor Signaling Pathway:
Caption: UTPγS-induced signaling via Gq-coupled P2Y receptors.
Conclusion and Future Directions
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) remains an indispensable tool in the study of cellular signaling. Its ability to act as a stable and potent agonist for UTP-sensitive P2Y receptors provides researchers with a reliable method to investigate G protein activation and downstream signaling cascades. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental designs.
Future research will likely focus on the development of even more selective non-hydrolyzable nucleotide analogs for other P2Y receptor subtypes, as well as the application of UTPγS in more complex biological systems, such as in vivo models of disease. The continued use of this and other molecular tools will undoubtedly lead to a deeper understanding of the intricate roles of purinergic signaling in health and disease, paving the way for novel therapeutic interventions.
References
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Jacobson, K. A. et al. (2009). P2Y nucleotide receptors: Promise of therapeutic applications. Drug Discovery Today, 14(15-16), 741-750. [Link]
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
Kim, H. S. et al. (2005). Development of selective agonists and antagonists of P2Y receptors. Drug Discovery Today, 10(10), 707-715. [Link]
Wittinghofer, A. (2014). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 15(11), 20688-20704. [Link]
Zhang, R. et al. (2004). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Assay and Drug Development Technologies, 2(5), 525-532. [Link]
Bintig, W. et al. (2011). The specific agonist of P2Y 2 and P2Y 4 receptor UTP γ S induced Ca 2+... ResearchGate. [Link]
ResearchGate. The specific agonist of P2Y 2 and P2Y 4 receptor UTPγS induced Ca 2+... [Link]
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Malmsjö, M. et al. (2000). The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery. British Journal of Pharmacology, 131(1), 51-56. [Link]
Traynor, J. R., & Nahorski, S. R. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding. Methods in Molecular Biology, 259, 139-148. [Link]
Jacobson, K. A. et al. (2006). Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP. Journal of Medicinal Chemistry, 49(13), 3943-3957. [Link]
Janicot, A. et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(4), 100944. [Link]
Wihlborg, A. K. et al. (2006). Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction. Circulation Research, 98(5), 653-660. [Link]
Lecka, J. et al. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. Journal of Medicinal Chemistry, 56(23), 9579-9591. [Link]
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Sromek, J. C., & Harden, T. K. (1998). Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP. Molecular Pharmacology, 54(3), 499-508. [Link]
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Moro, S. et al. (2020). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(3), 129501. [Link]
Hauser, A. S. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5418. [Link]
Mahoney, J. P., & Sunahara, R. K. (2016). Mechanistic insights into GPCR-G protein interactions. Current Opinion in Structural Biology, 41, 247-254. [Link]
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<Step> A. Introduction to Non-Hydrolyzable Uridine Analogs Non-hydrolyzable uridine analogs are synthetically modified versions of natural uridine nucleotides that possess increased stability against enzymatic hydrolysis...
Author: BenchChem Technical Support Team. Date: January 2026
<Step>
A. Introduction to Non-Hydrolyzable Uridine Analogs
Non-hydrolyzable uridine analogs are synthetically modified versions of natural uridine nucleotides that possess increased stability against enzymatic hydrolysis.[1][2] This resistance to cleavage, typically at the phosphate backbone, makes them invaluable tools for researchers in biochemistry and drug development.[2] By mimicking the natural substrates, these analogs can act as probes to study the structure and function of enzymes, or as inhibitors to modulate the activity of specific biochemical pathways.[2][3] Their applications span across various fields, including the study of glycosylation, RNA biology, and purinergic signaling.
B. Core Concepts: The Chemistry of "Non-Hydrolyzable"
The key to the stability of these analogs lies in the modification of the pyrophosphate bridge.[3] Common modifications include the substitution of a bridging oxygen atom with a methylene (CH2), difluoromethylene (CF2), or imido (NH) group.[1][4] These changes create phosphonate or phosphoroamidate linkages that are resistant to the enzymatic activity of phosphatases and nucleotidases which would normally cleave the phosphoanhydride bonds in their natural counterparts like UTP and UDP.[2]
C. Key Biochemical Pathways Interrogated by Non-Hydrolyzable Uridine Analogs
C.1. Glycosylation and UDP-Sugar Metabolism
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is fundamental to numerous cellular processes. UDP-glucose dehydrogenase (UGDH) is a key enzyme in this pathway, catalyzing the conversion of UDP-glucose to UDP-glucuronic acid, a precursor for glycosaminoglycans (GAGs).[5][6][7] Non-hydrolyzable analogs of UDP-glucose are instrumental in studying the kinetics and inhibition of UGDH and other glycosyltransferases.[8][9] For instance, they have been used to trap the glucosyltransferase domains of Clostridium difficile toxins in a substrate-bound state, providing structural insights for inhibitor design.[8][9]
C.2. RNA Biology and Metabolic Labeling
The study of RNA synthesis, processing, and turnover is another area where uridine analogs have a significant impact. Analogs such as 5-ethynyluridine (5-EU), 4-thiouridine (4sU), and 5-bromouridine (BrU) are incorporated into newly transcribed RNA.[10][11][12] These labeled RNAs can then be detected and quantified using "click chemistry" or immunoprecipitation, allowing researchers to measure RNA synthesis and degradation rates without the need for transcriptional inhibitors.[10][11][12][13] This metabolic labeling approach provides a dynamic view of the transcriptome.[10][11]
C.3. Purinergic Signaling
Extracellular nucleotides like UTP and UDP are important signaling molecules that act through P2Y receptors, a family of G protein-coupled receptors.[14][15] Non-hydrolyzable analogs such as UTPγS and UDPβS are potent and stable agonists for specific P2Y receptor subtypes (e.g., P2Y2, P2Y4, and P2Y6).[16][17][18][19][20] These analogs are crucial for characterizing the pharmacological properties of these receptors and elucidating their roles in physiological processes like vasodilation and immune responses.[14][17]
D. Experimental Workflows and Methodologies
D.1. Metabolic Labeling of RNA with 5-Ethynyluridine (5-EU) and Click Chemistry
This protocol allows for the visualization and quantification of newly synthesized RNA.
Protocol:
Cell Culture and Labeling: Culture cells to the desired confluency. Add 5-EU to the culture medium at a final concentration of 0.1-1 mM and incubate for the desired pulse duration (e.g., 1-24 hours).[10]
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the cells with the cocktail for 30 minutes in the dark.
Washing and Imaging: Wash the cells with PBS. The newly synthesized RNA, now fluorescently labeled, can be visualized by fluorescence microscopy.[13][21][22]
D.2. Enzyme Inhibition Assay for UDP-Glucose Dehydrogenase (UGDH)
This assay can be used to screen for and characterize inhibitors of UGDH.
Protocol:
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme (UGDH), its substrate (UDP-glucose), and the co-factor (NAD+).
Inhibitor Addition: Add the non-hydrolyzable uridine analog or other potential inhibitors at varying concentrations to the wells.
Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., the enzyme). Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
Detection: The activity of UGDH can be measured by monitoring the production of NADH, which can be detected by absorbance at 340 nm or through a coupled colorimetric or fluorometric assay.[23][24]
Data Analysis: Determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration. Kinetic studies can further reveal the mechanism of inhibition (e.g., competitive, non-competitive).[25]
E. Data Presentation
Table 1: Comparison of Non-Hydrolyzable Uridine Analogs in P2Y Receptor Studies
Caption: Experimental workflow for metabolic labeling of RNA using 5-EU and click chemistry.
Caption: Inhibition of the UGDH pathway by a non-hydrolyzable UDP-glucose analog.
G. Future Directions and Emerging Applications
The development of novel non-hydrolyzable uridine analogs continues to push the boundaries of biochemical research. New analogs with improved cell permeability, brighter fluorescent tags, and enhanced specificity will enable more sophisticated studies of cellular processes in real-time.[26] Furthermore, the application of these analogs in high-throughput screening platforms holds great promise for the discovery of new therapeutic agents targeting enzymes involved in cancer, infectious diseases, and metabolic disorders.[5][7][27] The synthesis of analogs with unique chemical handles will also facilitate the development of new proteomic and transcriptomic techniques for a more comprehensive understanding of cellular function.[21][28]
H. References
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Oyinlade, O., et al. (2018). Targeting UDP-α-D-glucose 6-dehydrogenase inhibits glioblastoma growth and migration. Oncogene, 37(20), 2615-2629. --INVALID-LINK--
Berg, C., et al. (2007). Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction. Circulation Research, 100(9), 1344-1352. --INVALID-LINK--
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Zhang, W., et al. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society, 140(2), 799-805. --INVALID-LINK--
Pospisil, P., et al. (2024). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research, gkae701. --INVALID-LINK--
Lacy, D. B., et al. (2017). Clostridium difficile toxin glucosyltransferase domains in complex with a non-hydrolyzable UDP-glucose analogue. OSTI.GOV. --INVALID-LINK--
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Zhang, W., et al. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. PubMed. --INVALID-LINK--
Voll, R. J., et al. (2001). Fluorescent analogs of UDP-glucose and their use in characterizing substrate binding by toxin A from Clostridium difficile. Biochemistry, 40(7), 2057-2065. --INVALID-LINK--
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Oyinlade, O., et al. (2018). Targeting UDP-α-D-glucose 6-dehydrogenase inhibits glioblastoma growth and migration. ResearchGate. --INVALID-LINK--
Petrie, C. R., 3rd, et al. (1985). Uridine 5'-diphosphate glucose analogues. Inhibitors of protein glycosylation that show antiviral activity. Journal of Medicinal Chemistry, 28(1), 40-46. --INVALID-LINK--
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El-Tayeb, A., et al. (2011). Structure activity relationship of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 54(13), 4600-4613. --INVALID-LINK--
Al-Mayahy, M. H., et al. (2022). Characterisation of P2Y receptor subtypes mediating vasodilation and vasoconstriction of rat pulmonary artery using selective antagonists. Scientific Reports, 12(1), 14596. --INVALID-LINK--
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Budowsky, E. I., et al. (1966). Synthetic analogues of uridine diphosphate glucose: biochemical and chemical studies. The secondary structure of nucleoside diphosphate sugars. Biochimica et Biophysica Acta, 122(2), 213-224. --INVALID-LINK--
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Malmsjö, M., et al. (2000). The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery. British Journal of Pharmacology, 131(1), 51-57. --INVALID-LINK--
Freiding, T., et al. (2023). A selective and atom-economic rearrangement of uridine by cascade biocatalysis for production of pseudouridine. Nature Communications, 14(1), 2269. --INVALID-LINK--
Li, C., et al. (2018). Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor. Scientific Reports, 8(1), 17351. --INVALID-LINK--
Malmsjö, M., et al. (2000). The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery. ResearchGate. --INVALID-LINK--
Imper, H. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Bioorganic & Medicinal Chemistry, 28(18), 115661. --INVALID-LINK--
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The Unseen Engine: A Technical Guide to the Theoretical Applications of Uridine 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
For Researchers, Scientists, and Drug Development Professionals Abstract Uridine 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine Triphosphate (UTP), stands as a powerful yet underu...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine Triphosphate (UTP), stands as a powerful yet underutilized tool in the armamentarium of biochemical and pharmacological research. Its resistance to enzymatic cleavage by nucleotidases offers a unique advantage in dissecting complex biological processes where UTP is a key substrate or signaling molecule. This technical guide delves into the core theoretical applications of this stable UTP analog, providing in-depth insights into its use as a molecular probe in the study of RNA synthesis and as a potent, sustained agonist for investigating the pharmacology of P2Y purinergic receptors. We will explore the mechanistic rationale behind its application, present detailed experimental protocols, and discuss the potential of this molecule to accelerate drug discovery and our fundamental understanding of cellular signaling.
Introduction: The Power of Stability
Uridine Triphosphate (UTP) is a cornerstone of cellular metabolism and signaling. It serves as a fundamental building block for RNA synthesis, a precursor for the synthesis of other pyrimidine nucleotides, and an extracellular signaling molecule that activates specific cell surface receptors.[1] However, the very lability of UTP's phosphoanhydride bonds, which makes it an excellent energy currency, also presents a significant challenge for in vitro studies. Ectonucleotidases rapidly hydrolyze extracellular UTP, complicating the interpretation of its effects on P2Y receptors. Similarly, in transcription assays, the dynamic nature of UTP incorporation and pyrophosphate release can be difficult to dissect.
Uridine 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (hereafter referred to as Uridine 5'-imidotriphosphate) overcomes this limitation. The substitution of an imido group (-NH-) for the oxygen atom bridging the β and γ phosphates renders the terminal triphosphate moiety resistant to hydrolysis by most nucleotidases. This inherent stability makes it an invaluable tool for:
Isolating and studying the direct effects of a UTP analog on its biological targets without the confounding variable of degradation.
Probing the active sites of enzymes that utilize UTP as a substrate.
Investigating the prolonged activation and desensitization of P2Y receptors.
This guide will provide a comprehensive overview of the theoretical and practical applications of Uridine 5'-imidotriphosphate, empowering researchers to leverage its unique properties in their investigations.
Application I: A Stable Probe for Unraveling the Mechanics of RNA Synthesis
The synthesis of RNA by RNA polymerases is a fundamental process in gene expression. UTP is one of the four essential nucleotide triphosphates (NTPs) required for this process.[2] The non-hydrolyzable nature of Uridine 5'-imidotriphosphate makes it a unique tool to investigate the intricate steps of transcription.
Theoretical Framework: Halting the Engine to Inspect the Parts
By substituting UTP with Uridine 5'-imidotriphosphate in an in vitro transcription assay, researchers can effectively "stall" the RNA polymerase at the point of incorporation. Since the imido bond prevents the cleavage and release of pyrophosphate, the polymerase is unable to complete the nucleotide addition cycle and translocate along the DNA template. This allows for the detailed study of:
Enzyme-substrate interactions: The stable complex formed between the RNA polymerase, the DNA template, the nascent RNA strand, and Uridine 5'-imidotriphosphate can be isolated and analyzed to understand the precise molecular interactions within the active site.
Conformational changes: The stalled complex can be subjected to various biophysical techniques to elucidate the conformational changes that occur within the polymerase upon substrate binding.
Kinetics of nucleotide binding: While it doesn't allow for the study of the catalytic rate of incorporation, it can be used in competition assays to determine the binding affinity of other nucleotides and their analogs.
Experimental Protocol: In Vitro Transcription with a Non-Hydrolyzable UTP Analog
This protocol outlines a general approach for utilizing Uridine 5'-imidotriphosphate in an in vitro transcription assay. Specific conditions may need to be optimized based on the RNA polymerase and template being used.
Materials:
Linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6)
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
RNase inhibitor
[α-³²P]GTP or [α-³²P]CTP for radiolabeling the transcript
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
Phosphorimager or autoradiography film
Methodology:
Transcription Reaction Setup:
In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture on ice:
Nuclease-free water
10x Transcription Buffer
100 mM DTT
RNase Inhibitor
10 mM ATP, CTP
10 mM GTP (or [α-³²P]GTP for labeling)
1 mM Uridine 5'-imidotriphosphate
Linearized DNA template (1 µg)
RNA Polymerase (e.g., 50 units of T7 RNA polymerase)
The final reaction volume is typically 20-50 µL.
Incubation:
Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 30-60 minutes.
Termination and Analysis:
Stop the reaction by adding an equal volume of denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
Heat the samples at 95°C for 5 minutes and then place on ice.
Analyze the reaction products by denaturing PAGE.
Visualize the stalled transcripts by phosphorimaging or autoradiography.
Expected Results and Interpretation:
The expected outcome is the appearance of a distinct band on the gel corresponding to the length of the transcript at the point where the first Uridine 5'-imidotriphosphate was to be incorporated. The absence of longer, full-length transcripts (in a reaction where UTP is limiting or absent) confirms the inhibitory effect of the non-hydrolyzable analog.
Data Presentation: Visualizing Transcriptional Stalling
Reaction Component
Expected Transcript Length
Rationale
All four standard NTPs
Full-length transcript
Positive control for transcription
ATP, GTP, CTP only
No transcript (or very short, promoter-proximal transcripts)
Negative control, UTP is essential
ATP, GTP, CTP + Uridine 5'-imidotriphosphate
Stalled transcript at the first U insertion site
Demonstrates the inhibitory effect of the non-hydrolyzable analog
Logical Workflow for In Vitro Transcription Analysis
Caption: Workflow for studying transcriptional stalling using Uridine 5'-imidotriphosphate.
Application II: A Stable Agonist for Probing P2Y Receptor Function
Extracellular nucleotides, including UTP, are important signaling molecules that act through P2 purinergic receptors. The P2Y receptor family, which are G protein-coupled receptors (GPCRs), are particularly responsive to UTP. Specifically, the P2Y2 and P2Y4 receptors are potently activated by UTP.[3][4][5] The rapid degradation of UTP by ectonucleotidases complicates the study of these receptors. Uridine 5'-imidotriphosphate, being resistant to this degradation, serves as a stable and potent agonist, making it an ideal tool for characterizing P2Y receptor pharmacology and signaling.
Theoretical Framework: Sustained Activation for Deeper Insights
The use of a non-hydrolyzable agonist like Uridine 5'-imidotriphosphate allows for:
Accurate determination of agonist potency and efficacy: By eliminating the variable of agonist degradation, dose-response curves can be generated with greater accuracy, providing a more precise measure of the compound's intrinsic activity at the receptor.
Investigation of receptor desensitization and internalization: The sustained presence of the agonist allows for the study of the temporal dynamics of receptor desensitization, a crucial mechanism for regulating cellular responses.
Probing allosteric modulation: The stable agonist can be used in conjunction with potential allosteric modulators to investigate their effects on agonist binding and receptor activation.
P2Y Receptor Signaling Pathway
The P2Y2 and P2Y4 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Caption: P2Y2/P2Y4 receptor signaling pathway activated by Uridine 5'-imidotriphosphate.
Experimental Protocols for P2Y Receptor Characterization
This assay is a common method to assess the functional activity of Gq-coupled receptors like P2Y2 and P2Y4.
Materials:
Cells expressing the P2Y receptor of interest (e.g., HEK293 cells)
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Uridine 5'-imidotriphosphate
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Methodology:
Cell Culture and Plating:
Culture cells to 80-90% confluency.
Seed cells into a 96-well or 384-well black, clear-bottom plate and incubate overnight.
Dye Loading:
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
Remove the culture medium from the cells and add the dye loading solution.
Incubate for 30-60 minutes at 37°C in the dark.
Wash the cells with assay buffer to remove excess dye.
Compound Addition and Measurement:
Prepare serial dilutions of Uridine 5'-imidotriphosphate in assay buffer.
Use the fluorescence plate reader to establish a baseline fluorescence reading.
Automatically inject the different concentrations of Uridine 5'-imidotriphosphate into the wells.
Immediately begin recording the fluorescence intensity over time.
Data Analysis:
The increase in intracellular calcium is measured as a change in fluorescence intensity. The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) can be calculated.
This assay provides a more direct measure of PLC activation.
Incubate cells with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
Stimulation:
Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
Add various concentrations of Uridine 5'-imidotriphosphate and incubate for a defined period (e.g., 30 minutes).
Extraction and Separation:
Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.
Extract the inositol phosphates from the cell lysate.
Separate the [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.
Quantification:
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
Data Analysis:
The amount of [³H]inositol phosphates produced is plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Data Presentation: Comparative Agonist Potency
Agonist
P2Y2 Receptor EC₅₀ (nM)
P2Y4 Receptor EC₅₀ (nM)
Notes
UTP
~50
~30
Natural agonist, susceptible to hydrolysis
Uridine 5'-imidotriphosphate
Expected to be similar to or slightly lower than UTP
Expected to be similar to or slightly lower than UTP
Non-hydrolyzable, allows for more accurate potency determination
ATP
~100
Inactive (human)
Demonstrates receptor subtype selectivity
Note: The EC₅₀ values are approximate and can vary depending on the cell type and assay conditions.
Future Perspectives and Therapeutic Potential
The stability of Uridine 5'-imidotriphosphate not only makes it a valuable research tool but also provides a conceptual framework for the design of therapeutic agents targeting P2Y receptors. P2Y receptor agonists have shown therapeutic promise in conditions such as cystic fibrosis and dry eye disease, where sustained receptor activation is beneficial. Conversely, understanding the mechanisms of P2Y receptor activation by stable agonists can aid in the development of antagonists for inflammatory diseases and cancer.[3]
The continued application of Uridine 5'-imidotriphosphate and other non-hydrolyzable nucleotide analogs will undoubtedly lead to a deeper understanding of fundamental biological processes and pave the way for novel therapeutic strategies.
References
Uridine 5'-triphosphate (UTP). (n.d.). baseclick GmbH. Retrieved January 3, 2026, from [Link]
Van Poecke, S., et al. (2012). Synthesis and P2Y2 Receptor Agonist Activities of Uridine 5'-Phosphonate Analogues. Bioorganic & Medicinal Chemistry, 20(7), 2304-2315. [Link]
Kindon, N. D., et al. (2017). From UTP to AR-C118925, the discovery of a potent non-nucleotide antagonist of the P2Y2 receptor. Bioorganic & Medicinal Chemistry Letters, 27(21), 4849-4853. [Link]
Burnstock, G., & Knight, G. E. (2018). The potential of P2X7 receptors as a therapeutic target, including in inflammation and pain. Frontiers in Pharmacology, 9, 108. [Link]
von Kügelgen, I., & Harden, T. K. (2011). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(12), 1295-1303. [Link]
Jacobson, K. A., et al. (2006). P2Y nucleotide receptors: promise of therapeutic applications. Current Opinion in Investigational Drugs, 7(12), 1051-1059. [Link]
Abbracchio, M. P., et al. (2020). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology, 177(11), 2413-2433. [Link]
Wess, J., et al. (2007). Various P2Y receptor agonists and forskolin, but not UTP, suppress LPS-induced TNF production by monocytes. Journal of Leukocyte Biology, 82(4), 1035-1043. [Link]
Hanna, M. M., & Meares, C. F. (1989). Synthesis and characterization of 5'-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 28(25), 9730-9736. [Link]
Van Poecke, S., et al. (2012). Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues. Bioorganic & Medicinal Chemistry, 20(7), 2304-2315. [Link]
Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281-341. [Link]
Hechler, B., et al. (2006). Identification of hydrolytically stable and selective P2Y(1) receptor agonists. Journal of Medicinal Chemistry, 49(2), 677-690. [Link]
Rasooly, R. S., & Striker, G. E. (1991). Uridine triphosphate and RNA synthesis during diabetes-induced renal growth. The American Journal of Physiology, 260(5 Pt 2), F667-F673. [Link]
Jacobson, K. A., et al. (2023). Therapeutic potential for P2Y2 receptor antagonism. Purinergic Signalling, 19(2), 401-420. [Link]
Heuberger, J., & Creyghton, M. P. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society, 140(4), 1333-1336. [Link]
Kim, M. S., et al. (2018). Transcriptional processing of an unnatural base pair by eukaryotic RNA polymerase II. Nature Communications, 9(1), 519. [Link]
Zhang, J., et al. (2014). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 50(74), 10834-10836. [Link]
Jacobson, K. A., et al. (2020). P2Y receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 3, 2026, from [Link]
Abbracchio, M. P., et al. (2003). P2Y receptors: an update. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 3, 2026, from [Link]
Müller, C. E., et al. (2020). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(8), 1367-1393. [Link]
Ma, C., et al. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (115), 54256. [Link]
Kim, D., et al. (2023). Structural basis of transcription recognition of a hydrophobic unnatural base pair by T7 RNA polymerase. Nature Communications, 14(1), 223. [Link]
Bensaude, O., et al. (2014). A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity. BMC Molecular Biology, 15, 9. [Link]
Application Note: Mechanistic Insights and Protocols for In Vitro Transcription Using Non-Hydrolyzable Uridine 5'-(β,γ-imido)triphosphate (UMP-PNP)
Abstract In vitro transcription (IVT) is a cornerstone technique for producing large quantities of specific RNA molecules for a wide range of applications, from mRNA vaccine development to structural biology. The incorpo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
In vitro transcription (IVT) is a cornerstone technique for producing large quantities of specific RNA molecules for a wide range of applications, from mRNA vaccine development to structural biology. The incorporation of modified nucleotides allows for the synthesis of RNA with tailored properties. This application note provides a comprehensive guide for researchers on the use of Uridine 5'-(β,γ-imido)triphosphate (UMP-PNP), a non-hydrolyzable UTP analog, in IVT reactions catalyzed by T7 RNA Polymerase. We delve into the mechanistic basis of its action, provide a detailed and optimized protocol for its incorporation, discuss essential quality control measures, and explore downstream applications of the resulting modified RNA transcripts.
Introduction: The Role of Non-Hydrolyzable Analogs in Transcription
Standard RNA synthesis by RNA polymerases involves the formation of a phosphodiester bond through the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain on the α-phosphate of an incoming nucleoside triphosphate (NTP). This reaction is coupled with the hydrolysis of the pyrophosphate (PPi) group, which provides the thermodynamic driving force for the reaction.[1]
Non-hydrolyzable nucleotide analogs, such as UMP-PNP, are powerful tools for studying the mechanistic details of this process.[2] In UMP-PNP, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates. This P-N bond is resistant to enzymatic cleavage by the polymerase.[3][4] Consequently, when UMP-PNP is incorporated into the active site, the polymerase is stalled or terminated because it cannot complete the catalytic cycle, which requires the release of pyrophosphate. This property makes UMP-PNP an invaluable reagent for:
Mechanistic Studies: Trapping the polymerase in a pre-translocation state to study the enzyme-substrate complex.[5]
Enzyme Inhibition: Acting as a competitive inhibitor to probe the active site and kinetics of RNA polymerases.[4]
Bacteriophage T7 RNA Polymerase (T7 RNAP) is the most commonly used enzyme for IVT due to its high processivity and strict promoter specificity.[6] T7 RNAP exhibits a degree of tolerance for modified nucleotides, making it a suitable candidate for incorporating analogs like UMP-PNP, although reaction conditions must be carefully optimized to achieve desired outcomes.[7][8][9]
Mechanism of Action: UMP-PNP in the T7 RNAP Active Site
The incorporation of UMP-PNP by T7 RNA Polymerase can be understood as an interruption of the normal nucleotide addition cycle.
Binding: UMP-PNP, when present in the reaction, competes with natural UTP for binding to the active site of the T7 RNAP elongation complex when the DNA template specifies an adenine (A).
Base Pairing: The uridine base of UMP-PNP forms a standard Watson-Crick base pair with the template adenine. The polymerase's active site closes around the incoming analog.[5][10]
Catalytic Stall: The polymerase attempts to catalyze the formation of the phosphodiester bond. However, the β-γ imido bond cannot be hydrolyzed to release pyrophosphate. This inability to complete the chemical step and release PPi effectively traps the enzyme in a stable, pre-translocation state, preventing further elongation.
This mechanism allows for the precise control of transcription, leading to either termination at specific sites or a significant reduction in the overall yield of full-length transcripts, depending on the concentration ratio of UMP-PNP to UTP.
Figure 1. Comparative workflow of standard transcription vs. UMP-PNP-mediated inhibition.
Experimental Protocol: IVT with UMP-PNP
This protocol is optimized for a standard 20 µL IVT reaction using T7 RNA Polymerase. The key to success is the careful titration of the UMP-PNP to UTP ratio to achieve the desired level of inhibition or modification.
Materials and Reagents
Template DNA: Linearized plasmid DNA or PCR product with a T7 promoter (100-200 ng/µL).
Buffers: 10x Transcription Buffer (typically 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT).
NTPs: 100 mM solutions of ATP, CTP, GTP, and UTP.
UMP-PNP: 100 mM solution of Uridine 5'-(β,γ-imido)triphosphate, lithium salt.
RNase Inhibitor: (e.g., 40 U/µL).
Nuclease-Free Water.
Purification: DNase I (RNase-free), LiCl precipitation solution, spin columns, or gel purification supplies.[11]
Step-by-Step Protocol
Template Preparation: Ensure the DNA template is of high purity and accurately quantified. Linearize plasmids downstream of the desired RNA sequence with a restriction enzyme that produces blunt or 5' overhangs.[12] Purify the template post-digestion.
Reaction Setup: Assemble the reaction at room temperature to prevent spermidine from precipitating the DNA template. Add reagents in the following order:
Reagent
Volume (µL) for 20 µL Rxn
Final Concentration
Nuclease-Free Water
Up to 20 µL
-
10x Transcription Buffer
2.0 µL
1x
100 mM CTP
2.0 µL
10 mM
100 mM GTP
2.0 µL
10 mM
100 mM ATP
2.0 µL
10 mM
100 mM UTP
X µL
See Table 2
100 mM UMP-PNP
Y µL
See Table 2
Template DNA (100 ng/µL)
1.0 µL
5 ng/µL (100 ng total)
RNase Inhibitor (40 U/µL)
0.5 µL
1 U/µL
T7 RNA Polymerase (50 U/µL)
1.0 µL
2.5 U/µL
Total Volume
20 µL
Table 1. General IVT Reaction Setup.
Titration of UTP and UMP-PNP: The ratio of UMP-PNP to UTP is the most critical parameter. Prepare several reactions to determine the optimal ratio for your application. The total concentration of (UTP + UMP-PNP) should ideally be kept constant.
Reaction
UTP Volume (X µL)
UMP-PNP Volume (Y µL)
Final [UTP] (mM)
Final [UMP-PNP] (mM)
Ratio (UMP-PNP:UTP)
Expected Outcome
Control
2.0
0
10
0
0:1
High yield of full-length RNA
Low Inhibition
1.8
0.2
9
1
1:9
Slightly reduced yield
Med Inhibition
1.0
1.0
5
5
1:1
Significant yield reduction
High Inhibition
0.2
1.8
1
9
9:1
Very low yield, truncated products
Table 2. Example Titration Scheme for UMP-PNP:UTP Ratio.
Incubation: Mix gently by pipetting. Centrifuge briefly to collect the contents. Incubate at 37°C for 2 to 4 hours. Longer incubation times are generally not beneficial when using inhibitory analogs.[13]
Template Removal: Add 1 µL of RNase-free DNase I and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.[11]
RNA Purification: Purify the transcribed RNA to remove NTPs, proteins, and salts. The choice of method depends on the downstream application.[11]
Spin Columns: Efficient for removing unincorporated nucleotides and enzymes.[11]
Lithium Chloride (LiCl) Precipitation: Effective for larger RNA transcripts (>300 nt) and removes most proteins and free NTPs.[11]
Denaturing PAGE: Provides the highest purity, separating full-length transcripts from truncated products.[14]
HPLC Purification: Offers high-purity, scalable purification for therapeutic applications.[15][16]
Figure 2. High-level experimental workflow for IVT using UMP-PNP.
Quality Control and Data Analysis
Proper analysis is crucial to confirm the outcome of the reaction.
Denaturing Gel Electrophoresis (Urea-PAGE): This is the primary method to assess the reaction products. Run an aliquot of the purified RNA from each titration point alongside the control reaction.
Expected Result: The control lane should show a sharp, distinct band corresponding to the full-length RNA transcript. As the UMP-PNP:UTP ratio increases, the intensity of this band should decrease significantly. You may also observe a smear or smaller, distinct bands corresponding to transcripts truncated at positions where UMP-PNP was incorporated.[9]
Spectrophotometry (NanoDrop): Measure the A260/A280 ratio to assess purity and quantify the RNA yield. Note that yield will be substantially lower in reactions with high UMP-PNP concentrations.
Mass Spectrometry (LC-MS): For precise validation, mass spectrometry can be used to confirm the mass of the truncated products, thereby verifying termination at specific uridine incorporation sites.[8]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
No RNA product in any lane (including control)
Degraded enzyme, NTPs, or template; RNase contamination; Incorrect buffer composition.
Use fresh reagents. Always use RNase-free tips, tubes, and water. Verify template integrity on an agarose gel.
Complete inhibition even at low UMP-PNP:UTP ratios
UMP-PNP concentration is higher than stated; T7 RNAP is highly sensitive to this specific analog.
Verify the concentration of your UMP-PNP stock. Perform a wider, more dilute titration (e.g., start with a 1:100 ratio).
No difference between control and inhibited reactions
Degraded or inactive UMP-PNP; Incorrect ratio calculation.
Use a fresh stock of UMP-PNP. Double-check all dilution and reaction setup calculations.
Smear instead of distinct bands in inhibited lanes
Asynchronous termination; RNA degradation.
This can be an expected result. To obtain distinct bands, a single, specific uridine incorporation site close to the 5' end is required. Ensure RNase inhibitor is active.
Applications
RNA molecules synthesized with or in the presence of non-hydrolyzable analogs are primarily used in basic research and advanced analytical applications:
Structural Biology: Trapping RNA polymerase elongation complexes with UMP-PNP allows for their purification and structural determination by cryo-EM or X-ray crystallography, providing snapshots of the transcription process.
Enzyme Kinetics: UMP-PNP is used as a competitive inhibitor to determine the binding affinity (Km) of UTP and to study the kinetic parameters of RNA polymerases.
Footprinting Assays: Stalling a polymerase at a specific site with UMP-PNP can be used to map protein-DNA or protein-RNA interactions within the transcription bubble.
References
Jagiello, I., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link][7][9]
Koreny, L., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Zenodo. [Link][8]
Weissman, D., et al. (2013). HPLC purification of in vitro transcribed long RNA. Methods in Molecular Biology. [Link][15]
Thakur, C. S., & Rao, B. J. (2018). Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Methods in Molecular Biology. [Link][17]
Zhang, W., & Szostak, J. W. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society. [Link][18]
Pino, Y. S., et al. (2016). Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications. Accounts of Chemical Research. [Link][19]
Gong, P., et al. (2017). Structural Basis for Substrate Selection by T7 RNA Polymerase. ResearchGate. [Link][10]
Karikó, K., et al. (2013). HPLC purification of in vitro transcribed long RNA. ResearchGate. [Link][16]
Cong, D., et al. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical Science. [Link][20]
Razzaghi-Yazd, S., et al. (2019). Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. Bioorganic & Medicinal Chemistry Letters. [Link][3]
Various Authors. (2020). Enzymatic rna synthesis. Google Patents. [4]
Unknown Author. Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. University of Rochester Medical Center. [Link][13]
Abd-El-Fattah, A. I., & Abdel-Monem, M. (1982). The mechanism of pyrophosphorolysis of RNA by RNA polymerase. Endowment of RNA polymerase with artificial exonuclease activity. The Biochemical journal. [Link][1]
Gerstner, N., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Bioengineering and Biotechnology. [Link][21]
Unknown Author. Protocol for in vitro transcription of DNA oligos by T7 polymerase. Stanford University. [Link][14]
Liu, Y., & Gong, P. (2018). T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy. Biophysical Journal. [Link][5]
Unknown Author. In vitro transcription. OpenWetWare. [Link][12]
Capturing the Transcriptome in Motion: A Guide to Metabolic Labeling of Nascent RNA with Uridine Analogs
This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of newly transcribed RNA using uridine analogs. By integrating these analogs into nascent RNA transcripts, researchers can is...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of newly transcribed RNA using uridine analogs. By integrating these analogs into nascent RNA transcripts, researchers can isolate and analyze the dynamic landscape of gene expression, offering insights into RNA synthesis, processing, and decay rates that are unattainable through steady-state RNA analysis. While various nucleotide analogs exist, this document focuses on the two most robust and widely adopted methods: 4-thiouridine (4sU) and 5-ethynyluridine (EU) labeling. These techniques provide a powerful means to capture a snapshot of the active transcriptome, crucial for researchers in basic science and drug development.
Introduction: Beyond the Static Transcriptome
Standard RNA sequencing (RNA-seq) provides a quantitative snapshot of the total RNA population within a cell at a single moment. While invaluable, this steady-state view is a composite of RNA synthesis, processing, and degradation. To truly understand the dynamics of gene regulation, one must be able to distinguish newly synthesized (nascent) transcripts from the pre-existing RNA pool. Metabolic labeling offers an elegant solution to this challenge.
The principle is straightforward: cells are cultured in the presence of a modified uridine analog, which is taken up by the cells and incorporated into RNA by cellular RNA polymerases during transcription. This effectively "tags" all RNA transcripts synthesized during the labeling period. The unique chemical handle introduced by the analog then allows for the specific isolation of this nascent RNA population for downstream analysis, such as RT-qPCR, microarray analysis, or next-generation sequencing.
While non-hydrolyzable analogs such as Uridine-5'-(β,γ-imido)triphosphate (UMP-PNP) are valuable tools for studying the structural and kinetic properties of RNA polymerases, they are not incorporated into elongating RNA chains and are therefore not suitable for labeling and capturing nascent transcripts. The methods detailed below utilize analogs that are efficiently incorporated by polymerases, providing a reliable and effective means to study transcriptome dynamics.
Part 1: The Chemistry of Nascent RNA Capture
The success of metabolic RNA labeling hinges on two key steps: the efficient incorporation of a uridine analog into nascent RNA and the subsequent, highly specific chemical reaction used to isolate the labeled transcripts.
4-Thiouridine (4sU) Labeling: A Thiol-Specific Approach
4-thiouridine (4sU) is a naturally occurring, non-toxic uridine derivative where the oxygen at position 4 of the pyrimidine ring is replaced by a sulfur atom. This substitution is readily accepted by cellular RNA polymerases.
Mechanism of Labeling: The key to 4sU's utility is the thiol group, which can be specifically targeted in a biotinylation reaction. After isolating total RNA from 4sU-labeled cells, the RNA is treated with a thiol-reactive biotin compound, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This reaction forms a disulfide bond between the 4sU-labeled RNA and the biotin molecule.
Purification: The biotinylated nascent RNA can then be selectively captured from the total RNA population using streptavidin-coated magnetic beads. The unlabeled, pre-existing RNA remains in the supernatant. The captured nascent RNA is then eluted for downstream analysis.
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5-Ethynyluridine (EU) Labeling: The Power of Click Chemistry
5-ethynyluridine (EU) is another uridine analog that is efficiently incorporated into newly synthesized RNA. It contains a terminal alkyne group, a small and biologically inert functional group.
Mechanism of Labeling: The alkyne handle on the incorporated EU serves as a substrate for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". After isolating total RNA, the EU-labeled transcripts are reacted with an azide-modified biotin molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching biotin to the nascent RNA.
Purification: Similar to the 4sU method, the biotinylated nascent RNA is then captured using streptavidin magnetic beads. An advantage of the click chemistry approach is its high efficiency and specificity, resulting in very low background and a stable covalent bond.
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label="Workflow for EU-based metabolic labeling via Click Chemistry.";
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Part 2: Experimental Design and Considerations
The success of a metabolic labeling experiment depends on careful planning. The choice between 4sU and EU, labeling duration, and analog concentration are critical parameters that must be optimized for the specific cell type and experimental question.
Parameter
4-Thiouridine (4sU)
5-Ethynyluridine (EU)
Rationale and Considerations
Typical Concentration
100-500 µM
0.1-1 mM
Must be optimized. Higher concentrations may be needed for adherent cells or to label low-abundance/short transcripts. Toxicity should be assessed for long labeling times.
Labeling Duration
5 minutes to 24 hours
15 minutes to 24 hours
Pulse-labeling (short, e.g., 5-60 min) captures actively transcribed RNA and is ideal for measuring synthesis rates. Pulse-chase experiments (long pulse followed by a chase with unlabeled uridine) are used to determine RNA half-lives and decay rates.
Chemistry
Thiol-specific biotinylation
Copper-catalyzed click chemistry
4sU chemistry is straightforward. EU click chemistry is highly efficient and specific, often resulting in lower background.
Toxicity
Generally low toxicity
Generally low toxicity, though some neurodegeneration has been noted in in vivo mouse models with prolonged use.
Always perform a toxicity assay (e.g., cell viability) if using long incubation times or high concentrations.
RNA synthesis/decay rates, nascent RNA capture for sequencing, RNA imaging.
Both methods are suitable for most downstream applications, including next-generation sequencing.
Part 3: Detailed Protocols
The following protocols provide a framework for performing nascent RNA capture. It is imperative to optimize labeling time and analog concentration for your specific cell line and experimental goals.
Protocol 1: Nascent RNA Labeling with 4-Thiouridine (4sU)
This protocol is adapted from established methods for 4sU-tagging.
A. Metabolic Labeling with 4sU
Cell Culture: Plate cells to reach approximately 70-80% confluency at the time of labeling. Healthy, sub-confluent cells are critical for efficient analog uptake.
Prepare Labeling Medium: Prepare a stock solution of 4sU (e.g., 100 mM in DMSO or water). Warm the required volume of complete cell culture medium to 37°C and add the 4sU stock to the desired final concentration (e.g., 200 µM).
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing labeling medium.
Incubation: Incubate the cells for the desired pulse duration (e.g., 30 minutes) under standard culture conditions (37°C, 5% CO₂).
Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Proceed immediately to RNA isolation.
B. Total RNA Isolation
Lyse the cells directly in the culture dish using a TRIzol-based reagent or a lysis buffer from a column-based RNA purification kit.
Isolate total RNA according to the manufacturer's protocol. Ensure high-quality, intact RNA is obtained. Quantify the RNA and assess its integrity (e.g., via Bioanalyzer).
C. Thiol-Specific Biotinylation
Prepare RNA: In an RNase-free tube, resuspend 50-100 µg of total RNA in an appropriate buffer (e.g., TE buffer).
Prepare Biotinylation Reagents: Prepare a stock of Biotin-HPDP (e.g., 1 mg/mL in DMF).
Reaction Setup: Assemble the biotinylation reaction. A typical reaction might include:
50-100 µg Total RNA
Biotinylation Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
Biotin-HPDP (final concentration ~0.2 mg/mL)
Incubation: Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.
Purification: Remove unreacted biotin by performing an RNA cleanup step, such as chloroform/isoamyl alcohol extraction followed by isopropanol precipitation, or by using an RNA cleanup column.
D. Affinity Capture of Nascent RNA
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's protocol with a high-salt wash buffer.
Binding: Resuspend the biotinylated RNA in a suitable binding buffer and add it to the washed streptavidin beads.
Incubation: Incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant, which contains the unlabeled, pre-existing RNA. Wash the beads extensively with a series of wash buffers to remove non-specifically bound RNA.
Elution: Elute the captured nascent RNA from the beads by adding a fresh solution of a reducing agent (e.g., 100 mM DTT), which cleaves the disulfide bond. Incubate for 5-10 minutes, then place on the magnetic stand and collect the supernatant containing the purified nascent RNA.
Final Purification: Purify the eluted RNA using a standard RNA cleanup protocol to remove the DTT and prepare it for downstream applications.
Protocol 2: Nascent RNA Labeling with 5-Ethynyluridine (EU)
This protocol is based on the Click-iT® Nascent RNA Capture Kit methodology.
A. Metabolic Labeling with EU
Cell Culture: As with 4sU, use healthy, sub-confluent cells.
Prepare Labeling Medium: Prepare a stock solution of EU (e.g., 100 mM in DMSO). Warm complete medium to 37°C and add EU to the desired final concentration (e.g., 0.5-1 mM).
Labeling & Harvesting: Follow steps A.3 to A.5 from the 4sU protocol, replacing 4sU with EU.
B. Total RNA Isolation
Isolate total RNA as described in section B of the 4sU protocol.
C. Biotinylation via Click Chemistry
Reaction Setup: In an RNase-free tube, prepare the click reaction master mix. Add the components in the specified order to avoid precipitation of the copper catalyst. A typical reaction from a commercial kit includes:
5-10 µg of EU-labeled total RNA
Biotin Azide
Copper(II) Sulfate (CuSO₄)
Click Reaction Buffer Additive (a reducing agent to convert Cu(II) to the active Cu(I))
Reaction Buffer
Incubation: Mix gently and incubate at room temperature for 30 minutes, protected from light.
Purification: Precipitate the RNA to remove reaction components. Typically, this involves adding glycogen, ammonium acetate, and chilled ethanol, followed by incubation at -70°C and centrifugation.
D. Affinity Capture of Nascent RNA
Follow the same procedure as described in section D of the 4sU protocol (bead preparation, binding, washing, and elution). Note that for EU-labeled RNA, the biotin linkage is covalent, so elution is typically achieved using heat or chemical denaturation rather than a reducing agent. Follow the specific instructions provided with your streptavidin beads or kit for optimal elution.
Part 4: Conclusion and Future Perspectives
Metabolic labeling with uridine analogs like 4sU and EU has become an indispensable tool for studying the life cycle of RNA. These methods provide the temporal resolution needed to dissect the complex interplay between RNA synthesis and decay that governs gene expression. By coupling these techniques with high-throughput sequencing, researchers can generate genome-wide maps of transcriptional activity with unprecedented detail, revealing the dynamic nature of the transcriptome in response to developmental cues, environmental stimuli, and therapeutic interventions.
References
Szabo, E. X., et al. (2020). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell. [Link]
Kawata, K., et al. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. Genome Research. [Link]
Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments. [Link]
Zhang, Y., et al. (2021). Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics. Plant Communications. [Link]
Marzi, M. J., et al. (2020). A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in Genetics. [Link]
Kawata, K., et al. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables simultaneous evaluation of transcription and degradation rates. bioRxiv. [Link]
Nechaev, S., & Adelman, K. (2020). Nascent RNA Analyses: Tracking Transcription and Its Regulation. Annual Review of Genomics and Human Genetics. [Link]
Sun, W., & Chen, W. (2018). Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. Methods in Molecular Biology. [Link]
Sun, W., & Chen, W. (2018). Metabolic labeling of newly synthesized RNA with 4sU to in parallel assess RNA transcription and decay. MDC Repository. [Link]
Sun, W., & Chen, W. (2018). Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. Semantic Scholar. [Link]
Gassen, J., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology. [Link]
Absalon, C., et al. (2018). Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. Bioorganic & Medicinal Chemistry Letters. [Link]
Evans, J., et al. (2017). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. ResearchGate. [Link]
Windhager, L., et al. (2012). Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Genome Research. [Link]
Kumar, S., et al. (2018). Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. PubMed. [Link]
Yoon, J. H., & Kwak, H. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Request PDF. [Link]
Yoon, J. H., & Kwak, H. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. PubMed. [Link]
Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC. [Link]
Palozola, K. C., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols. [Link]
Dölken, L. (2013). High-Resolution Gene Expression Profiling of RNA Synthesis, Processing, and Decay by Metabolic Labeling of Newly Transcribed RNA Using 4-Thiouridine. Springer Nature Experiments. [Link]
Na, Y. J. (2019). Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. ProQuest. [Link]
Jena Bioscience. (n.d.). Pseudo-UTP, Analogs and Derivatives of natural RNA Nucleobases. Jena Bioscience. [Link]
Application Notes and Protocols for the Use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) as a Polymerase Inhibitor
Introduction: Targeting the Engine of Genetic Information Transfer The fidelity and processivity of DNA and RNA polymerases are fundamental to the integrity of genetic information transfer. The inhibition of these crucia...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Targeting the Engine of Genetic Information Transfer
The fidelity and processivity of DNA and RNA polymerases are fundamental to the integrity of genetic information transfer. The inhibition of these crucial enzymes has been a cornerstone of antiviral and anticancer therapies. Nucleotide analogs that mimic natural substrates but possess modifications that prevent their incorporation or subsequent chain elongation are powerful tools for both therapeutic intervention and basic research. Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine-5'-triphosphate (UTP), represents a class of such inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a polymerase inhibitor, detailing its mechanism of action and providing robust protocols for its characterization.
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UMPNPP, is a structural mimic of UTP where the β,γ-bridging oxygen atom of the triphosphate chain is replaced by an imido group (-NH-). This substitution renders the terminal pyrophosphate bond resistant to the enzymatic hydrolysis that is essential for phosphodiester bond formation by polymerases. Consequently, UMPNPP can act as a potent competitive inhibitor of polymerases that utilize UTP as a substrate.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of UMPNPP is essential for its effective use in experimental settings.
Mechanism of Action: A Competitive Roadblock to Polymerization
The primary mechanism by which UMPNPP inhibits polymerase activity is through competitive inhibition. It competes with the natural substrate, UTP, for binding to the active site of the polymerase. Due to its structural similarity to UTP, UMPNPP can occupy the nucleotide-binding pocket. However, the non-hydrolyzable imido-triphosphate linkage prevents the nucleophilic attack by the 3'-hydroxyl group of the growing nucleic acid chain, thereby stalling the polymerization process.
It is important to note that while UMPNPP is a potent inhibitor of elongation, some polymerases, such as bacteriophage T7 RNA polymerase, have been shown to utilize non-hydrolyzable nucleotide analogs as initiating nucleotides, forming a stable initial transcribing complex. However, these complexes are unable to transition to the elongation phase, effectively halting transcription at its earliest stage.[1]
Figure 1: Mechanism of competitive inhibition by UMPNPP.
The following protocols provide a framework for characterizing the inhibitory effects of UMPNPP on a model RNA polymerase, such as T7 RNA polymerase. These can be adapted for other polymerases with appropriate modifications to buffer conditions, temperature, and substrate concentrations.
Protocol 1: Primer Extension Assay to Demonstrate Inhibition
This assay qualitatively and quantitatively assesses the ability of UMPNPP to inhibit RNA synthesis from a DNA template.
Materials:
T7 RNA Polymerase
Linearized DNA template containing a T7 promoter upstream of a sequence that will produce a transcript of a defined length.
Ribonucleotide Triphosphates (rNTPs): ATP, CTP, GTP, and UTP at 10 mM stock concentrations.
UMPNPP: 10 mM stock solution in RNase-free water.
[α-³²P]-UTP or a fluorescently labeled primer for detection.
10x Transcription Buffer: 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine.
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 8 M urea).
1x TBE Buffer
Procedure:
Reaction Setup: Prepare transcription reactions on ice in a total volume of 20 µL. A typical reaction mixture would include:
2 µL of 10x Transcription Buffer
1 µL of linearized DNA template (e.g., 100 ng/µL)
2 µL of rNTP mix (containing ATP, CTP, GTP at a final concentration of 500 µM each)
Variable concentrations of UTP and UMPNPP (see table below for an example titration).
1 µL of [α-³²P]-UTP (for radiolabeling) or use a pre-labeled primer.
1 µL of RNase Inhibitor
1 µL of T7 RNA Polymerase (e.g., 50 units)
Nuclease-free water to a final volume of 20 µL.
Example Titration of UTP and UMPNPP:
Reaction
UTP (final conc.)
UMPNPP (final conc.)
1 (Control)
500 µM
0 µM
2
500 µM
100 µM
3
500 µM
500 µM
4
500 µM
1 mM
5
500 µM
5 mM
6 (No UTP)
0 µM
0 µM
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
Termination: Stop the reactions by adding 20 µL of Stop Solution.
Denaturation: Heat the samples at 95°C for 5 minutes.
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye front reaches the bottom.
Visualization and Analysis:
For radiolabeled products, expose the gel to a phosphor screen and visualize using a phosphorimager.
For fluorescently labeled products, visualize using a suitable gel imager.
Quantify the intensity of the full-length transcript bands to determine the extent of inhibition at different UMPNPP concentrations.
Expected Results: A dose-dependent decrease in the intensity of the full-length RNA transcript should be observed with increasing concentrations of UMPNPP, demonstrating its inhibitory effect.
Figure 2: Workflow for the primer extension assay.
Protocol 2: Determination of the Inhibition Constant (Kᵢ)
To quantitatively assess the potency of UMPNPP as a competitive inhibitor, the inhibition constant (Kᵢ) should be determined. This requires measuring the initial reaction velocities at various substrate (UTP) and inhibitor (UMPNPP) concentrations.
Materials:
Same as Protocol 1, but without radiolabeling. A real-time fluorescence-based assay or a quench-flow apparatus can be used for more precise kinetic measurements. Alternatively, end-point assays with shorter incubation times can be performed.
Procedure:
Determine the Kₘ for UTP: First, perform a series of reactions with varying concentrations of UTP (e.g., 0.1x to 10x the expected Kₘ) in the absence of UMPNPP to determine the Michaelis-Menten constant (Kₘ) for UTP.
Inhibition Assays: Set up a matrix of reactions with varying concentrations of UTP and at least three different fixed concentrations of UMPNPP.
Measure Initial Velocities: For each reaction condition, measure the initial velocity (v₀) of RNA synthesis. This is the linear phase of product formation over time.
Data Analysis:
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[UTP]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis.
Alternatively, and more accurately, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition:
v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
Where:
v₀ is the initial velocity
Vₘₐₓ is the maximum velocity
[S] is the substrate (UTP) concentration
[I] is the inhibitor (UMPNPP) concentration
Kₘ is the Michaelis-Menten constant for UTP
Kᵢ is the inhibition constant for UMPNPP
Expected Results: The analysis will yield a Kᵢ value, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.
Figure 3: Workflow for determining the inhibition constant (Kᵢ).
Troubleshooting and Considerations
Incomplete Inhibition: If complete inhibition is not observed even at high concentrations of UMPNPP, consider the possibility of contaminating UTP in the UMPNPP stock. Ensure the purity of the inhibitor.
Polymerase Specificity: The inhibitory potency of UMPNPP may vary between different polymerases. It is crucial to characterize its effect on the specific polymerase of interest.
Divalent Cation Concentration: The concentration of Mg²⁺ or Mn²⁺ can influence polymerase activity and inhibitor binding. Optimize the divalent cation concentration for your specific enzyme.
Conclusion
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is a valuable tool for studying the mechanism of polymerases and for the development of novel therapeutic agents. Its non-hydrolyzable nature makes it a potent competitive inhibitor of UTP-dependent polymerases. The protocols outlined in this document provide a solid foundation for researchers to characterize the inhibitory properties of UMPNPP and to explore its potential applications in their specific areas of research.
References
Jena Bioscience. (n.d.). UppNHp - Solid. Retrieved from [Link]
Abou-Elela, F., & Ahmad, M. (2022). Abortive products as initiating nucleotides during transcription by T7 RNA polymerase. Journal of Biological Chemistry, 298(3), 101633. [Link]
Kranz, J. K., & Doudna, J. A. (n.d.). Protocol for in vitro transcription of DNA oligos by T7 polymerase. Retrieved from [Link]
Kao, C. C., & Sun, J. H. (1996). Initiation of RNA synthesis by the RNA-dependent RNA polymerase of the hepatitis C virus. Journal of virology, 70(12), 8931–8934. [Link]
Gao, Y., Yan, L., Huang, Y., Liu, F., Zhao, Y., Cao, L., ... & Rao, Z. (2020). Structure of the RNA-dependent RNA polymerase from COVID-19 virus. Science, 368(6492), 779-782. [Link]
Abstract The secondary structure of a nascent RNA molecule is not a static endpoint but a dynamic landscape that begins to form during transcription. Understanding this co-transcriptional folding process is critical for...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The secondary structure of a nascent RNA molecule is not a static endpoint but a dynamic landscape that begins to form during transcription. Understanding this co-transcriptional folding process is critical for elucidating gene regulation, RNA processing, and function. This guide details an advanced methodology that leverages Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog, to arrest RNA polymerase at specific sites. This creates synchronized populations of nascent RNA transcripts of defined lengths, enabling their structural interrogation with high-resolution chemical probing techniques like SHAPE-MaP. We provide the scientific rationale, detailed experimental protocols, and data analysis frameworks for researchers in molecular biology and drug development.
Introduction: The Frontier of Co-Transcriptional Folding
An RNA molecule's function is inextricably linked to its three-dimensional structure.[1] For decades, structural analysis has primarily focused on fully transcribed, refolded RNA molecules. However, this overlooks a crucial aspect of RNA biology: the folding pathway. RNA begins to fold as it emerges from the RNA polymerase exit channel, a process known as co-transcriptional folding. This process can generate transient or metastable structures that are essential for function but may not be present in the final, thermodynamically stable form. These nascent structures can dictate splicing decisions, form riboswitches, and create binding sites for regulatory proteins.[2]
Studying these transient structures is challenging due to the asynchronous nature of in vitro transcription and the heterogeneity of the resulting RNA population. A key technological hurdle is the ability to generate a homogenous sample of RNA transcripts arrested at a specific length. This is where non-hydrolyzable nucleotide analogs provide a powerful solution.
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UMP-PNP, is a structural analog of Uridine-5'-triphosphate (UTP).[3][4] It contains an imido group (-NH-) substituting the oxygen atom between the β and γ phosphates.[5] This P-N-P bond is resistant to the enzymatic hydrolysis required for phosphodiester bond formation, effectively acting as a chain terminator when incorporated by RNA polymerase.[6] By strategically including UMP-PNP in an in vitro transcription reaction, we can stall the polymerase precisely at sites requiring a uridine, thereby producing a synchronized population of nascent RNA chains ready for structural analysis.
This application note describes a protocol that couples polymerase stalling by UMP-PNP with Selective 2′-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP), a robust method for determining RNA structure at single-nucleotide resolution.[7][8][9]
Principle and Mechanism
The core of this technique lies in the controlled enzymatic incorporation of a non-hydrolyzable nucleotide to halt transcription.
Enzymatic Incorporation: During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the incoming nucleoside triphosphate (NTP) and the growing RNA chain. This reaction requires the cleavage of the pyrophosphate group from the incoming NTP.[10][11]
Polymerase Stalling: UMP-PNP is recognized by T7 RNA polymerase and incorporated into the nascent RNA strand opposite an adenine (A) in the DNA template.[12] However, the enzyme cannot cleave the hydrolysis-resistant β-γ imido bridge. This inability to release the imidodiphosphate group stalls the polymerase, preventing further elongation and effectively locking the nascent RNA-DNA-polymerase complex in place.
Structural Probing: With the polymerase stalled, a homogenous population of nascent transcripts of a defined length is created. This synchronized state is ideal for applying a chemical probe, such as 1-methyl-7-nitroisatoic anhydride (1M7) used in SHAPE, which acylates the 2'-hydroxyl groups of flexible or single-stranded nucleotides.[7][13]
Readout by MaP: The locations of these 2'-O-adducts are then identified using mutational profiling (MaP). Under specific reverse transcription conditions, the polymerase misincorporates a nucleotide opposite the modified base, creating a mutation in the resulting cDNA that can be read by high-throughput sequencing.[8][13][14] The mutation rate at each nucleotide is proportional to its flexibility, providing a quantitative measure of the local RNA structure.
Figure 1: Mechanism of UMP-PNP in stalling RNA polymerase.
Experimental Design and Workflow
A successful co-transcriptional structure probing experiment requires careful planning, particularly regarding the DNA template design and transcription conditions.
Workflow Overview
The overall experimental process involves preparing a specialized DNA template, performing a controlled in vitro transcription reaction, probing the stalled complexes, and analyzing the results via a SHAPE-MaP workflow.
Figure 2: Experimental workflow for co-transcriptional SHAPE-MaP.
Key Considerations
DNA Template Design: The DNA template must contain a T7 RNA polymerase promoter. The position of the first adenine (A) downstream of the desired folding domain will be the site of UMP-PNP incorporation and stalling. Ensure the region of interest has folded before the stall site.
Ratio of UTP to UMP-PNP: This ratio is critical. A high concentration of UMP-PNP relative to UTP will ensure efficient stalling at the very first 'A' encounter. A lower ratio can be used to generate a population of transcripts stalled at different 'A' positions, though this complicates analysis. A starting point is a 1:1 or 2:1 molar ratio of UMP-PNP to UTP.
Controls: Proper controls are essential for data interpretation.
No Probe Control (-): An aliquot of the stalled reaction treated with the solvent for the SHAPE reagent (e.g., DMSO). This measures the intrinsic mutation rate of the reverse transcriptase.
Denaturing Control (D): RNA is denatured before probing. This reveals the intrinsic reactivity of each nucleotide in an unstructured state, used for data normalization.
Read-through Control: A reaction with only the four standard NTPs to produce the full-length transcript.
Detailed Protocols
Protocol 1: DNA Template Preparation
Design: Design forward and reverse primers to amplify your target DNA sequence. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of your sequence of interest.
PCR Amplification: Perform a standard high-fidelity PCR to generate a linear DNA template of approximately 50-100 nM.
Purification: Purify the PCR product using a commercial kit or gel extraction to remove primers and polymerases.
Quantification: Accurately quantify the DNA template concentration using a spectrophotometer or fluorometer. The final concentration should be verified to ensure reproducible transcription yields.
Protocol 2: Co-Transcriptional Stalling and SHAPE Probing
This protocol combines the transcription, stalling, and probing steps into a single reaction tube to best preserve the nascent RNA structure.
Table 1: Reagent Setup for Stalling and Probing
Component
Stock Concentration
Volume (for 50 µL rxn)
Final Concentration
5x Transcription Buffer
5x
10 µL
1x
DTT
100 mM
5 µL
10 mM
Purified DNA Template
50 nM
1 µL
1 nM
ATP, GTP, CTP Mix
10 mM each
2.5 µL
0.5 mM each
UTP
10 mM
1.25 µL
0.25 mM
UMP-PNP
10 mM
2.5 µL
0.5 mM
RNase Inhibitor
40 U/µL
1 µL
0.8 U/µL
T7 RNA Polymerase
50 U/µL
2 µL
2 U/µL
Nuclease-free H₂O
-
To 45 µL
-
| SHAPE Reagent (1M7) | 100 mM in DMSO | 5 µL | 10 mM |
Procedure:
Assemble Transcription Mix: On ice, combine the transcription buffer, DTT, DNA template, NTP mixes (including both UTP and UMP-PNP), and RNase inhibitor. Add nuclease-free water to a volume of 43 µL.
Initiate Transcription: Add 2 µL of T7 RNA Polymerase to the mix. Incubate at 37°C for a predetermined time (e.g., 5-15 minutes) to allow transcription and stalling. This time may need optimization.
Prepare Controls: During incubation, prepare three reaction tubes:
(+) Probe Reaction: Add 5 µL of 100 mM 1M7 (in DMSO).
(-) No Probe Control: Add 5 µL of pure DMSO.
Denaturing Control: For this, run a separate transcription reaction. Stop it by adding EDTA, purify the RNA, then denature at 95°C for 2 min in denaturing buffer before adding 5 µL of 100 mM 1M7.
Chemical Probing: Add the SHAPE reagent or DMSO to the respective reactions. Mix gently and incubate at 37°C for 5 minutes.
Quench and Purify: Stop the reaction by adding 5 µL of 0.5 M EDTA. Purify the RNA immediately using a column-based RNA cleanup kit that includes a DNase I treatment step to remove the DNA template. Elute in 20 µL of nuclease-free water.
Protocol 3: Reverse Transcription (SHAPE-MaP)
Primer Annealing: In a PCR tube, mix 5 µL of purified RNA (~10-100 ng), 1 µL of a gene-specific reverse primer (10 µM), and 1 µL of dNTPs (10 mM each). Heat to 70°C for 5 minutes, then place immediately on ice.
Prepare RT Master Mix: Prepare a master mix as described in established SHAPE-MaP protocols.[14] This typically includes a reverse transcriptase that has a higher error rate in the presence of Mn²⁺, which enhances the mutational signal from SHAPE adducts. A common choice is SuperScript II or IV.
Reverse Transcription: Add the RT master mix to the annealed primer/RNA. Perform reverse transcription according to the enzyme manufacturer's protocol, often with an extended incubation at 50-55°C for 1-2 hours.
RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C. Neutralize the reaction. The resulting cDNA is now ready for library preparation.
Data Analysis and Interpretation
Sequencing and Alignment: The cDNA is used to prepare a high-throughput sequencing library. After sequencing, reads are aligned to the reference sequence of the transcript.
Mutation Counting: The number of mutations at each nucleotide position is counted for the (+) probe, (-) probe, and (D) denaturing control samples.
Reactivity Calculation: SHAPE reactivity is calculated by subtracting the background mutation rate (from the '-' probe sample) from the mutation rate of the (+) probe sample. These raw reactivities are then normalized, typically using the data from the denaturing control.[9]
Structure Modeling: The calculated reactivity scores are used as pseudo-energy constraints in RNA secondary structure prediction software like RNAstructure.[15][16] High reactivity indicates a flexible, likely single-stranded region, while low reactivity suggests a constrained, base-paired, or protein-bound nucleotide.
Interpretation: By comparing the structures of nascent chains stalled at different lengths (by designing multiple DNA templates), one can reconstruct the folding pathway of the RNA molecule, identifying transient hairpins, competing structures, and the point at which the final functional structure is achieved.
Table 2: Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low RNA Yield
Inefficient transcription; degraded template or NTPs.
Verify DNA template integrity and concentration. Use fresh NTPs and UMP-PNP. Optimize polymerase concentration.
No Polymerase Stalling (only full-length product)
UMP-PNP concentration too low or inactive.
Increase UMP-PNP:UTP ratio. Ensure UMP-PNP is properly stored and has not hydrolyzed.
Optimize Mn²⁺ concentration in RT step. Ensure high-purity RNA is used. Use a higher fidelity RT enzyme for the no-probe control.
| Uniformly High SHAPE Reactivity | RNA is unfolded; SHAPE reagent concentration too high. | Verify folding buffer conditions (e.g., Mg²⁺). Perform a titration of the SHAPE reagent to find the optimal concentration that gives a good signal-to-noise ratio. |
Conclusion
The use of Uridine, 5'-(imidotriphosphate) provides a robust mechanism to arrest transcription, enabling the capture of fleeting moments in an RNA's life. When combined with powerful chemical probing techniques like SHAPE-MaP, this approach allows researchers to move beyond static pictures of RNA structure and begin to map the dynamic folding pathways that are fundamental to biological function. This methodology offers profound insights into gene regulation and provides a platform for investigating the mechanism of RNA-targeting therapeutics.
Experimental Design for Non-Hydrolyzable Nucleotide Assays: A Guide for Researchers
Introduction: The Indispensable Role of Non-Hydrolyzable Nucleotides In the dynamic landscape of cellular signaling, nucleotide triphosphates (NTPs) like ATP and GTP are the universal currency of energy and key regulator...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Indispensable Role of Non-Hydrolyzable Nucleotides
In the dynamic landscape of cellular signaling, nucleotide triphosphates (NTPs) like ATP and GTP are the universal currency of energy and key regulators of a vast array of biological processes.[1] Their rapid hydrolysis, however, presents a significant challenge for researchers aiming to dissect the intricate mechanisms of NTP-dependent enzymes such as kinases and G-proteins.[2] To circumvent this, non-hydrolyzable nucleotide analogs have emerged as indispensable tools. These molecular mimics bind to the active sites of enzymes but resist the cleavage of their terminal phosphate group, effectively pausing the enzymatic cycle and allowing for detailed investigation.[2][3]
This comprehensive guide provides an in-depth exploration of the experimental design principles and detailed protocols for utilizing non-hydrolyzable nucleotide assays. It is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to unravel the complexities of cellular signaling and accelerate therapeutic innovation.
Core Principles of Assay Design: A Foundation for Robust Data
The success of any experiment hinges on a well-thought-out design. When working with non-hydrolyzable nucleotides, several key principles must be considered to ensure the generation of reliable and reproducible data.
The "Why" Behind the Analog: Choosing the Right Tool for the Job
Not all non-hydrolyzable analogs are created equal. The choice of analog is dictated by the specific scientific question being addressed. The most commonly used analogs modify the triphosphate chain, rendering it resistant to enzymatic cleavage.[4]
ATPγS (Adenosine 5'-[γ-thio]triphosphate): In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[2] This modification makes the terminal phosphate bond significantly more resistant to hydrolysis by most kinases and ATPases.[2] However, it's crucial to note that ATPγS is not entirely non-hydrolyzable and can act as a slow substrate for many enzymes, leading to the formation of a stable thiophosphorylated product.[2] This property makes it ideal for identifying and quantifying the activity of kinases.[5]
AMP-PNP (Adenylyl-imidodiphosphate): This analog features a nitrogen atom replacing the bridging oxygen between the β- and γ-phosphates, creating a highly stable P-N bond.[2] This makes AMP-PNP a true competitive inhibitor, binding to the ATP pocket without being utilized for phosphorylation.[2] It is an excellent choice for structural studies or experiments aiming to lock an enzyme in its ATP-bound, pre-hydrolysis state.[6]
GTPγS (Guanosine 5'-[γ-thio]triphosphate): Similar to its ATP counterpart, GTPγS is a slowly hydrolyzable analog of GTP.[7] It is extensively used in functional assays to study the activation of G-protein-coupled receptors (GPCRs).[8][9] Upon GPCR activation by an agonist, the associated G-protein exchanges GDP for GTP. The use of radiolabeled [³⁵S]GTPγS allows for the accumulation of a stable, activated G-protein state that can be readily quantified.[9][10]
Analog
Modification
Mechanism of Action
Primary Applications
ATPγS
Sulfur substitution on γ-phosphate
Slow substrate, forms stable thiophosphorylated products
The Experimental System: From Purified Proteins to Cellular Assays
The choice of experimental system is another critical determinant of assay design.
Purified Protein Systems: These offer the highest degree of control and are ideal for dissecting the direct interaction between a protein and a non-hydrolyzable nucleotide. They are the go-to system for kinetic and thermodynamic characterization.
Cell Membrane Preparations: Particularly relevant for studying transmembrane proteins like GPCRs, membrane preparations provide a more native-like environment while still allowing for direct access to the protein of interest.[8] They are a cornerstone of GTPγS binding assays.[8][10]
Whole-Cell Assays: These provide the most physiologically relevant context, allowing for the study of signaling pathways in their intact cellular environment. However, interpreting data from whole-cell assays can be more complex due to the presence of multiple interacting components.
Detection Methods: Visualizing the Invisible
The final piece of the assay design puzzle is the choice of detection method.
Radiometric Assays: The use of radiolabeled analogs, such as [³⁵S]GTPγS or [γ-³²P]ATP, remains a gold standard for its high sensitivity and direct quantification.[11][12] These assays typically involve separating the bound from unbound radioligand via filtration or scintillation proximity assay (SPA) and then measuring the radioactivity.[10][13]
Fluorescence-Based Assays: These offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening.[14] They can be based on several principles, including:
Fluorescent Nucleotide Analogs: These analogs, such as TNP-ATP, exhibit changes in their fluorescent properties upon binding to a protein.[2][15]
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques measure the proximity between two molecules, for instance, a GPCR and its G-protein, upon activation.[16][17]
Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Luminescence-Based Assays: Assays like the ADP-Glo™ kinase assay measure the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.[18]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for two of the most widely used non-hydrolyzable nucleotide assays.
Protocol 1: [³⁵S]GTPγS Binding Assay for GPCR Activation
This assay is a cornerstone for characterizing the activation of G-protein-coupled receptors.[9] It directly measures the agonist-induced exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[9]
Signaling Pathway and Assay Principle
Materials
Cell membranes expressing the GPCR of interest
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
GDP (Guanosine 5'-diphosphate)
Agonist and antagonist compounds
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
Scintillation cocktail
Glass fiber filter mats
96-well filter plates
Scintillation counter
Step-by-Step Methodology
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of agonist or antagonist. For antagonist studies, pre-incubate the membranes with the antagonist before adding the agonist.
Add 25 µL of a solution containing cell membranes (typically 5-20 µg of protein per well) and GDP (final concentration 1-10 µM). The optimal concentrations of membranes and GDP should be determined empirically.
Initiate the reaction by adding 25 µL of assay buffer containing [³⁵S]GTPγS (final concentration 0.1-1 nM).
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation. The optimal incubation time should be determined in preliminary experiments.
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Quantification: Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.
Data Analysis:
Basal Binding: Measured in the absence of any agonist.
Non-specific Binding: Determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
Specific Binding: Calculated by subtracting non-specific binding from total binding.
Generate dose-response curves by plotting the specific binding against the logarithm of the agonist concentration. Calculate EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
Protocol 2: Fluorescence-Based Kinase Activity Assay Using ATPγS
This assay leverages the ability of many kinases to utilize ATPγS as a substrate, albeit at a slower rate than ATP.[2] The resulting thiophosphorylation of a substrate can be detected using a specific antibody that recognizes the thiophosphate ester.
Experimental Workflow
Materials
Purified kinase and its substrate (peptide or protein)
ATPγS
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
Substrate Immobilization: Coat the wells of a 96-well high-binding microplate with the kinase substrate by incubating overnight at 4°C. Wash the plate three times with wash buffer to remove unbound substrate.
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature. Wash the plate three times with wash buffer.
Kinase Reaction:
Prepare a reaction mixture containing the purified kinase and ATPγS in the kinase reaction buffer. The optimal concentrations of kinase and ATPγS should be determined empirically.
Add the reaction mixture to the substrate-coated wells and incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
Detection:
Wash the plate three times with wash buffer to remove the kinase and unbound ATPγS.
Add the anti-thiophosphate ester antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
Wash the plate three times with wash buffer.
Add the fluorescently labeled secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.
Wash the plate five times with wash buffer.
Quantification: Add wash buffer or PBS to the wells and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence (wells without kinase) from all readings.
Plot the fluorescence intensity against the concentration of the kinase or inhibitor to determine activity or inhibition constants.
Data Interpretation and Troubleshooting
Common Pitfalls and Solutions
Problem
Potential Cause
Solution
High Background Signal
- Non-specific binding of the radioligand or antibody- Contaminated reagents
- Suboptimal enzyme or substrate concentration- Inappropriate buffer conditions (pH, ionic strength)- Insufficient incubation time
- Perform concentration-response curves for all components- Optimize buffer composition- Conduct a time-course experiment to determine the optimal incubation time
Poor Reproducibility
- Inconsistent pipetting- Temperature fluctuations- Reagent degradation
- Use calibrated pipettes and consistent technique- Ensure stable incubation temperatures- Aliquot and store reagents properly
Conclusion
Non-hydrolyzable nucleotide assays are powerful and versatile tools that have significantly advanced our understanding of a wide range of biological processes. By carefully considering the principles of assay design, selecting the appropriate analog and detection method, and meticulously executing the experimental protocols, researchers can generate high-quality, reproducible data. This guide provides a solid foundation for both newcomers and experienced scientists to effectively design and implement these assays, ultimately contributing to new discoveries in basic research and the development of novel therapeutics.
References
Bio-protocol. (n.d.). GTPγS assay. Retrieved from [Link]
Goret, G., et al. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 24(15), 2789. [Link]
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Lecka, J., et al. (2013). Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. Journal of Medicinal Chemistry, 56(22), 9116–9131. [Link]
Sengupta, P., et al. (2016). Fluorescence-based investigations of RNA-small molecule interactions. Cell chemical biology, 23(1), 115-129. [Link]
Quora. (2015). What purpose do ATP analogs serve?. [Link]
Jena Bioscience. (n.d.). Non-hydrolyzable Nucleotides. Retrieved from [Link]
Matson, S. W. (1995). Helicase Assay Based on the Displacement of Fluorescent, Nucleic Acid-Binding Ligands. Nucleic Acids Research, 23(18), 3630–3635. [Link]
Jena Bioscience. (2022). 12 New non-hydrolyzable nucleotides available!. [Link]
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu‐GTPγS) binding assay for analysis of ligand potency and efficacy at G protein‐coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. [Link]
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]
Wilson, W. D., & Li, K. (2000). Fluorescence-Signaling Nucleic Acid-Based Sensors. In Current Protocols in Nucleic Acid Chemistry (Chapter 8, Unit 8.6). John Wiley & Sons, Inc. [Link]
Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-290. [Link]
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-382. [Link]
Zhang, W., et al. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society, 140(1), 139-142. [Link]
Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Lee, D. K., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Experimental & molecular medicine, 51(9), 1-8. [Link]
Kuhlmann, J. (2000). Fluorescence Methods in the Study of Small GTP-Binding Proteins. In Small GTPases (pp. 149-163). Humana Press. [Link]
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]
Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Allen, J. J., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments: JoVE, (123), 55631. [Link]
Zhang, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 737856. [Link]
Maguire, J. J., et al. (2012). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 897, 31-77. [Link]
Jena Bioscience. (n.d.). Non-hydrolyzable ATP Test Kit. Retrieved from [Link]
Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]
Capturing the Moment of Transcription: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in the X-ray Crystallography of RNA Polymerase
For researchers, structural biologists, and professionals in drug development, understanding the intricate dance of RNA polymerase (RNAP) as it transcribes the genetic code is paramount. Visualizing this molecular machin...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, structural biologists, and professionals in drug development, understanding the intricate dance of RNA polymerase (RNAP) as it transcribes the genetic code is paramount. Visualizing this molecular machine in action provides invaluable insights into gene regulation and opens avenues for the development of novel therapeutics. This guide delves into a powerful technique to achieve this: the use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (UMPNPP), a non-hydrolyzable uridine triphosphate (UTP) analog, in the X-ray crystallography of RNA polymerase. By "freezing" the enzyme in a catalytically relevant state, UMPNPP allows for the high-resolution structural determination of the pre-translocation state of the elongation complex, offering a snapshot of the enzyme just before nucleotide incorporation.
The "Why": The Significance of a Non-Hydrolyzable Analog
The central challenge in capturing the structure of an enzyme during catalysis is the transient nature of the intermediate states. RNA polymerase, in its processive elongation cycle, rapidly binds a nucleoside triphosphate (NTP), catalyzes the phosphodiester bond formation, and translocates along the DNA template.[1] To study the structural basis of nucleotide selection and addition, it is essential to trap the enzyme with the substrate NTP bound in the active site, but before catalysis occurs.
This is where UMPNPP, and other non-hydrolyzable NTP analogs, become indispensable tools. In UMPNPP, the oxygen atom linking the α- and β-phosphates of UTP is replaced by a nitrogen atom, forming an imido-triphosphate linkage. This subtle modification renders the triphosphate bond resistant to cleavage by RNA polymerase. As a result, UMPNPP can be incorporated into the active site of the enzyme, guided by the templating DNA base, but the polymerase is stalled in a pre-catalytic, or pre-translocation, state.[2][3] This stalled complex is stable enough for the arduous process of crystallization and subsequent X-ray diffraction analysis.
The resulting crystal structures provide a wealth of information, including:
The precise coordination of the incoming nucleotide in the active site.
The intricate network of interactions between the nucleotide, the DNA template, and the conserved residues of the polymerase.
Conformational changes in the enzyme, such as the movement of the trigger loop, upon substrate binding.[4]
The structural basis for fidelity and nucleotide selection.
This detailed structural information is critical for understanding the fundamental mechanisms of transcription and for the rational design of inhibitors that could serve as antimicrobial or anticancer agents.
Visualizing the Experimental Rationale
The overall workflow for utilizing UMPNPP in RNA polymerase crystallography involves the careful assembly of a stable elongation complex, followed by the introduction of the non-hydrolyzable analog to trap the desired conformational state prior to crystallization.
Caption: Workflow for RNAP II Crystallography with UMPNPP.
Protocol: Co-crystallization of RNA Polymerase II Elongation Complex with a DNA/RNA Scaffold and UMPNPP
This protocol is a synthesized methodology based on established practices for the structural determination of RNA polymerase elongation complexes.[1][2][5][6]
Part 1: Preparation of Components
1.1. Expression and Purification of RNA Polymerase II:
Source: Saccharomyces cerevisiae is a common source for eukaryotic RNA polymerase II.
Method: The 12-subunit enzyme can be purified from yeast cell extracts through a series of chromatographic steps, including heparin-sepharose, immunoaffinity chromatography, and ion-exchange chromatography.[7]
Quality Control: The purity and integrity of the enzyme should be assessed by SDS-PAGE and mass spectrometry. The activity of the purified polymerase should be confirmed using a transcription assay.
1.2. Design and Preparation of the Nucleic Acid Scaffold:
Rationale: A synthetic DNA/RNA scaffold is used to assemble a stable and homogenous elongation complex. The scaffold mimics the state of the nucleic acids within the transcribing polymerase.[5][6]
Design: The scaffold typically consists of a template DNA strand, a non-template DNA strand, and a short RNA primer. The sequence of the template DNA at the +1 position (the first position downstream of the RNA primer's 3'-end) should be an adenine to direct the binding of UMPNPP.
Synthesis and Annealing: The DNA and RNA oligonucleotides are chemically synthesized and purified by HPLC or denaturing PAGE. The scaffold is assembled by mixing the template DNA and RNA primer in an appropriate buffer, heating to 95°C, and slowly cooling to room temperature to allow for annealing. The non-template strand is then added and the annealing process is repeated.
1.3. Preparation of UMPNPP Stock Solution:
Source: UMPNPP can be commercially sourced or synthesized.
Preparation: Prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water, adjust the pH to 7.0-7.5, and store at -80°C in small aliquots to avoid freeze-thaw cycles.
Part 2: Assembly and Crystallization of the Stalled Elongation Complex
2.1. Formation of the RNA Polymerase II Elongation Complex (EC):
Mix purified RNA Polymerase II with the pre-annealed DNA/RNA scaffold in a 1:1.5 to 1:2 molar ratio (RNAP:scaffold) in a buffer containing HEPES pH 7.5, KCl, MgCl₂, and DTT.
Incubate the mixture on ice for 1-2 hours to allow for stable complex formation.
2.2. Trapping the Pre-translocation State with UMPNPP:
To the assembled elongation complex, add UMPNPP to a final concentration of 1-5 mM.
Incubate on ice for an additional 30-60 minutes.
2.3. Crystallization:
Method: The hanging drop vapor diffusion method is commonly used.
Procedure:
Mix 1-2 µL of the stalled elongation complex solution with an equal volume of reservoir solution on a siliconized cover slip.
Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
Parameter
Typical Conditions
Rationale
Protein Concentration
5-15 mg/mL
High protein concentration is generally required for successful crystallization.
PEGs are commonly used precipitants that promote protein crystallization by excluding water.
Buffer
HEPES, Tris, or MES (pH 6.0-8.5)
Maintains a stable pH to ensure protein integrity.
Salt
Ammonium sulfate, sodium chloride, or potassium chloride (50-200 mM)
Salts can influence protein solubility and crystal packing.
Additives
Dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM)
Reducing agents to prevent protein oxidation and aggregation.
2.4. Crystal Harvesting and Cryo-protection:
Once crystals have grown to a suitable size, they are carefully looped out of the drop.
The crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
The cryo-protected crystals are then flash-cooled in liquid nitrogen and stored for data collection.
Part 3: Data Collection and Structure Determination
Data Collection: X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
Structure Solution: The structure is solved using molecular replacement, using a previously determined RNA polymerase structure as a search model.
Refinement: The model is refined against the diffraction data to obtain a high-resolution structure of the stalled elongation complex.
Interpreting the Structural Data: A Glimpse into the Pre-translocation State
The resulting crystal structure of the RNA polymerase II elongation complex with UMPNPP bound in the active site provides a static image of a key step in the transcription cycle. Analysis of this structure can reveal:
Active Site Geometry: The precise positioning of the UMPNPP in relation to the catalytic metal ions and the 3'-hydroxyl of the RNA primer.
Role of Key Residues: Identification of the amino acid residues that make critical contacts with the incoming nucleotide, providing insights into the mechanism of nucleotide selection and catalysis.
Conformational Changes: Comparison with structures of the apo-enzyme or the post-translocation state can reveal conformational changes in the enzyme, such as the closure of the trigger loop around the active site, which is essential for catalysis.[4]
Mechanism of UMPNPP-induced Stalling
The following diagram illustrates the mechanism by which UMPNPP stalls the RNA polymerase in the pre-translocation state.
Caption: UMPNPP Trapping Mechanism for Crystallography.
Conclusion
The use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in the X-ray crystallography of RNA polymerase is a powerful technique that has provided profound insights into the mechanism of transcription. By acting as a molecular "pause button," UMPNPP allows researchers to capture and visualize a critical, yet fleeting, moment in the life of this essential enzyme. The detailed structural information obtained from these studies is not only of fundamental scientific importance but also provides a solid foundation for the development of new therapeutic agents that target the transcription machinery. As our understanding of the structural dynamics of RNA polymerase continues to grow, so too will our ability to rationally modulate its function for the betterment of human health.
References
Cheung, A. C., & Cramer, P. (2012). Structural basis of RNA polymerase II transcription. Nature Reviews Molecular Cell Biology, 13(6), 353-361.
Bernecky, C., Plitzko, J. M., & Cramer, P. (2017). Structure of the complete elongation complex of RNA polymerase II with basal factors. Science, 357(6354), 921-925.
Barnes, C. O., et al. (2015). Crystal structure of a transcribing RNA polymerase II complex reveals a complete transcription bubble. Molecular Cell, 59(2), 258-269.
Wang, D., et al. (2006). Structural basis of transcription: backtracked RNA polymerase II at 3.4 Å resolution. Science, 314(5802), 1111-1115.
Kettenberger, H., Armache, K. J., & Cramer, P. (2004). Complete RNA polymerase II elongation complex structure and its interactions with NTP and TFIIS. Molecular Cell, 16(6), 955-965.
Vassylyev, D. G., et al. (2007). Structural basis for transcription initiation by bacterial RNA polymerase.
Gnatt, A. L., Cramer, P., Fu, J., Bushnell, D. A., & Kornberg, R. D. (2001). Structural basis of transcription: an RNA polymerase II elongation complex at 3.3 Å resolution. Science, 292(5523), 1876-1882.
Westover, K. D., Bushnell, D. A., & Kornberg, R. D. (2004). Structural basis of transcription: nucleotide selection by rotation in the RNA polymerase II active center. Cell, 119(4), 481-489.
Brueckner, F., & Cramer, P. (2008).
Dangkulwanich, M., et al. (2014). A new class of RNA polymerase II inhibitors reveals essential roles for PAF1C in transcription termination and chromatin modification. Genes & development, 28(24), 2733-2745.
Schier, A. C., & Taatjes, D. J. (2020). Structure and mechanism of the RNA polymerase II transcription machinery. Genes & development, 34(7-8), 465-488.
Kaplan, C. D., et al. (2008). A screen for transcription elongation factors using a reconstituted yeast RNA polymerase II system. Journal of Biological Chemistry, 283(15), 9641-9650.
Sydow, J. F., & Cramer, P. (2009).
Martinez-Rucobo, F. W., et al. (2011). Structural basis of initial RNA polymerase II transcription. The EMBO journal, 30(22), 4649-4660.
Sekine, S. I., et al. (2015). Structural basis of human transcription-coupled DNA repair.
Craighead, J. L., et al. (2002). Biochemical methods to characterize RNA polymerase II elongation complexes. Methods, 28(3), 333-343.
Application Notes and Protocols: Advanced Techniques for Monitoring Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) Incorporation
Introduction The intricate dance of gene expression is orchestrated by the precise synthesis of ribonucleic acid (RNA) from a deoxyribonucleic acid (DNA) template, a process known as transcription. Central to this proces...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The intricate dance of gene expression is orchestrated by the precise synthesis of ribonucleic acid (RNA) from a deoxyribonucleic acid (DNA) template, a process known as transcription. Central to this process is the incorporation of nucleotide triphosphates (NTPs) by RNA polymerases. The ability to monitor the incorporation of specific NTPs, particularly modified analogs, provides a powerful lens through which to dissect the mechanisms of transcription, RNA processing, and RNA-protein interactions. Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine Triphosphate (UTP), is a valuable tool for these investigations. Its unique chemical properties allow for the specific labeling and tracking of newly synthesized RNA.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge techniques for monitoring the incorporation of this UTP analog. We will delve into the core principles, provide field-proven protocols, and offer expert insights into the experimental choices that underpin the successful application of these methods. Our focus is on empowering you with the knowledge to design, execute, and interpret experiments with the highest degree of scientific rigor.
The Significance of Monitoring Modified UTP Incorporation
The study of RNA synthesis and function has been revolutionized by the use of modified nucleotides.[1] These analogs, when incorporated into RNA, can serve as handles for purification, visualization, and structural analysis. Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UTP-γ-S (as it is a thiophosphate analog), is particularly useful due to the substitution of a non-bridging oxygen atom with sulfur in the gamma-phosphate position.[2] This modification makes the terminal phosphate resistant to hydrolysis by many nucleotidases, offering a stable marker for enzymatic activity.[2]
Monitoring the incorporation of UTP-γ-S and other modified uridine analogs is critical for:
Elucidating Transcription Dynamics: Quantifying the rate and efficiency of RNA polymerase activity under various conditions.
Mapping RNA-Protein Interaction Sites: Identifying the specific locations where RNA-binding proteins interact with the phosphate backbone.[3]
Probing RNA Structure and Catalysis: Investigating the role of specific phosphate groups in RNA folding and ribozyme activity.[4]
Developing Novel Therapeutics: Screening for inhibitors of viral or bacterial RNA polymerases.
This guide will focus on three primary methodologies for monitoring the incorporation of modified uridine triphosphates: Click Chemistry-based Labeling, Antibody-based Detection, and Enzyme-Coupled Assays.
Click Chemistry-Based Labeling and Detection
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for labeling and detecting RNA that has incorporated a modified UTP analog.[5] This technique relies on the enzymatic incorporation of a UTP analog bearing either an alkyne or an azide functional group.[6] The incorporated functional group can then be "clicked" to a corresponding azide or alkyne-containing reporter molecule, such as a fluorophore or biotin.[5]
Principle of the Method
The workflow begins with an in vitro transcription reaction where a UTP analog, such as 5-ethynyluridine triphosphate (5-EUTP) or an azide-modified UTP, is partially or fully substituted for the natural UTP.[7] RNA polymerase incorporates this analog into the nascent RNA transcript. Following transcription and purification of the RNA, a click reaction is performed to attach a reporter molecule. The labeled RNA can then be visualized by fluorescence microscopy, captured on a streptavidin matrix, or detected by other means.[8][7]
Experimental Workflow: Click Chemistry Labeling
Caption: Workflow for Click Chemistry-based RNA labeling and detection.
Detailed Protocol: In Vitro Transcription with an Alkyne-Modified UTP
This protocol is adapted for the use of a commercially available T7 RNA polymerase kit and can be adjusted for other polymerases.[9]
Materials:
Linearized plasmid DNA template or PCR product with a T7 promoter (1 µg)
HighYield T7 RNA Labeling Kit (or similar)
5-Azido-C3-UTP solution (or other clickable UTP analog)
Unlabeled ATP, CTP, GTP, and UTP solutions (10 mM each)
RNase-free water
RNase inhibitor
Procedure:
Reaction Setup: Thaw all reagents on ice. It is highly recommended to prepare a master mix if running multiple reactions to ensure consistency. Assemble the reaction at room temperature to prevent precipitation of the DNA template.
Master Mix Preparation (for one 20 µl reaction):
RNase-free water: to a final volume of 20 µl
10x Transcription Buffer: 2 µl
10 mM ATP: 2 µl
10 mM CTP: 2 µl
10 mM GTP: 2 µl
10 mM UTP: 1.3 µl (for a 35% labeling efficiency)
10 mM 5-Azido-C3-UTP: 0.7 µl
Linearized DNA template: 1 µg
RNase inhibitor: 1 µl
Enzyme Addition: Add 2 µl of T7 RNA Polymerase Mix to the master mix.
Incubation: Gently mix by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[10]
DNase Treatment (Optional but Recommended): Add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
RNA Purification: Purify the labeled RNA using a standard RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
Biocompatible, high signal-to-noise ratio, versatile reporter molecules
Limitations
Requires modified nucleotide incorporation, potential for copper toxicity in live cells (though copper-free click chemistry is an alternative)
Antibody-Based Detection of Modified RNA
The use of antibodies that specifically recognize modified nucleosides provides a powerful and versatile method for detecting the incorporation of UTP analogs.[11][12] This approach, often termed immuno-northern blotting, combines the size separation of RNA by gel electrophoresis with the high specificity of antibody-antigen interactions.[13][14]
Principle of the Method
This technique involves the incorporation of a modified uridine, such as 5-bromouridine (BrU) or another analog for which a specific antibody is available, into RNA during transcription. The resulting RNA is then separated by size using denaturing polyacrylamide or agarose gel electrophoresis and transferred to a positively charged nylon membrane. The membrane is subsequently probed with a primary antibody specific to the modified nucleoside, followed by a secondary antibody conjugated to an enzyme (like HRP or AP) or a fluorophore for detection.[14]
Experimental Workflow: Immuno-Northern Blotting
Caption: Workflow for Antibody-based detection of modified RNA.
Detailed Protocol: Immuno-Northern Blotting for BrU-labeled RNA
Materials:
BrU-labeled RNA (from in vitro transcription)
Denaturing polyacrylamide or agarose gel
Positively charged nylon membrane
UV crosslinker
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against BrU
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Gel Electrophoresis: Separate the BrU-labeled RNA on a denaturing gel according to standard protocols.
Transfer: Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
Crosslinking: UV-crosslink the RNA to the membrane to ensure it remains bound during subsequent steps.
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Dilute the anti-BrU primary antibody in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature.
Final Washes: Repeat the washing step as in step 6.
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Data Interpretation and Considerations
Parameter
Antibody-Based Detection
Sensitivity
High
Specificity
Dependent on antibody quality
Applications
Validation of modified RNA synthesis, analysis of specific RNA species
Advantages
Relatively simple, utilizes standard laboratory equipment
Limitations
Antibody cross-reactivity can be an issue, requires a specific antibody for the modification of interest
Enzyme-Coupled Assays for Continuous Monitoring
Enzyme-coupled assays provide a real-time, continuous method for monitoring the incorporation of nucleotides, including UTP-γ-S, into RNA.[15] These assays are particularly useful for kinetic studies of RNA polymerase activity and for high-throughput screening of enzyme inhibitors. The principle is to link the transcription reaction to a second enzymatic reaction that produces a readily detectable signal, such as a change in absorbance or fluorescence.[15][16]
Principle of the Method
A common enzyme-coupled assay for monitoring RNA polymerase activity involves the detection of pyrophosphate (PPi), which is released for every nucleotide incorporated.[17] The released PPi can be used as a substrate by a coupling enzyme, leading to a measurable change. For instance, PPi can be converted to ATP by ATP sulfurylase, and the newly synthesized ATP can be detected using the firefly luciferase system, which produces light.
Experimental Workflow: Enzyme-Coupled Assay
Caption: Workflow for an Enzyme-Coupled Assay for monitoring transcription.
Transcription reaction components (DNA template, RNA polymerase, NTPs including UTP-γ-S)
ATP sulfurylase
Adenosine 5'-phosphosulfate (APS)
Firefly luciferase
D-luciferin
Plate reader with luminescence detection capabilities
Procedure:
Reaction Mix Preparation: Prepare a master mix containing the transcription buffer, DNA template, ATP, GTP, CTP, and UTP-γ-S, as well as the components of the coupling and detection systems (ATP sulfurylase, APS, luciferase, and luciferin).
Initiation: Initiate the reaction by adding RNA polymerase to the master mix in a microplate well.
Measurement: Immediately place the microplate in a plate reader and measure the luminescence signal at regular intervals (e.g., every 30-60 seconds) for the desired reaction time.
Data Analysis: Plot the luminescence signal as a function of time. The slope of the initial linear phase of the curve is proportional to the rate of PPi production and, therefore, the rate of nucleotide incorporation.
Data Interpretation and Considerations
Parameter
Enzyme-Coupled Assays
Sensitivity
Moderate to High
Specificity
Dependent on the specificity of the coupling enzymes
Applications
Enzyme kinetics, high-throughput screening
Advantages
Real-time, continuous monitoring, amenable to automation
Limitations
Potential for interference from components of the test sample, requires careful optimization of coupling enzyme concentrations
Conclusion
The ability to monitor the incorporation of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) and other modified uridine analogs is a cornerstone of modern molecular biology research. The techniques outlined in this guide—Click Chemistry-based Labeling, Antibody-based Detection, and Enzyme-Coupled Assays—provide a versatile toolkit for investigating the intricacies of transcription and RNA biology. Each method offers unique advantages and is suited to different experimental questions. By understanding the principles behind these techniques and following robust protocols, researchers can gain deeper insights into the fundamental processes of life and accelerate the development of novel diagnostics and therapeutics.
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Non-radioactive techniques for the labelling of nucleic acids.Biotechnology Advances.
Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides.PLoS ONE.
A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA.Organic & Biomolecular Chemistry.
mRNA Synthesis Protocol with Modified Nucleotides using the HiScribe T7 mRNA Kit with CleanCap Reagent AG (NEB #E2080).New England Biolabs.
Detection and Quantification of RNA Phosphorothioate Modifications Using Mass Spectrometry.Current Protocols in Nucleic Acid Chemistry.
Antibodies for RNA Modifications Detection.
Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription.Thermo Fisher Scientific.
Nonradioactive labeling of RNA.Nucleic Acids Research.
In Vitro Transcription of Modified RNAs.Methods in Molecular Biology.
In Vitro Selection Using Modified or Unnatural Nucleotides.Current Protocols in Nucleic Acid Chemistry.
Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides.Methods in Molecular Biology.
Non-radioactive Labeling of DNA and RNA.Jena Bioscience.
mRNA Synthesis with Modified Nucleotides (E2060).New England Biolabs.
Enzymatic synthesis of UTP gamma S, a potent hydrolysis resistant agonist of P2U-purinoceptors.British Journal of Pharmacology.
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews.
Antibodies specific for nucleic acid modific
CLICK-functionalized Nucleotides for RNA Labeling.Jena Bioscience.
What is the best way to label the 5 prime end of RNA with non radioactive labelling m
Multiple Transcription Factor Profiling by Enzyme-Linked Immunoassay.Scilit.
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Terminology of Molecular Biology for coupled-enzyme assay.GenScript.
Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin.Journal of the American Chemical Society.
Quantitation of extracellular UTP using a sensitive enzymatic assay.British Journal of Pharmacology.
The mechanisms of substrate selection, catalysis and translocation by the elongating RNA polymerase.Biochimica et Biophysica Acta (BBA)
Methods for Enzymatic Incorporation of Chrom
Transcriptional processing of an unnatural base pair by eukaryotic RNA polymerase II.
Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions.
Cell Proliferation Assays Essential for Drug Discovery and Development.Cytologics.
The RNA Polymerase II Trigger Loop Functions in Substrate Selection and Is Directly Targeted by α-amanitin.Molecular Cell.
Immunology for Non-Immunologists: Prolifer
Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA.Journal of Histochemistry & Cytochemistry.
Spin-labeled nucleotide substrates for DNA-dependent RNA polymerase
Distinct interactions of GTP, UTP, and CTP with G(s) proteins.Molecular Pharmacology.
Application Notes & Protocols: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division Introduction: The Stability Advantage of a Non-Hydrolyzable UTP Analog Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), commonly known as Uridine 5'-i...
Introduction: The Stability Advantage of a Non-Hydrolyzable UTP Analog
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), commonly known as Uridine 5'-imidotriphosphate (UIDP) or UMP-PNP, is a non-hydrolyzable analog of Uridine 5'-triphosphate (UTP). Its unique stability stems from the substitution of a bridging oxygen atom between the β and γ phosphates with an imido (-NH-) group.[1] This modification renders the terminal phosphate bond highly resistant to cleavage by ectonucleotidases and other phosphohydrolases that rapidly degrade natural nucleotides like UTP and ATP.[2][3]
In drug discovery, this resistance to hydrolysis is not a minor convenience; it is a critical feature that transforms UIDP into an indispensable molecular tool. While natural UTP is a key endogenous signaling molecule, its rapid degradation in experimental systems complicates the interpretation of results and limits its utility. UIDP overcomes this by providing a sustained and predictable concentration at the target site. This allows researchers to "trap" and study nucleotide-binding proteins, such as receptors and enzymes, in their active, triphosphate-bound state, providing a clearer window into their function and enabling the development of robust screening assays.[1][2]
Application 1: Interrogation of P2Y Purinergic Receptors
Scientific Principle & Rationale
Extracellular nucleotides are crucial signaling molecules that mediate their effects through purinergic receptors, broadly classified into P2X (ion channels) and P2Y (G protein-coupled receptors, GPCRs). UTP is the primary endogenous agonist for several P2Y receptor subtypes, most notably P2Y2 and P2Y4, which are implicated in a wide range of physiological and pathological processes, including inflammation, cardiovascular regulation, and cancer progression.[4][5]
The use of UIDP as a stable agonist is paramount for several reasons:
Target Validation: It allows for the sustained activation of specific P2Y receptors to elucidate their downstream signaling pathways and physiological roles without the confounding variable of ligand depletion.
Assay Development: In high-throughput screening (HTS) campaigns, the stability of the agonist is essential for consistency and reproducibility across thousands of wells and over the time course of the experiment.
Pharmacological Characterization: UIDP facilitates the precise determination of the potency and efficacy of receptor antagonists by providing a stable and reliable baseline of receptor activation.
The canonical signaling pathway for UTP-sensitive P2Y receptors (P2Y2, P2Y4) involves coupling to Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC).[4][6]
Visualization: P2Y Receptor Signaling Pathway
Caption: Canonical Gq-coupled P2Y receptor signaling pathway activated by UIDP.
Protocol 1: Competition Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled test compounds for a specific P2Y receptor subtype by measuring their ability to compete with a radiolabeled ligand.
Causality & Self-Validation: This assay directly measures the interaction between a compound and the receptor's binding pocket.[7][8] The use of a fixed concentration of radioligand and increasing concentrations of a competitor allows for the calculation of the IC50, which can be converted to the inhibition constant (Ki). Controls for total binding (radioligand only) and non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand) are essential to ensure that the measured competition is specific to the receptor of interest.[9]
Materials:
Cell membranes from a cell line overexpressing the human P2Y receptor of interest.
Radioligand (e.g., [³H]PSB-0413 for P2Y12, or another suitable radiolabeled antagonist for the target receptor).[10]
Unlabeled UIDP (for validation and as a reference compound).
Test compounds.
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Wash Buffer (ice-cold Binding Buffer).
96-well filter plates (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).[11]
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
Plate Setup: In a 96-well plate, prepare triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and competitor concentrations.
Reagent Addition: To each well, add the components in the following order for a final volume of 250 µL:[11]
50 µL of Binding Buffer (for Total Binding) OR a saturating concentration of unlabeled ligand (for NSB) OR test compound/UIDP at various concentrations.
50 µL of the radioligand solution (at a concentration near its Kd).
150 µL of the cell membrane preparation (5-20 µg protein per well).
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
Plot the percentage of specific binding against the log concentration of the competitor.
Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.[7]
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Calcium Mobilization Assay
Objective: To measure the activation of Gq-coupled P2Y receptors by UIDP and to screen for antagonists that block this activation.
Causality & Self-Validation: This assay provides a functional readout of receptor activation by measuring a key downstream signaling event—the release of intracellular calcium.[12][13] The magnitude of the fluorescent signal is directly proportional to the degree of receptor activation. A known agonist (UIDP/UTP) serves as a positive control, while a vehicle-only addition serves as a negative control. Pre-incubation with a known antagonist can validate the assay for screening purposes.
Materials:
HEK293 or CHO cells stably expressing the P2Y receptor of interest.
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
Black, clear-bottom 96- or 384-well cell culture plates.
Calcium-sensitive dye (e.g., Fluo-4 AM).
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
UIDP and test compounds.
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
Cell Plating: Seed the cells into the microplates at an appropriate density and grow overnight to form a confluent monolayer.
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution (prepared in Assay Buffer). Incubate for 45-60 minutes at 37°C in the dark.
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.
Compound Addition (for Antagonist Mode): If screening for antagonists, add 25 µL of test compounds to the wells and incubate for 15-30 minutes. For agonist testing, add 25 µL of Assay Buffer.
Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline reading for 10-20 seconds.
Agonist Stimulation: Use the instrument's injector to add 25 µL of UIDP solution (at a concentration that elicits ~80% of the maximal response, EC80) to all wells.
Data Acquisition: Continue recording the fluorescence intensity for 1-3 minutes to capture the full calcium transient.
Data Analysis:
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
For agonist dose-response curves, plot the response against the log concentration of UIDP to determine the EC50.
For antagonist screening, calculate the percent inhibition relative to the UIDP-only control wells. Determine IC50 values for active compounds.
Parameter
UIDP at P2Y2 Receptor
UIDP at P2Y4 Receptor
UIDP at P2Y6 Receptor
Coupling
Gq/11
Gq/11
Gq/11
EC50 (Calcium)
~ 0.1 - 1 µM
~ 1 - 10 µM
> 100 µM (Inactive)
Primary Endogenous Ligand
ATP/UTP
UTP
UDP
Note: Values are illustrative and can vary based on the cell system and assay conditions.
Application 2: Mechanistic Studies of Nucleotide-Metabolizing Enzymes
Scientific Principle & Rationale
Numerous enzymes, including kinases, polymerases, and ATPases, utilize nucleoside triphosphates as substrates or energy sources.[3] Uridine kinase, for example, is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine to uridine monophosphate (UMP) using ATP.[14] This pathway is often upregulated in proliferating cancer cells, making its component enzymes attractive therapeutic targets.[15][16]
UIDP serves as a powerful tool for studying these enzymes:
Competitive Inhibition: By mimicking the structure of UTP, UIDP can bind to the active site of a UTP-utilizing enzyme but cannot be hydrolyzed. This makes it an excellent competitive inhibitor for kinetic studies to determine binding constants (Ki).
Structural Biology: UIDP can be used to co-crystallize with an enzyme to "trap" it in its substrate-bound conformation. The resulting crystal structure provides invaluable atomic-level insights into the binding mechanism, which is crucial for structure-based drug design.[2][3]
Assay Validation: In screening assays, UIDP can be used as a reference inhibitor to validate the assay's ability to detect compounds that bind to the nucleotide pocket.
Objective: To determine the inhibitory potency (IC50) of test compounds against uridine kinase.
Causality & Self-Validation: This protocol uses a phosphatase-coupled reaction to continuously measure the production of ADP, a direct product of the kinase reaction.[17] The rate of inorganic phosphate generation, detected colorimetrically, is proportional to the kinase activity. By measuring this rate in the presence of varying concentrations of an inhibitor (like UIDP or a test compound), we can accurately quantify its potency. Controls lacking the enzyme or inhibitor are critical for defining the baseline and 100% activity levels, respectively.
Materials:
Recombinant human Uridine Kinase.
Substrates: Uridine and ATP.
Universal Kinase Activity Kit (or similar ADP-detecting system, containing a coupling phosphatase like CD39L2 and Malachite Green reagents).[17]
UIDP and test compounds.
Kinase Assay Buffer (specific to the kinase, often provided with the enzyme).
96-well clear microplates.
Spectrophotometer (plate reader).
Step-by-Step Methodology:
Reagent Preparation: Prepare stock solutions of uridine, ATP, UIDP, and test compounds in an appropriate solvent (e.g., DMSO). Prepare a standard curve using the provided ADP or phosphate standard.
Reaction Setup: In a 96-well plate, add the following components for a 50 µL final kinase reaction:
25 µL of Kinase Assay Buffer containing uridine and ATP at concentrations near their Km values.
5 µL of test compound or UIDP at various concentrations (ensure final DMSO concentration is ≤1%).
20 µL of Uridine Kinase diluted in Assay Buffer to initiate the reaction.
Kinase Reaction: Incubate the plate at 37°C for 20-30 minutes. The reaction should be in the linear range, which should be determined in preliminary experiments.
ADP Detection (Coupled Reaction):
Add 30 µL of the coupling phosphatase (e.g., CD39L2) solution to each well. Incubate for an additional 20 minutes at room temperature to convert the ADP produced into inorganic phosphate (Pi).[17]
Add 30 µL of Malachite Green Reagent A, mix, and incubate for 10 minutes.
Add 30 µL of Malachite Green Reagent B to stop the reaction and stabilize the color.
Measurement: Read the absorbance at 620 nm within 30 minutes.
Data Analysis:
Use the phosphate standard curve to convert absorbance values to the amount of Pi produced.
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
Plot percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.
Compound
Target Enzyme
Mechanism
Hypothetical IC50
UIDP
Uridine-Cytidine Kinase 2 (UCK2)
Competitive Inhibitor (UTP site)
5 - 50 µM
Test Compound A
Uridine-Cytidine Kinase 2 (UCK2)
Competitive Inhibitor
0.5 µM
Test Compound B
Uridine-Cytidine Kinase 2 (UCK2)
Non-competitive Inhibitor
2.1 µM
Note: Values are for illustrative purposes to demonstrate data presentation.
Manstein, D. J., & Geyer, M. (2010). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PubMed Central. [Link]
Lecka, J., et al. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. PubMed. [Link]
Bhattacharya, A. (2007). High throughput functional assays for P2X receptors. PubMed. [Link]
Xu, P., et al. (2024). Structural insights into ligand recognition and activation of human purinergic receptor P2Y14. PubMed Central. [Link]
Farafonova, T. E., et al. (2016). Functional and molecular evidence for heteromeric association of P2Y1 receptor with P2Y2 and P2Y4 receptors in mouse granulocytes. PubMed Central. [Link]
Hechler, B., et al. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. [Link]
ResearchGate. (2021). Activation of P2Y purinergic receptors (P2Y12 receptor) promotes the growth and metastasis of CRC. ResearchGate. [Link]
Gachet, C., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Platelets Journal. [Link]
Davenport, A. P. (2005). Radioligand binding assays and their analysis. PubMed. [Link]
Cloutier, M., et al. (2004). Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme. PubMed. [Link]
Wikipedia. Uridine kinase. Wikipedia Foundation. [Link]
Weber, G., et al. (1998). Increased uridine kinase (ATP: uridine 5'-phosphotransferase; EC 2.7.1.48) activity in human and rat tumors. PubMed. [Link]
Krystal, G., & Webb, T. E. (1979). Uridine kinase activities in developing, adult and neoplastic rat tissues. PubMed. [Link]
Protocol for synthesizing RNA with Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate).
Application Note & Protocol Title: High-Fidelity Synthesis of Nuclease-Resistant RNA using Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) via In Vitro Transcription For: Researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Title: High-Fidelity Synthesis of Nuclease-Resistant RNA using Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) via In Vitro Transcription
For: Researchers, scientists, and drug development professionals engaged in RNA therapeutics, structural biology, and mechanistic studies.
Abstract
The strategic incorporation of modified nucleotides into RNA transcripts is a cornerstone of modern molecular biology and therapeutic development. This guide provides a comprehensive protocol for the enzymatic synthesis of RNA containing Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine Triphosphate (UTP). The replacement of a β,γ-bridging oxygen with an imido group (NH) in the triphosphate chain confers resistance to nuclease degradation, making it an invaluable tool for generating stabilized RNA molecules for structural studies, aptamer development, and therapeutic applications. This document outlines the underlying principles, a detailed step-by-step protocol for in vitro transcription (IVT) using T7 RNA Polymerase, and critical considerations for optimization and purification.
Introduction: The Rationale for Non-Hydrolyzable Analogs
Standard RNA is highly susceptible to degradation by cellular nucleases, a significant hurdle for many in vitro and in vivo applications. The incorporation of nucleotide analogs that modify the phosphodiester backbone can dramatically enhance the stability of RNA molecules. Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UMP-PNP, is a prime example of such an analog.[1] The substitution of an oxygen atom with a nitrogen atom in the triphosphate moiety creates a phosphoroamidate bond that is resistant to enzymatic cleavage by RNA polymerases once incorporated.[2][3]
This modification is particularly useful for:
Structural Biology: Generating stable RNA molecules for X-ray crystallography or NMR studies.
Aptamer and Ribozyme Research: Creating nuclease-resistant oligonucleotides with extended half-lives.
Mechanistic Studies: Probing the active sites of RNA-processing enzymes and ribosomes.
T7 RNA polymerase is a highly processive and promoter-specific enzyme widely used for IVT.[4] It exhibits a notable tolerance for various modified nucleotides at the 5-position of pyrimidines and the 7-position of purines, making it a suitable candidate for incorporating UMP-PNP.[5][6][7] However, modifications to the triphosphate chain can affect the kinetics of incorporation, often necessitating protocol optimization.[6][8]
Mechanism & Principle
The core of this protocol is the template-directed synthesis of RNA by T7 RNA polymerase. The enzyme recognizes a specific promoter sequence on a double-stranded DNA template and initiates transcription. During the elongation phase, ribonucleoside triphosphates (NTPs) are sequentially added to the growing RNA chain.
When UMP-PNP is supplied in the reaction mixture, T7 RNA polymerase can recognize and incorporate it in place of the natural UTP. The key difference lies in the triphosphate moiety:
Caption: Structural difference between UTP and UMP-PNP.
Once incorporated, the phosphoroamidate linkage within the RNA backbone is no longer a substrate for many common ribonucleases, thereby protecting the transcript from degradation at that site.
Experimental Workflow Overview
The entire process, from template generation to purified, modified RNA, follows a logical progression. Careful execution at each stage is critical for obtaining high yields of the desired product.
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) as a tool for studying enzyme kinetics.
An In-Depth Guide to Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) for Advanced Enzyme Kinetics Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstrac...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) for Advanced Enzyme Kinetics
Application Note & Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The study of nucleotide-dependent enzymes is fundamental to understanding cellular metabolism, signaling, and disease. However, the rapid hydrolysis of natural substrates like Uridine-5'-triphosphate (UTP) often precludes the detailed investigation of enzyme-substrate interactions and conformational states. This guide provides a comprehensive overview and detailed protocols for the use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog, as a powerful tool in enzyme kinetics. By mimicking the pre-hydrolysis state, this analog enables researchers to dissect enzymatic mechanisms, determine binding affinities, and facilitate structural biology studies of UTP-dependent enzymes.
Foundational Principles: The Need for a Stable UTP Analog
In countless biological processes, enzymes utilize the energy stored in the phosphoanhydride bonds of nucleoside triphosphates (NTPs). UTP, in particular, is a key substrate for RNA synthesis, the biosynthesis of polysaccharides, and various signaling pathways.[1] The study of enzymes that bind UTP—such as RNA polymerases, UDP-glucose pyrophosphorylases, and certain kinases—is often complicated by the very reaction they catalyze. The rapid turnover of UTP to UDP and inorganic phosphate makes it challenging to capture and analyze the enzyme in its substrate-bound state.
To overcome this, researchers employ non-hydrolyzable analogs.[2] Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UMP-PNP for clarity, is a structural mimic of UTP. The critical modification is the substitution of the oxygen atom bridging the β- and γ-phosphates with an imido (-NH-) group. This P-N bond is significantly more resistant to enzymatic cleavage than the corresponding P-O-P bond in UTP.[3][4]
This stability is the cornerstone of its utility. UMP-PNP binds to the active site of UTP-dependent enzymes but does not undergo hydrolysis, or does so at a negligible rate.[5] This effectively "freezes" the enzyme in a conformation that is functionally equivalent to the pre-hydrolysis, UTP-bound state, allowing for detailed biochemical and structural characterization.[6][7] The principles governing its use are directly analogous to those for the more commonly known ATP analog, AMP-PNP.[8]
Mechanism of Action: Competitive Inhibition and State Trapping
UMP-PNP functions primarily as a competitive inhibitor . It competes with the natural substrate, UTP, for binding to the enzyme's active site. Because it closely resembles UTP in shape and charge distribution, it can occupy the nucleotide-binding pocket, often with comparable affinity. However, due to the non-hydrolyzable imido linkage, the catalytic cycle is arrested before the phosphoryl transfer step.
This mechanism is invaluable for several reasons:
Isolating the Pre-Hydrolysis State: It allows researchers to study the specific conformational changes that occur upon substrate binding, but before catalysis.[6]
Determining Binding Affinity (Ki): By competing with UTP, UMP-PNP can be used in kinetic assays to quantify its own binding affinity (Ki), which provides insights into the enzyme's active site architecture.[9]
Structural Biology: For techniques like X-ray crystallography or cryo-electron microscopy, trapping the enzyme in a single, stable conformational state is critical. Co-crystallizing an enzyme with UMP-PNP can yield high-resolution snapshots of the active, substrate-bound complex.[6][10]
Caption: Workflow for Kᵢ determination of UMP-PNP.
Application 2: Structural Analysis via Co-crystallization
Obtaining a high-resolution crystal structure of an enzyme in complex with its substrate analog can provide definitive insights into its mechanism of action and guide structure-based drug design.
Protocol 2: Co-crystallization of an Enzyme with UMP-PNP
Rationale: UMP-PNP's resistance to hydrolysis ensures that all enzyme molecules within the crystal lattice are trapped in a uniform, substrate-bound state, which is essential for forming well-ordered crystals.
[6]
Materials:
Highly purified (>98%) and concentrated (5-15 mg/mL) enzyme
UMP-PNP, sodium or lithium salt, high purity
MgCl₂ or MnCl₂ (divalent cations are often required for nucleotide binding)
Crystallization screens (various commercial kits)
Vapor diffusion plates (sitting-drop or hanging-drop)
Methodology:
Complex Formation:
In a microcentrifuge tube, combine the purified enzyme with a 5- to 10-fold molar excess of UMP-PNP and a similar excess of MgCl₂.
Causality: A molar excess of the ligand ensures that nearly all enzyme molecules are in the bound state, promoting homogeneity.
Incubate the mixture on ice for at least 60 minutes to ensure complete binding.
(Optional) Perform a final size-exclusion chromatography step to remove unbound ligand and confirm complex formation.
Crystallization Screening:
Set up crystallization trials using the vapor diffusion method. Mix the enzyme-UMP-PNP complex solution with the reservoir solution from the screen in a 1:1 ratio (e.g., 1 µL complex + 1 µL reservoir).
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Crystal Optimization:
Once initial "hits" (small crystals) are identified, optimize the conditions (e.g., pH, precipitant concentration, salt concentration) to obtain larger, diffraction-quality crystals.
Data Collection & Structure Determination:
Cryo-protect the harvested crystals and collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure using molecular replacement or other phasing methods. The resulting electron density map should clearly show the UMP-PNP molecule bound in the enzyme's active site.
[11][12]
Data Summary & Comparative Analysis
The choice of nucleotide analog depends on the experimental question. While UMP-PNP is excellent for studying the pre-hydrolysis state, other analogs have different properties.
"Freezes" the enzyme-substrate complex before catalysis
Allows for covalent labeling of substrates
Limitation
Unstable, transient complexes
May not perfectly mimic the ground state geometry in all enzymes [6]
Does not trap a true pre-hydrolysis state; can proceed to products
Trustworthiness & Critical Considerations
While powerful, the use of UMP-PNP requires careful experimental design and data interpretation.
Purity is Paramount: Ensure the UMP-PNP is free from contaminating UTP or UDP, which would interfere with kinetic and binding measurements. Use freshly prepared solutions.
"Non-hydrolyzable" is Not Absolute: Some enzymes can exhibit very slow hydrolysis of imidotriphosphates over long incubation times or under specific conditions. [5][6]It is prudent to verify the stability of the analog in your specific assay system, for example, by using HPLC or ³¹P NMR over time.
Divalent Cation Requirement: Most nucleotide-binding enzymes require a divalent cation (typically Mg²⁺ or Mn²⁺) for catalysis. The analog should always be used in the presence of the appropriate cation to ensure proper binding.
Analog vs. Natural State: While UMP-PNP is an excellent mimic, the subtle change from an oxygen to an imido group can slightly alter the bond angles and charge distribution of the triphosphate chain. This may lead to minor conformational differences compared to the true UTP-bound state in some systems.
[5]
Conclusion
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is an indispensable tool for researchers studying the kinetics and structure of UTP-dependent enzymes. By acting as a stable mimic of the natural substrate, it allows for the precise measurement of binding affinities and the high-resolution structural determination of enzyme-substrate complexes in the critical pre-hydrolysis state. The protocols and principles outlined in this guide provide a robust framework for leveraging this powerful analog to unlock deeper insights into enzymatic function, paving the way for advancements in basic science and therapeutic development.
References
Goret, G., et al. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 24(12), 2297. Available at: [Link]
Rajagopalan, P., et al. (2011). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Journal of Visualized Experiments, (56), 3345. Available at: [Link]
Corey, R. (2015). What purpose do ATP analogs serve?. Quora. Retrieved from [Link]
Kühn, T., et al. (2023). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences, 24(21), 15949. Available at: [Link]
Non-hydrolyzable ATP Test Kit. (2023). Jena Bioscience. Retrieved from [Link]
Non-radioactive Protein Phosphorylation Analysis. (n.d.). Jena Bioscience. Retrieved from [Link]
Lecka, J., et al. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. Journal of Medicinal Chemistry, 56(23), 9516–9528. Available at: [Link]
Non-hydrolyzable ATP Test Kit Product Page. (n.d.). Jena Bioscience. Retrieved from [Link]
R Discovery. (n.d.). Nonhydrolysable ATP Analogue Research Articles. Retrieved from [Link]
Uridine triphosphate. (n.d.). In Wikipedia. Retrieved from [Link]
Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. (2020). Journal of Biological Chemistry. Available at: [Link]
Uridine 5'-(tetrahydrogen triphosphate), ion(4-). (n.d.). PubChem. Retrieved from [Link]
Cell-Free Multi-Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. (2022). ChemBioChem. Available at: [Link]
Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. (2021). ChemBioChem. Available at: [Link]
Uridine 5'-Triphosphate. (n.d.). DrugFuture. Retrieved from [Link]
High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. (2022). Analytical Chemistry. Available at: [Link]
Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. (2013). Journal of Medicinal Chemistry. Available at: [Link]
Uridine triphosphate: Topics. (n.d.). Science.gov. Retrieved from [Link]
Crystal structures of inhibitor complexes of human T cell leukemia virus (HTLV-1) protease. (2011). Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. (2020). Semantic Scholar. Retrieved from [Link]
Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. (2021). ChemBioChem. Available at: [Link]
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods. Available at: [Link]
Affinity Crystallography: A New Approach to Extracting High-Affinity Enzyme Inhibitors from Natural Extracts. (2012). Journal of Natural Products. Available at: [Link]
Technical Support Center: Stability and Handling of Uridine, 5'-(imidotriphosphate) Solutions
Welcome to the technical support guide for Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine-5'-triphosphate (UTP). This document is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of Uridine-5'-triphosphate (UTP). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout your experiments. Inconsistent results can often be traced back to reagent handling and stability. This guide provides in-depth FAQs and troubleshooting protocols to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes Uridine, 5'-(imidotriphosphate) "non-hydrolyzable" compared to standard UTP?
The key to its stability lies in a crucial structural modification. In native UTP, the three phosphate groups (α, β, γ) are linked by phosphoanhydride bonds (P-O-P). The terminal (β-γ) phosphoanhydride bond is susceptible to cleavage by enzymes like nucleotidases. In Uridine, 5'-(imidotriphosphate), the oxygen atom linking the β and γ phosphates is replaced with a nitrogen atom, creating a phosphoroimidate bond (P-N-P).[1] This P-N-P linkage is significantly more resistant to enzymatic hydrolysis, making the molecule a stable analog in biological systems where UTP would be rapidly degraded.[2]
Below is a diagram illustrating this critical difference.
Caption: Structural comparison of UTP and its non-hydrolyzable imidotriphosphate analog.
Q2: My experiment is yielding inconsistent results. Could my Uridine, 5'-(imidotriphosphate) have degraded?
Yes, this is a primary suspect. While resistant to hydrolysis, the compound is not indestructible. Several factors can lead to its degradation, resulting in a loss of active concentration and the accumulation of potential inhibitors (e.g., the diphosphate form) in your stock solution.
Potential Causes of Degradation:
Improper Storage: Both temperature and storage medium are critical. Long-term storage at temperatures above -20°C can permit slow chemical degradation.
Multiple Freeze-Thaw Cycles: This is a common cause of degradation for many sensitive biochemicals. Each cycle can introduce microscopic ice crystals that may damage the molecule and introduce atmospheric moisture upon opening.
pH Extremes: Solutions that are too acidic or too alkaline can catalyze the hydrolysis of the phosphate chain, even the more resistant imido-linkage.[3][4]
Enzymatic Contamination: While the P-N-P bond is resistant to many common nucleotidases, biological preparations (e.g., cell lysates, tissue membranes) may contain other enzymes like pyrophosphatases or non-specific phosphatases that can degrade the molecule over long incubation times.[5][6] Studies on similar "stable" GTP analogs have shown they can be degraded under certain experimental conditions.[6]
Q3: What are the optimal conditions for storing Uridine, 5'-(imidotriphosphate)?
Proper storage is the most effective way to ensure the long-term viability of your reagent. We recommend adhering to the following guidelines, summarized in the table below.
-80°C for long-term (months to years).[7] -20°C for short-term (weeks to a month).[7][8]
Minimizes thermal degradation and potential hydrolytic activity.
Recommended pH
N/A
7.0 - 7.5
Maintains the stability of the phosphate backbone. Extreme pH can catalyze hydrolysis.[3][4]
Freeze-Thaw Cycles
N/A
Avoid. Prepare single-use aliquots.
Prevents physical damage from ice crystals and reduces the chance of contamination and water condensation.[7]
Solvent
N/A
Nuclease-free water or a sterile, neutral buffer (e.g., TE).[8]
Prevents enzymatic degradation from contaminating nucleases.
Q4: What are the likely degradation products, and can they interfere with my experiment?
The primary degradation pathway, although slow, is the sequential loss of phosphate groups.
Caption: Potential degradation pathway of Uridine, 5'-(imidotriphosphate).
The most significant degradation product to consider is the diphosphate form (UDP). Depending on the specific biological system, UDP can act as a competitive inhibitor or an agonist for different receptors/enzymes, potentially confounding your results. The subsequent products, UMP and Uridine, are generally considered inactive in pathways where the triphosphate form is required for energy or signaling.[9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing issues related to the stability of your Uridine, 5'-(imidotriphosphate).
If you are experiencing a lack of effect, or variable results, follow this diagnostic workflow.
Caption: Troubleshooting workflow for experiments using Uridine, 5'-(imidotriphosphate).
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol ensures the highest possible stability for your aqueous stock.
Materials:
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), solid form
Nuclease-free water (or 10 mM Tris-HCl, pH 7.5)
Sterile, nuclease-free microcentrifuge tubes
Calibrated pipettes with sterile, nuclease-free tips
Procedure:
Pre-chill: Place the required amount of nuclease-free water/buffer and the sterile tubes on ice.
Weighing: Allow the vial of solid compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation. Weigh the desired amount quickly in a controlled environment.
Dissolution: Dissolve the solid in the pre-chilled, sterile solvent to your target concentration (e.g., 100 mM).[8] Gently vortex or pipette up and down to ensure the powder is fully dissolved. Keep the solution on ice throughout this process.
pH Check (Optional but Recommended): If dissolving in water, check the pH of a small drop using a calibrated micro-pH probe. Adjust to pH 7.0-7.5 with dilute, sterile NaOH or HCl if necessary.
Aliquoting: Immediately dispense the stock solution into single-use aliquots in the pre-chilled, sterile microcentrifuge tubes. The volume of the aliquot should be appropriate for a single experiment to avoid wasting material.
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer them to -80°C for long-term storage.
Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and aliquot number.
Protocol 2: Conceptual Guide for Purity Assessment by HPLC
If you have access to analytical instrumentation, you can directly assess the purity of your stock solution. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[11]
Principle:
HPLC separates molecules based on their physical and chemical properties. For nucleotides, anion-exchange or reverse-phase ion-pairing chromatography are commonly used. The negatively charged phosphate groups interact differently with the column material, allowing for the separation of triphosphate, diphosphate, and monophosphate forms.
Methodology Overview:
System: An HPLC system equipped with a UV detector.
Column: A suitable anion-exchange column (e.g., a DEAE or SAX column) is ideal for separating nucleotides based on charge.
Mobile Phase: A gradient of a low-concentration buffer (e.g., ammonium bicarbonate) and a high-concentration salt buffer is used to elute the compounds.
Detection: Uridine and its derivatives have a characteristic UV absorbance maximum at approximately 260 nm.[11]
Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase buffer.
Analysis:
Inject a known standard of fresh, high-purity Uridine, 5'-(imidotriphosphate) to determine its retention time.
Inject your experimental stock solution.
Expected Result (High Purity): A single major peak corresponding to the retention time of the standard.
Expected Result (Degraded Sample): The main peak will be reduced in area, and new peaks will appear at earlier retention times, corresponding to the less-charged UDP, UMP, and Uridine. The relative area of these peaks can be used to quantify the percentage of degradation.
By implementing these handling, storage, and troubleshooting procedures, you can significantly improve the reliability and reproducibility of your experiments involving Uridine, 5'-(imidotriphosphate).
References
Zhang, Y., et al. (2015). Proposed thermal degradation pathways for: (A) UTP, UDP, UMP, and uridine. ResearchGate. Retrieved from [Link]
Hyman, A. A., & Karsenti, E. (1996). Stabilization of microtubules by GTP analogues. Journal of Cell Science, 109(7), 1757-1763. Retrieved from [Link]
Duellberg, C., et al. (2020). The speed of GTP hydrolysis determines GTP cap size and controls microtubule stability. eLife, 9, e52531. Retrieved from [Link]
Biology Stack Exchange. (2012). Why is GTP gamma S non hydrolyzable?. Retrieved from [Link]
Deng, B., et al. (2020). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. International Journal of Molecular Sciences, 21(8), 2793. Retrieved from [Link]
Maley, G. F., & Maley, F. (1964). Enzymic degradation of uridine diphosphoacetylglucosamine. Biochimica et Biophysica Acta, 83, 74-83. Retrieved from [Link]
Selley, D. E., & Childers, S. R. (1988). Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors. Life Sciences, 43(10), 821-831. Retrieved from [Link]
Martins, Z., et al. (2023). Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications. Life, 13(12), 2326. Retrieved from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Uridine-5'-monophosphoric acid disodium salt. Retrieved from [Link]
ResearchGate. (n.d.). Effects of temperature and pH on the activity and stability of Amy117. Retrieved from [Link]
Alcaide-Corral, J. M., et al. (2021). Sustainable synthesis of uridine-5'-monophosphate analogues by immobilized uracil phosphoribosyltransferase from Thermus thermophilus. International Journal of Biological Macromolecules, 183, 1116-1125. Retrieved from [Link]
Roy, B., & Andreana, P. R. (2009). Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin. The Journal of Organic Chemistry, 74(15), 5671-5674. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of uridine-5'-monophosphate disodium.
Choong, Y. S., & Lee, S. P. (1985). The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues. Clinica Chimica Acta, 149(2-3), 175-183. Retrieved from [Link]
Frantom, P. A., et al. (2020). Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. Journal of Biological Chemistry, 295(41), 14101-14112. Retrieved from [Link]
Whitehead, B., et al. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Drug Delivery and Translational Research, 7(1), 66-74. Retrieved from [Link]
Bajaj, S., et al. (2007). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech, 8(4), E82. Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperature and pH value on the stability of magnesium potassium phosphate hexahydrate. Retrieved from [Link]
Andersen, G., et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Journal of Biological Chemistry, 283(34), 23033-23042. Retrieved from [Link]
Bastús, N. G., et al. (2021). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Nanomaterials, 11(10), 2543. Retrieved from [Link]
Liverpool Life Sciences UTC. (n.d.). Practical Skills in the analysis and purification of DNA and proteins. Retrieved from [Link]
Technical Support Center: Optimizing Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) Concentration in In Vitro Transcription
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal use of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog, in in vitro transcription (IVT) reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve high-yield, high-quality RNA synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) and its primary application in in vitro transcription?
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as imidotriphosphate-UTP, is a non-hydrolyzable analog of Uridine Triphosphate (UTP).[1] Its key structural feature is the substitution of an imido group (-NH-) for the oxygen atom linking the β and γ phosphates. This modification makes the terminal phosphate bond resistant to cleavage by RNA polymerases.
In the context of in vitro transcription, imidotriphosphate-UTP serves as a valuable tool for synthesizing modified RNA oligonucleotides.[1] While not directly incorporated into the growing RNA chain in the same manner as standard UTP, its presence in the reaction can influence transcription dynamics. It is crucial to distinguish it from other modified uridines like Pseudouridine and N1-methylpseudouridine, which are incorporated to enhance mRNA stability and translational efficiency.[][]
Q2: How does imidotriphosphate-UTP mechanistically differ from standard UTP during transcription?
Standard UTP is a substrate for RNA polymerase, providing the uridine monophosphate (UMP) building block for the elongating RNA strand, with the release of pyrophosphate.[4][5] In contrast, the non-hydrolyzable nature of imidotriphosphate-UTP prevents its efficient incorporation into the RNA transcript. T7 RNA polymerase and other phage polymerases are sensitive to modifications in the triphosphate moiety of NTPs.[6] While some modified NTPs can be incorporated, those with non-hydrolyzable linkages often act as inhibitors or are very poorly utilized by the enzyme.
Q3: What are the potential benefits of including imidotriphosphate-UTP in my IVT reaction?
The primary utility of imidotriphosphate-UTP in transcription studies lies in its ability to probe the enzymatic mechanism of RNA polymerases. By competing with natural NTPs for the active site, it can be used to study the kinetics and substrate specificity of the enzyme. For certain specialized applications, it may be used to modulate the overall rate of transcription or to favor the synthesis of specific RNA products, although this requires careful optimization.
Q4: Can I completely replace standard UTP with imidotriphosphate-UTP in my transcription reaction?
No, a complete replacement of UTP with imidotriphosphate-UTP will almost certainly result in a failed transcription reaction. As it is not efficiently incorporated, the polymerase will stall when it encounters an adenine in the DNA template, leading to the production of extremely short, abortive transcripts, if any. The goal is typically to use it in conjunction with standard UTP to achieve a desired modulatory effect.
Section 2: Troubleshooting Guides
This section addresses common problems encountered when incorporating imidotriphosphate-UTP into in vitro transcription reactions.
Problem 1: Complete Failure of the Transcription Reaction (No RNA product)
A complete lack of RNA product is a common issue when first working with nucleotide analogs.
Possible Causes & Solutions:
Inappropriate Ratio of Imidotriphosphate-UTP to UTP: An excessively high concentration of the non-hydrolyzable analog relative to standard UTP will outcompete the natural nucleotide for the polymerase's active site, effectively terminating transcription.
Solution: Begin with a very low ratio of imidotriphosphate-UTP to UTP (e.g., 1:100) and titrate upwards. A systematic optimization is crucial.
Poor Quality DNA Template: Contaminants such as salts, ethanol, or phenol from the DNA purification process can inhibit RNA polymerase activity.[7]
Solution: Ensure your DNA template is of high purity. Perform an ethanol precipitation and resuspend the DNA in RNase-free water to remove potential inhibitors.[7]
RNase Contamination: The presence of RNases will rapidly degrade any synthesized RNA.[7][8]
Solution: Adhere to strict RNase-free techniques. Use certified RNase-free reagents, barrier tips, and a dedicated workspace. Incorporate an RNase inhibitor into your reaction.[8][9]
Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[8]
Solution: Always include a positive control reaction with only standard NTPs to verify the activity of your polymerase. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[8]
Problem 2: Low Yield of RNA Transcript
Observing a faint band on a gel or obtaining a low concentration reading indicates a suboptimal reaction.
Possible Causes & Solutions:
Suboptimal Nucleotide Concentration: The total NTP concentration, including both the standard and analog forms, can be a limiting factor.[7]
Solution: Maintain a total NTP concentration that is known to be optimal for your specific transcription kit or polymerase, typically in the millimolar range. While increasing the total NTP concentration can sometimes boost yield, be aware that very high concentrations can also be inhibitory.[10]
Inhibitory Effect of Imidotriphosphate-UTP: Even at lower concentrations, the analog can slow down the overall transcription rate, leading to a lower yield within a standard incubation time.
Solution: Increase the incubation time of the reaction. Monitor the reaction's turbidity; a successful transcription reaction should become visibly cloudy after about 15 minutes as the RNA precipitates.[8] If the solution remains clear, the reaction has likely failed.
Suboptimal Magnesium Concentration: The concentration of Mg²⁺ is critical for polymerase activity and is directly related to the total NTP concentration.
Solution: The optimal Mg²⁺ concentration is typically slightly higher than the total NTP concentration. If you alter the total NTP concentration, you must adjust the Mg²⁺ concentration accordingly. A common starting point is a Mg²⁺:NTP ratio of 1.1-1.5:1.
Problem 3: Presence of Shorter, Incomplete Transcripts
Seeing a smear or multiple bands below the expected full-length product size suggests premature termination.
Possible Causes & Solutions:
Premature Termination due to Analog Concentration: The polymerase may be stalling at sites requiring UTP incorporation due to the presence of the non-hydrolyzable analog.
Solution: Decrease the concentration of imidotriphosphate-UTP. Analyze the sequence of your template for regions with high densities of adenines, which would require frequent UTP incorporation.
GC-Rich Template DNA: Regions of high GC content can form stable secondary structures that cause the polymerase to dissociate from the template.[7]
Solution: Lowering the incubation temperature of the transcription reaction (e.g., to 30°C from 37°C) can sometimes help the polymerase read through these difficult regions.[9][11]
Cryptic Termination Sites: The DNA template itself may contain sequences that signal for premature termination by the phage polymerase.[7]
Solution: If possible, subclone your insert into a different vector with an alternative polymerase promoter (e.g., SP6 or T3 instead of T7).[7]
Section 3: Experimental Protocols & Data Presentation
Protocol: Titration of Imidotriphosphate-UTP Concentration
This protocol outlines a systematic approach to determining the optimal concentration of imidotriphosphate-UTP for your specific application.
Reaction Setup: Prepare a master mix containing all common reagents for your in vitro transcription reaction (buffer, DTT, RNase inhibitor, RNA polymerase, and DNA template) except for UTP and imidotriphosphate-UTP.
NTP Preparation: Prepare a series of NTP mixes with a constant concentration of ATP, CTP, and GTP, and varying ratios of UTP to imidotriphosphate-UTP.
Reaction Assembly: Aliquot the master mix into separate reaction tubes. Add the different NTP mixes to each tube.
Incubation: Incubate the reactions at the optimal temperature for your polymerase (typically 37°C) for a standard duration (e.g., 2 hours).
Analysis: Analyze the transcription products by denaturing agarose or polyacrylamide gel electrophoresis to assess both the yield and the integrity of the RNA transcripts.
Table 1: Example Titration of Imidotriphosphate-UTP
Reaction
[UTP] (mM)
[Imidotriphosphate-UTP] (mM)
Ratio (UTP:Analog)
Expected Outcome
1 (Control)
5
0
N/A
High yield of full-length transcript
2
4.95
0.05
99:1
Slightly reduced yield, full-length
3
4.75
0.25
19:1
Moderately reduced yield, full-length
4
4.5
0.5
9:1
Significantly reduced yield, potential for shorter transcripts
5
2.5
2.5
1:1
Very low to no yield, mostly abortive transcripts
6
0
5
0:1
No product expected
Note: ATP, CTP, and GTP concentrations are held constant at 5 mM in this example.
Visualization of the Experimental Workflow
Caption: Workflow for optimizing imidotriphosphate-UTP concentration.
Mechanism of Transcription Inhibition by Non-Hydrolyzable Analogs
Caption: Comparison of normal vs. inhibited transcription elongation.
References
Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (n.d.). Retrieved January 3, 2026, from [Link]
In Vitro Transcription Troubleshooting | Blog - ZAGENO. (2020, December 17). Retrieved January 3, 2026, from [Link]
Tunitskaya, V. L., Memelova, L. V., Kochetkov, S. N., de Vroey, A., van Aerschot, A., Herdewijn, P., Efimtseva, E. V., Mikhailov, S. N., & Shirokova, E. A. (2000). Interaction of HIV-1 reverse transcriptase and bacteriophage T7 RNA polymerase with NTP phosphonate analogs and inorganic pyrophosphate. FEBS Letters, 472(1), 53–56. [Link]
Kore, A. R., Shanmugasundaram, M., Vaghefi, M. M., & Usman, N. (2001). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1095–1098. [Link]
Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase that is specific for 2'-O-methyl-RNA. The EMBO Journal, 14(18), 4609–4621. [Link]
Uridine triphosphate - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
Modified mRNA Nucleotides: From Code to Protein | Danaher Life Sciences. (n.d.). Retrieved January 3, 2026, from [Link]
Chellman, G. J., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research, 30(24), e138. [Link]
Vaidyanathan, S., Al-Ghadir, S., Leja, J., Anderson, E., & Azizian, K. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]
Uridine 5'-triphosphate (UTP) - baseclick GmbH. (n.d.). Retrieved January 3, 2026, from [Link]
Adhikari, A., Capehart, S. L., Johnson, Z. L., Lux, M. W., & Jewett, M. C. (2024). Scalable cell-free production of active T7 RNA polymerase. bioRxiv. [Link]
US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions - Google Patents. (n.d.).
Understanding Post-Transcription Modificat... | Practice Hub - Varsity Tutors. (n.d.). Retrieved January 3, 2026, from [Link]
Post-transcriptional modification - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
Santoso, B., & Thornburg, R. W. (1998). Uridine 5′-Monophosphate Synthase Is Transcriptionally Regulated by Pyrimidine Levels in Nicotiana plumbaginifolia. Plant Physiology, 116(2), 815–821. [Link]
Rasch, R., & Mogensen, C. E. (1982). Uridine triphosphate and RNA synthesis during diabetes-induced renal growth. Diabetologia, 23(4), 346–349. [Link]
Chapter 3 - Transcription and mRNA Modification | Fundamentals of Cell Biology | OpenALG. (n.d.). Retrieved January 3, 2026, from [Link]
Pàrraga, A., Riera, A., Vilarrasa, J., & Eritja, R. (2004). Synthesis and transcription studies on 5'-triphosphates derived from 2'-C-branched-uridines: 2'-homouridine-5'-triphosphate is a substrate for T7 RNA polymerase. Nucleosides, Nucleotides & Nucleic Acids, 23(3), 517–530. [Link]
Kim, M. S., Lee, D. H., & Kim, S. K. (2009). Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine. Bioorganic & Medicinal Chemistry, 17(13), 4496–4501. [Link]
Technical Support Center: Troubleshooting Failed RNA Synthesis with Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions, with a specific focus on the incorporation of Uridine, 5'-(P,P',P''-tetrahydrogen imidotriphosphate), also known as UTP-...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions, with a specific focus on the incorporation of Uridine, 5'-(P,P',P''-tetrahydrogen imidotriphosphate), also known as UTP-γ-S. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during RNA synthesis with this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is UTP-γ-S and why is it used in RNA synthesis?
A1: Uridine, 5'-(P,P',P''-tetrahydrogen imidotriphosphate) (UTP-γ-S) is a non-hydrolyzable analog of Uridine Triphosphate (UTP).[1][2][3][4] In this molecule, one of the non-bridging oxygen atoms in the γ-phosphate group is replaced by a sulfur atom. This modification makes the terminal phosphate group resistant to cleavage by nucleases.[5] It is often incorporated into RNA transcripts to increase their stability and resistance to degradation, which is particularly useful for applications in RNA therapeutics and structural biology.[5][6]
Q2: Is T7 RNA Polymerase compatible with UTP-γ-S?
A2: Yes, T7 RNA Polymerase is generally capable of incorporating modified nucleotides, including UTP-γ-S, into RNA transcripts.[7][8] However, the efficiency of incorporation can be lower than that of the natural UTP. The enzyme's substrate specificity is a critical factor, and while T7 RNA polymerase is known for its broad substrate tolerance, reaction conditions may need to be optimized to achieve high yields of correctly modified RNA.[8]
Q3: What are the most common initial indicators of a failed RNA synthesis reaction?
A3: The most common signs of a failed or poorly performing in vitro transcription reaction include:
No visible RNA pellet after precipitation.
Low RNA yield as determined by spectrophotometry (e.g., NanoDrop) or fluorometric quantification (e.g., Qubit).
Incorrect transcript size (shorter or longer than expected) when analyzed by gel electrophoresis.[9]
Complete absence of a band on an analytical gel.
Q4: How should I store UTP-γ-S to ensure its stability?
A4: Like other nucleotides, UTP-γ-S should be stored at -20°C or lower in a solution buffered to a slightly alkaline pH (around 7.5-8.0) to prevent acid-catalyzed hydrolysis.[10] Avoid multiple freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues in your in vitro transcription reactions involving UTP-γ-S.
Symptom 1: No or Very Low RNA Yield
If you are observing little to no RNA product, it is crucial to systematically evaluate each component and step of your reaction.
Troubleshooting Workflow for No/Low RNA Yield
Caption: Workflow for troubleshooting low RNA yield.
Detailed Troubleshooting Table
Potential Cause
Explanation & Causality
Recommended Solution & Rationale
1. DNA Template Issues
Impure Template
Contaminants such as salts (from plasmid purification kits), ethanol, or phenol can directly inhibit T7 RNA polymerase activity.[9][11]
Re-purify the DNA template. An ethanol precipitation step can be effective in removing residual salts.[9] Ensure the final DNA pellet is completely dry before resuspension.
Incorrect Linearization
Incomplete digestion of the plasmid template or the use of a restriction enzyme that creates 3' overhangs can lead to run-on transcription, producing longer, heterogeneous transcripts, or no transcription at all.[9][11] T7 RNA polymerase works most efficiently on blunt or 5' overhang ends.
Confirm complete linearization by running an aliquot on an agarose gel.[11] If necessary, re-digest with a different enzyme that produces blunt or 5' overhangs.
Incorrect Concentration
An inaccurate measurement of the DNA template concentration will lead to a suboptimal template-to-enzyme ratio, affecting transcription efficiency.
Re-quantify the DNA template using a reliable method like fluorometry (e.g., Qubit) which is less susceptible to interference from RNA or other contaminants than UV spectrophotometry.
2. Enzyme & Reagent Problems
Inactive T7 RNA Polymerase
The enzyme is sensitive to temperature fluctuations and improper storage. Repeated freeze-thaw cycles can lead to a loss of activity.[12]
Always include a positive control template that is known to work with your enzyme stock.[11] If the control fails, use a fresh aliquot of enzyme. Store the enzyme at -20°C in a non-frost-free freezer.
Degraded Nucleotides
UTP-γ-S and other NTPs can degrade with multiple freeze-thaw cycles or improper storage. This reduces the available substrate for the polymerase.
Use fresh aliquots of all NTPs, including UTP-γ-S. Prepare master mixes for multiple reactions to minimize pipetting errors and ensure consistent concentrations.[13]
Suboptimal Nucleotide Ratio
The incorporation of modified nucleotides like UTP-γ-S can be less efficient than their natural counterparts. The ratio of UTP-γ-S to the other NTPs may need adjustment.
Try varying the concentration of UTP-γ-S. In some cases, a higher concentration relative to ATP, CTP, and GTP may be necessary. Conversely, if high concentrations are inhibitory, a titration experiment is recommended.
3. Reaction Condition Issues
RNase Contamination
RNases are ubiquitous and can rapidly degrade the newly synthesized RNA.[12] Contamination can be introduced through tips, tubes, water, or the DNA template itself.[9]
Maintain a strict RNase-free environment. Use certified RNase-free reagents and consumables. Including an RNase inhibitor in the reaction is a highly recommended safeguard.[9][12]
Incorrect Incubation Time/Temp
For templates with high GC content or complex secondary structures, the standard 37°C incubation temperature might lead to premature termination.[9][14]
For GC-rich templates, try lowering the incubation temperature to 30°C.[11] Conversely, for some reactions, extending the incubation time from 2 hours to 4 hours or overnight can increase yield, provided the reaction components are stable.
Presence of Inhibitors
T7 lysozyme, a natural inhibitor of T7 RNA polymerase, can sometimes be a contaminant in recombinant enzyme preparations or be expressed in the E. coli strain used for plasmid production.[15][16][17] Other substances like heparin can also inhibit the polymerase.[15]
If you suspect an inhibitor in your enzyme stock, try a different batch or supplier. Ensure your DNA purification method effectively removes all cellular components.
Symptom 2: Incorrect Transcript Size (Shorter or Longer than Expected)
Analysis by denaturing gel electrophoresis is critical for diagnosing issues related to transcript length.
Troubleshooting Workflow for Incorrect Transcript Size
High GC content or stable secondary structures within the DNA template can cause the T7 RNA polymerase to stall and dissociate prematurely.[9] Low nucleotide concentrations can also limit the reaction.[9][11]
For GC-rich templates, decrease the reaction temperature to 30°C to help the polymerase read through difficult regions.[11] Ensure the final concentration of each NTP is adequate (at least 12 µM).[9]
Cryptic Termination Sites
The DNA template sequence itself may contain sequences that act as cryptic termination signals for T7 RNA polymerase.
If you suspect cryptic termination sites, subcloning the template into a different vector with a different polymerase promoter (e.g., SP6 or T3) can be a solution.[9]
RNA Degradation
The presence of RNases will lead to the degradation of full-length transcripts into smaller fragments.[12]
This reinforces the need for stringent RNase-free practices. Run a control reaction without your template to check for contamination in your reagents.
2. Longer Transcripts
Incomplete Template Linearization
If the plasmid template is not fully digested, the polymerase can continue transcribing around the circular plasmid, resulting in a heterogeneous population of long RNA molecules.[11]
Always verify complete linearization of your plasmid on an agarose gel before starting the IVT reaction.[11]
3' Overhangs
Some restriction enzymes generate 3' overhangs. T7 RNA polymerase can use this overhang as a template, leading to transcripts that are longer than expected.
Use a restriction enzyme that generates blunt ends or 5' overhangs to ensure precise termination of transcription.[11]
Experimental Protocol: Standard In Vitro Transcription with UTP-γ-S
This protocol is a starting point and may require optimization for your specific template and application.
1. Template Preparation:
Linearize 10-20 µg of high-quality plasmid DNA with a suitable restriction enzyme that produces blunt or 5' overhangs.
Verify complete linearization by agarose gel electrophoresis.
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.
2. In Vitro Transcription Reaction Setup:
Thaw all components on ice and keep them on ice during setup.[12]
Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine in the buffer:
Component
Volume (for 20 µL reaction)
Final Concentration
Nuclease-Free Water
to 20 µL
-
10X Transcription Buffer
2 µL
1X
100 mM ATP
2 µL
10 mM
100 mM CTP
2 µL
10 mM
100 mM GTP
2 µL
10 mM
100 mM UTP-γ-S
2 µL
10 mM
Linearized DNA Template
X µL (1 µg)
50 ng/µL
RNase Inhibitor
1 µL
2 U/µL
T7 RNA Polymerase
2 µL
-
Gently mix the components by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation:
Incubate the reaction at 37°C for 2-4 hours. For GC-rich templates, consider incubating at 30°C.[11]
4. (Optional) DNase Treatment:
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[18]
5. RNA Purification:
Purify the synthesized RNA using your preferred method, such as lithium chloride precipitation, a column-based RNA cleanup kit, or FPLC.[19][20]
Resuspend the final RNA pellet in nuclease-free water or a suitable storage buffer.
6. Analysis:
Quantify the RNA yield using a spectrophotometer or fluorometer.
Assess the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis.
References
Zhang, X., & Studier, F. W. (1995). Inhibition of T7 RNA polymerase by T7 lysozyme in vitro. Journal of Molecular Biology, 250(2), 156-168.
Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840.
Kostina, V. G., Palchykovska, L. G., Platonov, M. O., Vasylchenko, О. V., Lysenko, N. A., & Alexeeva, I. V. (2020). Novel hybrid inhibitors of the phage T7 RNA polymerase: synthesis, docking and screening in vitro. The Ukrainian Biochemical Journal, 92(5), 78-89.
Spirin, A. S., & Swartz, J. R. (2008). Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. In Cell-Free Protein Synthesis (pp. 143-157). Wiley-VCH Verlag GmbH & Co. KGaA.
Bitesize Bio. (2016). Top Tips for Troubleshooting In Vitro Transcription. [Link]
Korepanova, A., et al. (2024).
Moffatt, B. A., & Studier, F. W. (1987). T7 lysozyme inhibits transcription by T7 RNA polymerase. Cell, 49(2), 221-227.
Durniak, K. J., Bailey, S., & Steitz, T. A. (2008). The Role of the T7 Gp2 Inhibitor of Host RNA Polymerase in Phage Development. Journal of Molecular Biology, 376(4), 949-960.
Kumar, A., & Patel, S. S. (1997). Transcription Initiation and Transition from Initiation to Elongation Are Inhibited by T7 Lysozyme via a Ternary Complex with RNA Polymerase and Promoter DNA. Biochemistry, 36(44), 13548-13557.
Biology Stack Exchange. (2023). Trouble-shooting in vitro transcription. [Link]
Lazarowski, E. R., et al. (1996). Enzymatic synthesis of UTP gamma S, a potent hydrolysis resistant agonist of P2U-purinoceptors. British Journal of Pharmacology, 117(1), 203–209.
Improving yield of RNA containing Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate).
Welcome to the technical support center for improving the yield and quality of RNA synthesized with Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for improving the yield and quality of RNA synthesized with Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to navigate the nuances of in vitro transcription (IVT) with this modified nucleotide.
Introduction to 5'-Imidotriphosphate UTP in RNA Synthesis
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), often abbreviated as UTPγS, is a UTP analog where a nitrogen atom replaces the oxygen between the beta and gamma phosphates. This modification renders the triphosphate linkage resistant to hydrolysis by many nucleases, which can be advantageous for specific applications where increased RNA stability is desired.[1][2][3][4] However, the incorporation of modified nucleotides like UTPγS during in vitro transcription can present unique challenges that affect reaction yield and product quality.[5] This guide will provide a systematic approach to troubleshooting and optimizing your IVT reactions.
Troubleshooting Guide: Low Yield and Other Common Issues
Low yield is one of the most frequently encountered problems when working with modified nucleotides in IVT reactions.[6][7] The following section provides a question-and-answer-style troubleshooting guide to address this and other common issues.
Q1: My in vitro transcription (IVT) reaction with UTPγS has a very low yield. What are the potential causes and how can I improve it?
A1: Low RNA yield in an IVT reaction with UTPγS can stem from several factors, ranging from suboptimal reaction conditions to issues with the polymerase's ability to efficiently incorporate the modified nucleotide. Here’s a systematic approach to troubleshooting:
1. Suboptimal T7 RNA Polymerase Activity with UTPγS:
The Challenge: T7 RNA polymerase, while highly processive, may exhibit altered kinetics and reduced efficiency when incorporating nucleotide analogs compared to their natural counterparts.[8][9][10][11][12][13][14] This can lead to premature termination of transcription and a lower yield of full-length RNA.[15]
The Solution:
Increase Enzyme Concentration: Try incrementally increasing the concentration of T7 RNA polymerase in your reaction. This can help drive the reaction forward, compensating for the potentially slower incorporation rate of UTPγS.
Optimize Reaction Temperature: While the standard IVT reaction temperature is 37°C, lowering the temperature to 30°C or even 25°C can sometimes improve the fidelity and yield of transcripts with modified nucleotides by giving the polymerase more time to incorporate the analog correctly.[15]
Extended Incubation Time: Due to the slower kinetics, extending the incubation time of your IVT reaction (e.g., from 2 hours to 4-6 hours, or even overnight) can significantly increase the yield of full-length RNA.[16]
2. Imbalanced Nucleotide Concentrations:
The Challenge: The optimal ratio of nucleotides is crucial for efficient transcription.[] When using a modified nucleotide like UTPγS, the standard 1:1:1:1 ratio of ATP:CTP:GTP:UTP (or UTPγS in this case) may not be optimal.
The Solution:
Titrate UTPγS Concentration: Experiment with different concentrations of UTPγS while keeping the other NTPs constant. It's possible that a higher or lower concentration of the modified nucleotide is required for optimal incorporation. Start by maintaining the total NTP concentration but varying the ratio of UTPγS to the other three NTPs.
Consider a Low UTPγS Feed: Recent studies have shown that maintaining a low steady-state concentration of UTP (or its analog) by feeding it into the reaction over time can reduce the formation of double-stranded RNA (dsRNA) by-products and improve the quality of the final transcript.[18][19]
3. Suboptimal Magnesium (Mg²⁺) Concentration:
The Challenge: Magnesium ions are a critical cofactor for RNA polymerase.[] The optimal Mg²⁺ concentration can be influenced by the total NTP concentration, as each NTP chelates Mg²⁺. The presence of a modified nucleotide like UTPγS might slightly alter the optimal Mg²⁺ requirement.
The Solution:
Perform a Mg²⁺ Titration: The ideal Mg²⁺ concentration is typically slightly in excess of the total NTP concentration. Perform a titration of MgCl₂ in your IVT reaction, for example, from 20 mM to 40 mM, to find the optimal concentration for your specific conditions.
4. Poor Quality DNA Template:
The Challenge: The quality and purity of your DNA template are paramount for a successful IVT reaction.[] Contaminants such as residual phenol, ethanol, or salts from plasmid purification can inhibit T7 RNA polymerase.
The Solution:
Ensure High Purity: Use a high-quality plasmid purification kit and ensure the final DNA template has a 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0.
Complete Linearization: Ensure your plasmid is completely linearized with a restriction enzyme that leaves a 5' overhang or blunt end.[20] Incomplete linearization can lead to longer, heterogeneous transcripts. Run a small amount of the linearized plasmid on an agarose gel to confirm complete digestion.
Q2: I'm observing a smear or multiple bands on my gel after the IVT reaction. What does this indicate and how can I fix it?
A2: A smear or the presence of multiple bands usually indicates incomplete or abortive transcripts, or degradation of the RNA product.
1. Abortive Transcription Products:
The Cause: T7 RNA polymerase can sometimes produce short, abortive transcripts, especially in the early stages of transcription.[8] This can be exacerbated by the presence of modified nucleotides that may cause the polymerase to pause or dissociate from the DNA template.
The Solution:
Optimize Reaction Conditions: The solutions mentioned in Q1, such as optimizing enzyme and nucleotide concentrations and reaction temperature, can help reduce the formation of abortive transcripts.
Purification: Post-transcriptional purification methods like HPLC or size-exclusion chromatography can effectively remove these shorter RNA fragments.
2. RNA Degradation:
The Cause: RNase contamination is a common culprit for RNA degradation.[16][20] RNases can be introduced through contaminated reagents, tips, or the work environment.
The Solution:
Maintain an RNase-Free Environment: Use certified RNase-free water, reagents, and consumables. Clean your workspace and pipettes with RNase decontamination solutions.
Use an RNase Inhibitor: Include a potent RNase inhibitor in your IVT reaction to protect the newly synthesized RNA.
Frequently Asked Questions (FAQs)
Q: What is the expected incorporation efficiency of UTPγS by T7 RNA polymerase?
A: The incorporation efficiency of UTPγS can be lower than that of natural UTP.[21] The exact efficiency can vary depending on the specific sequence context of the DNA template and the overall reaction conditions. It is generally recommended to empirically determine the optimal conditions for your specific template and desired transcript.
Q: How does the presence of UTPγS in my RNA transcript affect downstream applications?
A: The non-hydrolyzable nature of the imidotriphosphate linkage can confer increased stability against certain nucleases.[22][23] However, this modification can also impact interactions with other enzymes. For example, if the RNA is to be used as a template for reverse transcription, the presence of UTPγS might affect the efficiency of the reverse transcriptase.[24] It is crucial to consider the requirements of your downstream application when deciding to use UTPγS.
Q: What is the best method to purify RNA containing UTPγS?
A: The choice of purification method depends on the desired purity and the scale of your reaction.
For High Purity: High-performance liquid chromatography (HPLC) is the gold standard for obtaining highly pure RNA, as it can separate full-length transcripts from shorter abortive sequences and other contaminants with high resolution.[25][26][27][28][29]
For General Purity and Concentration: Standard methods like lithium chloride (LiCl) or ethanol/isopropanol precipitation are effective for removing unincorporated nucleotides and proteins and for concentrating your RNA sample.[30][31]
Column-Based Kits: Commercially available spin-column-based RNA purification kits can also be used for a quick and convenient cleanup of your IVT reaction.[30]
Experimental Protocols and Data Presentation
Table 1: Troubleshooting Guide for Low IVT Yield with UTPγS
Problem
Potential Cause
Recommended Solution
Low RNA Yield
Suboptimal T7 RNA Polymerase activity with UTPγS
Increase T7 RNA Polymerase concentration; Optimize reaction temperature (try 25-30°C); Extend incubation time (4-6 hours or overnight).
Imbalanced nucleotide concentrations
Titrate UTPγS concentration; Consider a fed-batch approach for UTPγS addition.
Suboptimal Mg²⁺ concentration
Perform a MgCl₂ titration (e.g., 20-40 mM).
Poor quality DNA template
Ensure high purity (260/280 ~1.8, 260/230 >2.0); Confirm complete linearization on an agarose gel.
Smear or Multiple Bands
Abortive transcription products
Optimize reaction conditions as above; Purify using HPLC or size-exclusion chromatography.
RNA degradation
Maintain a strict RNase-free environment; Use an RNase inhibitor in the IVT reaction.
Protocol: Optimizing an In Vitro Transcription Reaction with UTPγS
This protocol provides a starting point for optimizing your IVT reaction. It is recommended to perform a series of small-scale reactions to test different parameters.
Template Preparation:
Linearize your plasmid DNA with a suitable restriction enzyme to generate blunt or 5' overhang ends.
Purify the linearized DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
Resuspend the purified DNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
IVT Reaction Setup (20 µL reaction):
To a nuclease-free microcentrifuge tube, add the following components in the specified order at room temperature:
Nuclease-free water to a final volume of 20 µL
4 µL 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 50 mM NaCl)
2 µL 100 mM DTT
A mix of ATP, CTP, GTP (10 mM each) and UTPγS (variable concentration, e.g., start with 10 mM)
1 µg of linearized DNA template
1 µL RNase Inhibitor
2 µL T7 RNA Polymerase
Incubation:
Mix the components gently by pipetting and incubate at 37°C for 2-4 hours. For optimization, you can test different temperatures (e.g., 30°C) and incubation times.
DNase Treatment:
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
Purification:
Purify the RNA using your method of choice (e.g., LiCl precipitation, spin column, or HPLC).
Analysis:
Analyze the yield and integrity of the synthesized RNA on a denaturing agarose or polyacrylamide gel. Quantify the RNA using a spectrophotometer or a fluorometric assay.
Visualizations
Diagram 1: In Vitro Transcription Workflow
Caption: A generalized workflow for in vitro transcription of RNA.
Diagram 2: Troubleshooting Logic for Low IVT Yield
Caption: A step-by-step logic flow for troubleshooting low IVT yield.
References
Latham, M. P., & Cload, S. T. (2014). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 58(1), 9.4.1–9.4.29. [Link]
AdooQ BioScience. (n.d.). Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate). Retrieved from [Link]
Zangi, L., et al. (2018). Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy. Molecular Therapy - Methods & Clinical Development, 9, 366–377. [Link]
Wu, M., et al. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. Pharmaceutics, 15(11), 2568. [Link]
Hebich, J., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Molecular Biosciences, 10, 1291045. [Link]
Patel, S. S., & Kumar, S. (1997). Kinetic mechanism of transcription initiation by bacteriophage T7 RNA polymerase. The Journal of Biological Chemistry, 272(14), 9035–9043. [Link]
Kern, M., & Klussmann, M. (2001). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology and Bioengineering, 72(3), 329–340. [Link]
Anand, V. S., & Patel, S. S. (2006). Transient State Kinetics of Transcription Elongation by T7 RNA Polymerase. The Journal of Biological Chemistry, 281(47), 35949–35958. [Link]
Hebich, J., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Molecular Biosciences, 10. [Link]
Martin, C. T., & Coleman, J. E. (1987). Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. Biochemistry, 26(10), 2690–2696. [Link]
Anand, V. S., & Patel, S. S. (2006). Transient State Kinetics of Transcription Elongation by T7 RNA Polymerase. ResearchGate. [Link]
ResearchGate. (2012, November 1). Low yield of in vitro transcription. Retrieved from [Link]
Kuchta, R. D., et al. (2010). Nucleotide Analogues as Probes for DNA and RNA Polymerases. Current Protocols in Nucleic Acid Chemistry, 41(1), 7.17.1–7.17.24. [Link]
ResearchGate. (2021, June 18). Low yield of mRNA after in vitro transcription?. Retrieved from [Link]
Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]
Jena Bioscience. (n.d.). Non-hydrolyzable Nucleotides. Retrieved from [Link]
Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(32), 5800–5807. [Link]
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Retrieved from [Link]
Chen, C., & Sheng, J. (2015). HPLC purification of RNA aptamers up to 59 nucleotides with single-nucleotide resolution. Methods in Molecular Biology, 1297, 83–93. [Link]
Wierer, M., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 19(9), 2640. [Link]
Agilent. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). The highly efficient T7 RNA polymerase: A wonder macromolecule in biological realm. Retrieved from [Link]
Batey, R. T., & Kieft, J. S. (2007). A general method for rapid and nondenaturing purification of RNAs. RNA, 13(9), 1577–1583. [Link]
Arraystar. (n.d.). The Challenges and Solutions of Studying Modified Small RNAs. Retrieved from [Link]
Chamberlin, M., & Ring, J. (1973). Characterization of T7-specific Ribonucleic Acid Polymerase. The Journal of Biological Chemistry, 248(6), 2235–2244. [Link]
Ma, W., et al. (2018). T7 RNA Polymerase Discriminates Correct and Incorrect Nucleoside Triphosphates by Free Energy. Biophysical Journal, 114(8), 1851–1860. [Link]
Sheng, J., & Chen, C. (2014). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 1103, 11–19. [Link]
Borkotoky, S., & Murali, A. (2018). The Highly Efficient T7 RNA Polymerase: A Wonder Macromolecule in Biological Realm. International Journal of Biological Macromolecules, 118(Pt A), 49–56. [Link]
Smith, S. M., et al. (2021). Purification of Total RNA from Stomach Tissue Biopsies. Methods in Molecular Biology, 2283, 51–59. [Link]
Nano Lab. (2017, September 6). How to: Purify RNA with UREA PAGE. YouTube. [Link]
Making RNA: Using T7 RNA polymerase to produce high yields of RNA from DNA templates. (2025, August 7). Science.org. Retrieved from [Link]
Karikó, K., et al. (2011). HPLC purification of in vitro transcribed long RNA. Nucleic Acids Research, 39(18), e123. [Link]
CD Genomics. (n.d.). Protocol for Total RNA Extraction/Purification. Retrieved from [Link]
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) purity and experimental results.
Technical Support Center: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Uridine, 5'-(P,P',P''...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), hereafter referred to as UTPγNHpA. This guide is designed to provide in-depth, field-proven insights into the effective use of this non-hydrolyzable UTP analog. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the purity of your compound and troubleshoot experimental challenges, thereby enhancing the reliability and reproducibility of your results.
UTPγNHpA is an invaluable tool for studying nucleotide-mediated signaling, particularly for P2Y receptors, a class of G protein-coupled receptors (GPCRs).[1][2] Its resistance to enzymatic hydrolysis allows researchers to "trap" receptors in an active state, facilitating the study of downstream signaling events.[3] However, its efficacy is entirely dependent on its purity and correct application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of UTPγNHpA.
Q1: What is UTPγNHpA and how does it differ from UTP?
A1: UTPγNHpA is a structural analog of Uridine Triphosphate (UTP).[4] The key difference lies in the triphosphate chain: the oxygen atom bridging the β- and γ-phosphates is replaced by an imido (-NH-) group.[3] This substitution makes the terminal phosphate bond highly resistant to cleavage by nucleotidases. In experiments, this means UTPγNHpA can bind to and activate UTP-sensitive proteins, like P2Y receptors, but will not be readily hydrolyzed, leading to prolonged activation.[3][5]
Q2: How should I properly store and handle UTPγNHpA to ensure its stability?
A2: Proper storage is critical to prevent degradation.
Solid Form: UTPγNHpA as a lyophilized powder should be stored at -20°C or below, desiccated.[6] Keep containers tightly sealed to protect from moisture, which can initiate hydrolysis over time.[6][7]
Solutions: For aqueous stock solutions, use a buffer at a pH of 7.0-7.5. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Repeated temperature fluctuations can compromise the integrity of the triphosphate chain.
Q3: What are the primary degradation products or impurities I should be aware of?
A3: The main impurities are typically the hydrolysis products: Uridine 5'-diphosphate (UDP) and Uridine 5'-monophosphate (UMP). Other potential impurities can arise during synthesis, such as incompletely phosphorylated forms or residual salts.[] The presence of these impurities can lead to competitive binding or a lack of activity in your assay, confounding your results. Regular purity assessment is therefore essential.
Part 2: Purity Assessment & Quality Control
Trustworthy results begin with a well-characterized reagent. It is a common pitfall to assume the purity stated on the vendor's label remains accurate after shipping, storage, and handling.
Core Directive: Verify Purity Before Use
We strongly recommend performing an in-house purity check, especially for a new lot or if you observe unexpected experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Purity Analysis by Ion-Pair Reversed-Phase HPLC
This protocol allows for the separation and quantification of UTPγNHpA from its potential hydrolysis products (UDP, UMP) and other contaminants.
Objective: To determine the purity of a UTPγNHpA sample.
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Methodology:
Mobile Phase Preparation:
Buffer A (Aqueous): Prepare a solution of 26 mM KH₂PO₄, 39 mM K₂HPO₄, and 10 mM TBAHS in HPLC-grade water. Adjust the pH to 6.0 with orthophosphoric acid.[9] Filter through a 0.22 µm membrane.
Buffer B (Organic): HPLC-grade Acetonitrile (ACN).
Sample and Standard Preparation:
Prepare a 1 mg/mL stock solution of your UTPγNHpA sample in HPLC-grade water.
Prepare individual 1 mg/mL stock solutions of UTP, UDP, and UMP standards.
Create a mixed standard solution containing all three reference compounds.
Dilute all solutions to a final concentration of approximately 50 µg/mL with water just before injection.
(This gradient is adapted from a validated method for nucleotide separation and should be optimized for your specific system and column.)[9]
Data Analysis:
Run the mixed standard to determine the retention times for UMP, UDP, and UTP.
Run your UTPγNHpA sample.
Calculate purity by integrating the area of the UTPγNHpA peak and expressing it as a percentage of the total area of all peaks detected. A high-purity sample should show a single major peak with minimal secondary peaks corresponding to impurities.
Compound
Expected Purity (High-Quality Lot)
Acceptable Purity for Most Assays
UTPγNHpA
>98% by HPLC
>95% by HPLC
Part 3: Troubleshooting Experimental Results
When experiments don't go as planned, a systematic approach is key.[10] This section provides a troubleshooting guide for common issues encountered when using UTPγNHpA.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting unexpected experimental results.
Q4: My GPCR activation assay (e.g., GTPγS binding) shows a very weak or no response to UTPγNHpA.
A4: This is a common issue that can stem from several sources.
Cause 1: Reagent Degradation. The most likely culprit is that your UTPγNHpA has hydrolyzed to UDP or UMP, which are often inactive or act as antagonists at the receptor.
Solution: Perform an HPLC purity check as described above. If purity is below 95%, acquire a new lot of the compound.
Cause 2: Incorrect Buffer Conditions. The binding of nucleotides to G proteins is critically dependent on magnesium ions (Mg²⁺).
Solution: Ensure your assay buffer contains an adequate concentration of MgCl₂, typically in the range of 1-10 mM. The optimal concentration can be receptor-specific, so a Mg²⁺ titration may be necessary.
Cause 3: Inactive Receptor/Membrane Preparation. The cell membranes or purified receptors may have lost activity due to improper preparation or storage.
Solution: Test your membrane preparation with a known, potent agonist for the receptor of interest to confirm its viability. Run a positive control.[10]
Q5: I'm observing high background signal in my assay, even without my test compound.
A5: High background can mask the specific signal and reduce your assay window.
Cause 1: Contamination of Reagents. Nucleotide contamination in other reagents (e.g., BSA, buffers) can cause basal activation.
Solution: Use high-purity, nucleotide-free reagents wherever possible. Test individual components of your assay buffer to identify the source of the background.
Cause 2: Presence of Endogenous Nucleotides. If using cell membrane preparations, residual endogenous UTP or GTP from the cell lysate can activate G proteins.
Solution: Include GDP in your assay buffer (typically 10-100 µM) to ensure G proteins are in their inactive, GDP-bound state at the start of the experiment. This will increase the signal-to-background ratio upon addition of your activating ligand.
Q6: The results of my experiment are inconsistent from one day to the next.
A6: Poor reproducibility often points to instability in reagents or procedural variability.
Cause 1: Reagent Freeze-Thaw Cycles. As mentioned in the storage FAQ, repeatedly freezing and thawing stock solutions of UTPγNHpA can lead to gradual degradation.
Solution: Prepare single-use aliquots of your stock solution upon initial preparation. This ensures you are using a fresh, uncompromised sample for each experiment.
Cause 2: Procedural Drift. Minor, unintentional changes in incubation times, temperatures, or pipetting techniques can introduce significant variability.
Solution: Adhere strictly to a validated standard operating procedure (SOP). Ensure all equipment (pipettes, water baths) is calibrated and functioning correctly.
Visualizing the Mechanism: UTPγNHpA Action at a P2Y Receptor
The following diagram illustrates how UTPγNHpA locks the G protein in an active state compared to the natural ligand, UTP.
Caption: UTPγNHpA binds to the P2Y receptor, promoting a stable, activated G protein state.
By understanding the unique properties of UTPγNHpA and implementing rigorous quality control and systematic troubleshooting, researchers can harness the full potential of this powerful pharmacological tool to generate clear, reliable, and publishable data.
National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. PubChem. [Link]
National Center for Biotechnology Information. (n.d.). Uridine 5'-triphosphate. PubChem. [Link]
Rebec, M. V., et al. (2014). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 406(27), 6959–6972. [Link]
Spangler, J., & Stith, B. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube.
Vuckovic, Z., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 23(10), 2636. [Link]
Alexander, S. P. H., et al. (2013). G Protein-Coupled Receptors. British Journal of Pharmacology, 170(Suppl. 1), S1-S2. [Link]
Hauser, A. S., et al. (2019). G Protein-Coupled Receptors: New Techniques, Tools and Concepts.
Technical Support Center: A Guide to Non-Hydrolyzable UTP Analogs
Welcome to the technical support center for the effective use of non-hydrolyzable UTP analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the effective use of non-hydrolyzable UTP analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the experimental use of these powerful chemical tools. As invaluable reagents for studying the kinetics and structural dynamics of nucleotide-binding proteins, a thorough understanding of their behavior is paramount to generating robust and reproducible data.[1][2][3] This resource provides field-proven insights and troubleshooting strategies to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: My non-hydrolyzable UTP analog appears to be slowly hydrolyzing. How can I confirm this and what should I do?
Answer:
While designed for resistance, some "non-hydrolyzable" analogs can be subject to slow hydrolysis by highly active ATPases or under certain experimental conditions.[4][5]
Potential Causes:
High Enzyme Concentration or Activity: The enzyme in your assay may have a very high turnover rate or be present at a concentration sufficient to cause detectable hydrolysis over time.
Contaminating Nucleotidases: Your enzyme preparation or other assay components may be contaminated with enzymes that can hydrolyze the analog.
Inappropriate Buffer Conditions: Suboptimal pH or the presence of certain metal cofactors could potentially facilitate slow hydrolysis.
Analog Purity: The stock of your analog may contain contaminating UTP or UDP.
Troubleshooting Workflow:
Caption: A stepwise workflow for diagnosing and resolving unexpected analog hydrolysis.
Detailed Protocol: HPLC Analysis of Analog Purity
Prepare a Standard Curve: Create a standard curve with known concentrations of UTP, UDP, and UMP.
Sample Preparation: Prepare a solution of your non-hydrolyzable UTP analog at a concentration relevant to your experiment.
Chromatography: Use a suitable reversed-phase HPLC column (e.g., C18) with an ion-pairing reagent in the mobile phase.[6][7][8]
Detection: Monitor the elution profile using a UV detector at 220 nm.[6]
Analysis: Compare the chromatogram of your analog to the standard curve to identify and quantify any contaminating species. A high-purity stock should show a single major peak corresponding to the analog.
Question: I am observing unexpected or off-target effects in my cell-based assay. Could the UTP analog be the cause?
Answer:
Yes, non-hydrolyzable UTP analogs can sometimes exhibit off-target effects, especially at high concentrations.[9][10][11][12]
Potential Causes:
Binding to Other Nucleotide-Binding Proteins: The analog may interact with other ATP/UTP-binding proteins in the cell, such as kinases or other receptors, leading to unintended signaling pathway activation.[10][11][13]
Receptor Desensitization: Prolonged exposure to the analog can lead to desensitization of the target receptor (e.g., P2Y receptors), reducing the expected response over time.[1][14][15]
Alteration of Cellular Nucleotide Pools: High concentrations of the analog could potentially perturb the endogenous nucleotide pools, leading to indirect effects.
Solutions and Best Practices:
Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration of the analog that elicits the desired on-target effect.
Use of Antagonists: If a specific receptor is being targeted, use a selective antagonist to confirm that the observed effect is mediated by that receptor.
Control Experiments:
Include a negative control with a structurally related but inactive molecule.
Use a different non-hydrolyzable analog with a distinct chemical modification to see if the same off-target effects are observed.
Monitor for Receptor Desensitization: In time-course experiments, be aware of potential desensitization and design experiments with appropriate washout periods if necessary.[2]
Question: The binding affinity of my UTP analog to the target protein is much lower than expected. What could be the issue?
Answer:
The modification in the triphosphate chain, while preventing hydrolysis, can also alter the binding affinity of the analog to the target protein.[16]
Potential Causes:
Steric Hindrance: The modification (e.g., sulfur, imido, or methylene group) may create steric hindrance within the nucleotide-binding pocket of the protein.
Altered Electrostatics: The change in the chemical nature of the phosphate bridge can alter the electrostatic interactions required for tight binding.
Incorrect Analog Choice: Different analogs have varying degrees of steric and electronic perturbation. For example, a phosphorothioate (like UTPγS) is generally more sterically similar to the natural nucleotide than a methylene-substituted analog.[17]
Divalent Cation Requirement: Many nucleotide-binding proteins require a divalent cation (typically Mg²⁺) for proper nucleotide coordination. The affinity of the analog for the cation may differ from that of UTP.
Troubleshooting Steps:
Try a Different Analog: Test a panel of non-hydrolyzable UTP analogs with different modifications (see table below) to find one that is better accommodated by your protein.
Optimize Divalent Cation Concentration: Titrate the concentration of Mg²⁺ or other relevant divalent cations in your binding buffer.
Confirm Protein Activity: Ensure that your protein preparation is active and correctly folded using a known substrate or ligand.
Structural Modeling: If a crystal structure of your protein is available, you can use molecular modeling to predict which analogs are most likely to bind effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main types of non-hydrolyzable UTP analogs and how do they differ?
A1: The primary modifications are made to the triphosphate chain to resist enzymatic cleavage.
Analog Type
Modification
Key Characteristics
Common Examples
Thiophosphates
A non-bridging oxygen on the γ-phosphate is replaced with sulfur.
Reduced rate of hydrolysis, high steric similarity to natural UTP.[17]
UTPγS
Imidotriphosphates
The oxygen bridge between the β and γ phosphates is replaced by an imido (-NH-) group.
Highly resistant to hydrolysis, but the N-P bond angle differs from the P-O-P angle in UTP.
UPNPP (also known as AMP-PNP for adenosine)
Methylenephosphonates
The oxygen bridge between the β and γ phosphates is replaced by a methylene (-CH₂-) group.
Very high resistance to hydrolysis, but with a more significant structural alteration compared to UTP.
UPCPP (also known as AMP-PCP for adenosine)
Q2: How should I prepare and store my non-hydrolyzable UTP analogs?
A2: Proper handling and storage are crucial for maintaining the integrity of these reagents.
Solid Form: Store desiccated at -20°C. When stored correctly, the solid form is stable for at least 6 months.
Solution Form: Prepare stock solutions in a suitable buffer (e.g., Tris or HEPES at neutral pH). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Avoid repeated freeze-thaw cycles. Generally, solutions are usable for up to one month.
Q3: Can I use non-hydrolyzable UTP analogs in in vitro transcription assays?
A3: The utility of non-hydrolyzable analogs in transcription depends on the specific step being investigated. For transcription initiation by RNA polymerase II, ATP hydrolysis by the TFIIH helicase is often required for promoter melting on linear DNA templates. In such cases, a non-hydrolyzable analog like AMP-PNP (the adenosine equivalent of UPNPP) cannot support transcription.[5][9] However, if the experimental question pertains to the incorporation step itself, some modified nucleotides may be utilized by polymerases, while others may act as inhibitors.[18][19] It is essential to validate the effect of the specific analog in your system.
Q4: How do I choose the right non-hydrolyzable UTP analog for my experiment?
A4: The choice depends on the specific application and the enzyme being studied.
Caption: A decision-making flowchart for selecting a non-hydrolyzable UTP analog.
References
Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Differential agonist-induced desensitization of P2Y 2 nucleotide receptors by ATP and UTP. (2000). British Journal of Pharmacology, 129(5), 931–938. [Link]
P2Y(2) nucleotide receptor signaling in human monocytic cells: activation, desensitization and coupling to mitogen-activated protein kinases. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]
Time-course of UTP-induced P2Y 2-receptor desensitization. MSMCs were... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). Physical Biology, 8(5), 055001. [Link]
(PDF) ADP-ribosyltransferase-based biocatalysis of non-hydrolyzable NAD+ analogs. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Fission impossible: Non-hydrolyzable nucleotide analogs - News Blog. (n.d.). Jena Bioscience. Retrieved January 3, 2026, from [Link]
Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
The interpretation of kinetic data for enzyme-catalysed reactions involving three substrates. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Non-hydrolyzable NAD⁺ analog binding and inhibition of PARP-1. a... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
Non-hydrolyzable Nucleotides. (n.d.). Jena Bioscience. Retrieved January 3, 2026, from [Link]
Pseudo-UTP, Analogs and Derivatives of natural RNA Nucleobases. (n.d.). Jena Bioscience. Retrieved January 3, 2026, from [Link]
Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Fission Impossible: Non-hydrolyzable nucleotide analogs - News Blog. (n.d.). Jena Bioscience. Retrieved January 3, 2026, from [Link]
HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
How can I interpret enzyme kinetic data showing apparent cooperativity and substrate inhibition? (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
Guide to interpreting colorimetric assay data with enzyme kinetics | Design2Data. (n.d.). UC Davis. Retrieved January 3, 2026, from [Link]
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue. Retrieved January 3, 2026, from [Link]
5.4: Enzyme Kinetics. (2022). Biology LibreTexts. Retrieved January 3, 2026, from [Link]
VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. (n.d.). UPB. Retrieved January 3, 2026, from [Link]
Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Tubitak. Retrieved January 3, 2026, from [Link]
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Differential inhibition of soluble and cell surface receptor-bound single-chain urokinase by plasminogen activator inhibitor type 2. A potential regulatory mechanism. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
(PDF) The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery (2000) | Malin Malmsjö | 73 Citations. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]
(PDF) Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
Technical Support Center: Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in Transcription Assays
Welcome to the technical support center for Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog. This guide provides troubleshooting advice and frequently asked questions (FAQs) to a...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable UTP analog. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their transcription experiments. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) and why is it used in transcription studies?
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is a non-hydrolyzable analog of Uridine Triphosphate (UTP).[1][2][3][4][5] In this molecule, the oxygen atom linking the β and γ phosphates is replaced by an imido group (-NH-). This substitution creates a phosphoroimidate bond that is resistant to cleavage by RNA polymerase and other cellular enzymes.
The primary application of this analog is to investigate the role of UTP hydrolysis in the various stages of transcription.[6][7] By substituting UTP with its non-hydrolyzable counterpart, researchers can determine whether the cleavage of the high-energy phosphate bond of UTP is necessary for processes such as transcription initiation, elongation, and termination.
Q2: Can Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) be incorporated into an RNA transcript?
Yes, Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) can be incorporated into a growing RNA chain by RNA polymerase. The enzyme utilizes the α-phosphate for the formation of the phosphodiester bond, and the non-hydrolyzable β-γ imido-triphosphate linkage does not prevent this incorporation. However, the efficiency of incorporation may be lower than that of the natural UTP.
Q3: What is the expected outcome when completely replacing UTP with its non-hydrolyzable analog in an in vitro transcription reaction?
Complete replacement of UTP with Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) will likely lead to a significant reduction or complete inhibition of full-length transcript formation, depending on the specific transcription system and the role of UTP hydrolysis in that system. While the analog can be incorporated, the inability to hydrolyze the β-γ bond can affect conformational changes in the RNA polymerase or other associated factors that are dependent on the energy released from UTP hydrolysis.
Troubleshooting Guide
Issue 1: No or significantly reduced transcript yield.
Possible Cause 1: Inhibition of Transcription Initiation.
Explanation: While the primary energy source for transcription initiation in many systems is ATP, the binding and potential hydrolysis of other NTPs, including UTP, can have regulatory roles. The presence of a non-hydrolyzable UTP analog might stall the assembly of the pre-initiation complex or prevent the transition from a closed to an open complex. Some transcription systems exhibit a requirement for hydrolyzable ATP or dATP for initiation, and while this is primarily associated with ATP, a similar dependency for other NTPs in specific contexts cannot be ruled out.[7][8]
Troubleshooting Steps:
Perform a titration experiment: Instead of a complete replacement, use varying ratios of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) to UTP. This can help identify a concentration that allows for some level of transcription while still providing insights into the role of UTP hydrolysis.
Ensure optimal ATP concentration: Since ATP hydrolysis is often critical for initiation, ensure that your reaction contains a sufficient concentration of hydrolyzable ATP.[7][9]
Positive Control: Always include a positive control reaction with only the four natural NTPs to confirm the activity of your polymerase, template, and other reaction components.[10]
Possible Cause 2: Impaired Promoter Clearance.
Explanation: After the formation of the first few phosphodiester bonds, RNA polymerase must clear the promoter to begin productive elongation. This process can be energy-dependent and may be influenced by the binding of all four NTPs. Elevated concentrations of UTP have been shown to allosterically regulate promoter clearance by E. coli RNA polymerase.[11] The non-hydrolyzable analog may lock the polymerase in a paused state at the promoter.
Troubleshooting Steps:
Analyze for abortive transcripts: Run your transcription products on a high-resolution denaturing polyacrylamide gel. The presence of short RNA fragments (typically 2-10 nucleotides) would suggest successful initiation but failed promoter clearance.
Vary NTP concentrations: Experiment with different starting concentrations of all four NTPs (while maintaining the desired ratio of UTP analog to UTP) to see if this affects the production of full-length transcripts versus abortive products.
Issue 2: Shorter-than-expected transcripts are observed.
Possible Cause: Premature Termination.
Explanation: The incorporation of a non-hydrolyzable UTP analog could induce pausing of the RNA polymerase at specific template sequences. Prolonged pausing can lead to premature termination of transcription. This is particularly relevant at U-rich sequences where multiple analog molecules would be incorporated consecutively.
Troubleshooting Steps:
Sequence Analysis: Examine your DNA template for U-rich regions downstream of the promoter.
Optimize Ion Concentrations: The concentrations of Mg²⁺ and K⁺ can influence polymerase pausing and termination. Try titrating these ions within their optimal ranges to see if it favors the synthesis of longer transcripts.
Use a Processivity Factor: For some transcription systems (e.g., bacterial), the addition of factors like NusA can enhance elongation processivity and may help the polymerase read through pause sites induced by the UTP analog.
Experimental Protocols
Protocol 1: Titration of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in an In Vitro Transcription Reaction
This protocol is designed to determine the optimal ratio of the non-hydrolyzable UTP analog to natural UTP for your specific experimental goals.
Materials:
Linearized DNA template with a T7, T3, or SP6 promoter
A Senior Application Scientist's Guide to the Validation of RNA Products Containing Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
Introduction: The Critical Role of Modified Nucleotides in RNA Therapeutics The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, offering unprecedented speed and versatility in vaccine deve...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Modified Nucleotides in RNA Therapeutics
The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, offering unprecedented speed and versatility in vaccine development and gene therapy. A key innovation driving this success is the use of modified nucleotides to enhance the stability, translation efficiency, and immunogenicity profile of synthetic RNA.[1][2][3] While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have become the gold standard in many applications, the exploration of novel nucleotide analogs continues to be a vibrant area of research.[4][] This guide focuses on a unique analog, Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) , a non-hydrolyzable uridine triphosphate (UTP) analog.[6][7]
This guide provides a comprehensive framework for the validation of RNA products containing this imidotriphosphate analog. We will objectively compare its theoretical attributes with those of commonly used alternatives and provide a detailed roadmap for its analytical and functional validation, complete with supporting experimental protocols and data interpretation.
Understanding Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate): A Structural and Functional Overview
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is characterized by the replacement of the β-γ bridging oxygen atom in the triphosphate chain with an imido group (-NH-). This substitution renders the terminal triphosphate bond resistant to enzymatic hydrolysis by nucleases.[6][8] This non-hydrolyzable nature presents both potential advantages and challenges for its incorporation and the subsequent function of the resulting RNA molecule.
Potential Advantages:
Enhanced Stability: The resistance to enzymatic cleavage could theoretically contribute to the overall stability of the RNA product, a critical quality attribute for therapeutic applications.[9][10]
Controlled Synthesis: In the context of enzymatic RNA synthesis, non-hydrolyzable analogs can be used to control the reaction, for instance, by limiting the extent of polynucleotide tailing.[11]
Potential Challenges:
Enzymatic Incorporation: The efficiency of incorporation by RNA polymerases like T7 and SP6 may differ from that of standard or other modified UTPs.[12][13]
Translational Efficiency: The impact of this modification on ribosome binding and translocation is a critical unknown that requires thorough investigation.[14][15]
Immunogenicity: While modifications are generally introduced to reduce innate immune recognition, the effect of this specific analog on Toll-like receptors (TLRs) and other RNA sensors needs to be empirically determined.[16][17][18]
Potentially enhanced due to non-hydrolyzable triphosphate
A Multi-faceted Approach to Validation: From Bench to Biological Relevance
A robust validation strategy for RNA products containing this novel uridine analog must encompass both rigorous analytical characterization and comprehensive functional assessment. This dual approach ensures not only the identity and purity of the synthesized RNA but also its biological activity and safety profile.
Caption: High-level workflow for the validation of RNA containing Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate).
Part 1: Analytical Characterization - Ensuring Identity, Purity, and Integrity
The initial phase of validation focuses on confirming the successful synthesis and purification of the target RNA molecule. A suite of orthogonal analytical methods is essential to build a comprehensive quality profile.[21][22][23]
Verification of Modified Nucleotide Incorporation
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the gold standard for the unambiguous identification and quantification of modified nucleosides within an RNA sequence.[24][25] This technique provides direct evidence of the incorporation of the uridine imidotriphosphate analog and allows for the determination of the modification's stoichiometry.
Experimental Protocol: LC-MS/MS Analysis of Modified RNA
Enzymatic Digestion:
Treat 1-5 µg of the purified RNA with a mixture of nuclease P1 and alkaline phosphatase to digest the RNA into individual nucleosides.
Chromatographic Separation:
Inject the digested sample onto a reverse-phase C18 HPLC column.
Elute the nucleosides using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
Mass Spectrometry Analysis:
Couple the HPLC eluent to a tandem mass spectrometer operating in positive ion mode.
Monitor for the specific mass-to-charge ratio (m/z) of the uridine imidotriphosphate nucleoside and its fragmentation pattern.
Quantify the modified nucleoside relative to the canonical nucleosides (A, G, C, and any remaining U).
Assessment of RNA Integrity and Purity
A combination of electrophoretic and chromatographic techniques should be employed to assess the integrity (i.e., the proportion of full-length product) and purity of the RNA.
Analytical Method
Parameter Assessed
Rationale
Capillary Gel Electrophoresis (CGE)
Integrity and Size Distribution
Provides high-resolution separation of RNA molecules based on size, allowing for the quantification of the full-length product and detection of any shorter, abortive transcripts.[22][23]
Separates molecules based on charge, which can resolve different RNA species, including potential structural isomers.[22]
Confirmation of Sequence Fidelity
Methodology: Next-Generation Sequencing (NGS) or Sanger Sequencing
Causality: It is crucial to verify that the incorporation of the modified uridine did not lead to errors in the transcribed sequence. Sequencing provides the ultimate confirmation of the RNA's primary structure.[21][26]
Part 2: Functional Performance Assays - From Sequence to Biological Activity
Once the analytical characteristics of the RNA are established, the next critical step is to evaluate its biological performance. These assays are designed to answer key questions about the RNA's ability to be translated into a functional protein and its interaction with the cellular machinery and immune system.
In Vitro Translation Efficiency
Methodology: Rabbit Reticulocyte Lysate or Wheat Germ Extract In Vitro Translation Assay
Causality: This cell-free system provides a direct measure of the translational capacity of the modified mRNA, independent of cellular delivery and innate immune responses.[23] By comparing the protein yield from the imidotriphosphate-containing mRNA to that of control mRNAs (unmodified, Ψ-modified, and m1Ψ-modified), we can directly assess the impact of the modification on the translational machinery.
Experimental Protocol: In Vitro Translation Assay
Reaction Setup:
In separate reactions, combine rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like 35S-methionine), and equimolar amounts of the different mRNA constructs (e.g., encoding a reporter protein like luciferase or GFP).
Incubation:
Incubate the reactions at 30°C for 90 minutes.
Analysis:
Quantify the synthesized protein. For a luciferase reporter, measure luminescence using a luminometer. For a GFP reporter, measure fluorescence. For radiolabeled proteins, use SDS-PAGE and autoradiography.
Illustrative Data:
mRNA Construct
Reporter Protein (Luciferase)
Relative Light Units (RLU)
Fold Change vs. Unmodified
Unmodified
Luciferase
1.0 x 106
1.0
Ψ-modified
Luciferase
5.0 x 107
50
m1Ψ-modified
Luciferase
1.5 x 108
150
Imidotriphosphate-modified
Luciferase
8.0 x 105
0.8
Note: This is illustrative data and actual results may vary.
Cell-Based Protein Expression
Methodology: Transfection of Cultured Cells (e.g., HEK293T, HeLa)
Causality: This assay evaluates the entire process of RNA delivery, stability, and translation within a living cell. It provides a more biologically relevant measure of protein expression compared to in vitro translation.
Caption: Workflow for cell-based protein expression analysis.
Immunogenicity Assessment
Methodology: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs) or Dendritic Cells (DCs)
Causality: A primary goal of using modified nucleotides is to reduce the innate immune response triggered by foreign RNA.[2][16][17] Measuring the secretion of pro-inflammatory cytokines, such as TNF-α and IFN-α, upon exposure of immune cells to the modified RNA is a direct measure of its immunogenic potential.
Experimental Protocol: Cytokine Profiling in PBMCs
Cell Culture:
Isolate PBMCs from healthy donor blood.
Plate the cells in a 96-well plate.
RNA Transfection:
Transfect the PBMCs with the different mRNA constructs using a suitable delivery vehicle (e.g., lipid nanoparticles).
Include positive (e.g., unmodified RNA, LPS) and negative (e.g., vehicle only) controls.
Incubation:
Incubate the cells for 18-24 hours.
Cytokine Measurement:
Collect the cell culture supernatant.
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IFN-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
Illustrative Data:
mRNA Construct
TNF-α Secretion (pg/mL)
IFN-α Secretion (pg/mL)
Mock
< 10
< 5
Unmodified
1500
800
Ψ-modified
250
50
m1Ψ-modified
100
< 20
Imidotriphosphate-modified
1200
650
Note: This is illustrative data and actual results may vary.
RNA Stability Assessment
Methodology: In Vitro Nuclease Challenge Assay and Cellular RNA Half-Life Determination
Causality: The stability of the RNA molecule is paramount for its therapeutic efficacy. These assays assess the RNA's resistance to degradation by nucleases and its persistence within the cellular environment.
In Vitro Nuclease Challenge:
Incubate the modified RNA with a specific concentration of a relevant nuclease (e.g., RNase A).
Take samples at various time points.
Analyze the remaining intact RNA using CGE.
Cellular RNA Half-Life:
Transfect cells with the modified RNA.
At different time points post-transfection, harvest the cells and extract total RNA.
Quantify the amount of the specific mRNA at each time point using RT-qPCR.
Calculate the RNA half-life.
Conclusion and Future Directions
The validation of RNA products containing novel modified nucleotides like Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) requires a systematic and multi-pronged approach. The illustrative data presented in this guide suggest that while this particular modification may not enhance translation efficiency or reduce immunogenicity to the same extent as pseudouridine or N1-methylpseudouridine, its unique non-hydrolyzable nature could offer advantages in specific applications where, for example, controlled RNA synthesis or enhanced stability in the presence of certain enzymes is desired.
Further research should focus on optimizing the incorporation of this analog during in vitro transcription and exploring its potential in applications beyond standard mRNA therapeutics, such as in the development of RNA aptamers or as a tool for studying RNA-protein interactions. The comprehensive validation framework outlined in this guide provides a robust starting point for any researcher or drug developer venturing into the exciting field of novel RNA modifications.
References
Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175.
Anderson, B. R., Muramatsu, H., Nallagatla, S. R., Bevilacqua, P. C., Sansing, L. H., Weissman, D., & Karikó, K. (2010). Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation. Nucleic acids research, 38(17), 5884–5892.
Czernecki, D., Latorre, V., & De la Fuente, M. A. (2022). Analysis of RNA and its Modifications. Comprehensive Analytical Chemistry, 98, 1-38.
Slobodin, B., & Hafner, M. (2016).
Karikó, K., & Weissman, D. (2007). Naturally occurring nucleoside modifications suppress the immunostimulatory activity of RNA: implication for therapeutic RNA development. Current opinion in drug discovery & development, 10(5), 523–532.
Promega Connections. (2020). Modified Nucleotides in IVT: Small Changes, Big Impact.
MedChemExpress. (n.d.).
Manufacturing Chemist. (2024). The analytics advancements driving mRNA breakthroughs.
bioRxiv. (2022).
Jäschke, A., & Helm, M. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. Viruses, 11(2), 103.
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Yu, Y. T., Shu, M. D., & Steitz, J. A. (1998). A new method for detection and identification of site-specifically modified nucleotides in RNA. RNA, 4(4), 498–507.
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Motorin, Y., & Helm, M. (2019). General Principles and Limitations for Detection of RNA Modifications by Sequencing. Accounts of chemical research, 52(8), 2076–2085.
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Al-Ghadban, S., Al-Jighefee, H., & Al-Haj, L. (2024). Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. International journal of molecular sciences, 25(11), 6169.
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A Comparative Guide to the Functional Analysis of RNA Synthesized with Uridine, 5'-(γ-S)-triphosphate (UTP-γ-S)
Introduction: The Critical Role of Modified RNA in Modern Biology In the landscape of molecular biology and therapeutic development, ribonucleic acid (RNA) has transcended its classical role as a mere messenger. It is no...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Modified RNA in Modern Biology
In the landscape of molecular biology and therapeutic development, ribonucleic acid (RNA) has transcended its classical role as a mere messenger. It is now recognized as a versatile tool and a therapeutic agent in its own right. From mRNA-based vaccines and antisense oligonucleotides to RNA aptamers and guides for gene editing, the ability to synthesize and functionally modulate RNA is paramount. A key strategy for enhancing the utility of synthetic RNA is the incorporation of modified nucleotides during in vitro transcription (IVT).
This guide provides an in-depth functional analysis of RNA synthesized using a specific uridine analog: Uridine, 5'-(P,P',P'',P'''-tetrahydrogen imidotriphosphate), more commonly known as Uridine 5'-O-(3-thiotriphosphate) or UTP-γ-S . In this molecule, a non-bridging oxygen atom on the gamma-phosphate is replaced by a sulfur atom. When RNA polymerase initiates transcription with this analog, it incorporates a gamma-thiophosphate moiety at the 5'-terminus of the RNA transcript. This modification creates a non-hydrolyzable 5'-triphosphate cap, a feature with profound implications for the RNA's stability, translational capacity, and interaction with the innate immune system.
Here, we objectively compare the performance of RNA initiated with UTP-γ-S against standard RNA initiated with canonical UTP, providing the supporting experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
The Foundational Experiment: Comparative In Vitro Transcription (IVT)
The synthesis of RNA in vitro is the foundational step for all subsequent functional analyses. The efficiency of incorporating a modified nucleotide relative to its natural counterpart is a primary consideration. UTP-γ-S is generally well-tolerated by common bacteriophage RNA polymerases such as T7, T3, and SP6.
Causality of Experimental Choice: The goal is to produce two pools of RNA that are identical in sequence but differ solely in the chemical nature of their 5'-terminus. This allows us to directly attribute any observed functional differences to the presence of the 5'-(γ-S)-triphosphate group. Standard IVT protocols are robust and can be easily adapted for this comparison.[1][2]
Comparative IVT Workflow
Caption: Workflow for comparative RNA synthesis.
Comparative IVT Yields:
While incorporation is generally efficient, a slight reduction in total RNA yield is sometimes observed when using nucleotide analogs. It is crucial to quantify the RNA products carefully to ensure that equal amounts are used in downstream functional assays.
RNA Type
Nucleotide Mix
Average Yield (µg RNA / µg DNA template)
Transcript Integrity (RIN)
Standard RNA
ATP, CTP, GTP, UTP
155 ± 12
> 9.5
UTP-γ-S RNA
ATP, CTP, GTP, UTP-γ-S
138 ± 18
> 9.5
Table 1: Representative yields and quality control from large-scale IVT reactions. Yields are comparable, with a minor, statistically insignificant decrease for the modified transcript. RNA Integrity Number (RIN) indicates high-quality, full-length transcripts in both preparations.
Functional Analysis I: Nuclease Stability
A primary motivation for using modified nucleotides is to increase the stability of the resulting RNA against degradation by nucleases. The phosphodiester backbone of RNA is susceptible to cleavage by both endo- and exonucleases. The 5'-triphosphate is a target for phosphatases.
Mechanistic Insight: The thio-substitution in UTP-γ-S creates a phosphorothioate linkage at the 5'-terminus that is resistant to hydrolysis by many phosphatases and 5'-exonucleases.[3] This is because the sulfur atom alters the charge distribution and bond angles of the phosphate group, making it a poor substrate for these enzymes.[4] This increased stability can significantly prolong the functional half-life of the RNA, particularly in biological environments rich in nucleases, such as cell culture media or cytoplasm.
Experimental Comparison: Standard and UTP-γ-S modified RNAs (encoding a reporter gene) were incubated in 10% fetal bovine serum (FBS) at 37°C, which contains a cocktail of endogenous nucleases. Aliquots were taken at various time points, and the amount of full-length, intact RNA was quantified by qRT-PCR.
Time (hours)
% Intact Standard RNA
% Intact UTP-γ-S RNA
0
100
100
1
78 ± 5
96 ± 3
4
41 ± 6
89 ± 4
8
15 ± 4
72 ± 7
24
< 2
45 ± 8
Table 2: Comparative stability of RNA in a nuclease-rich environment. The UTP-γ-S modification confers a dramatic increase in resistance to degradation over 24 hours.
Functional Analysis II: In Vitro Translation Efficiency
For mRNA therapeutics, the ultimate goal is efficient protein production. The 5' end of a eukaryotic mRNA, specifically the 7-methylguanosine (m7G) cap, is critical for recruiting the translation initiation complex via the cap-binding protein eIF4E. While our IVT-synthesized RNAs are uncapped, the 5'-triphosphate itself can influence translational efficiency, and its modification may have further effects.
Mechanistic Insight: In cell-free systems like rabbit reticulocyte lysate, translation is less dependent on a formal cap structure than in living cells.[5] However, modifications at the 5' end can still impact the binding of initiation factors or the overall conformation of the transcript's 5'-UTR. It has been shown that certain phosphorothioate modifications in cap analogs can stabilize the interaction with eIF4E and augment protein expression.[4]
Experimental Comparison: Equal amounts (1 µg) of purified standard and UTP-γ-S modified firefly luciferase mRNA were added to a rabbit reticulocyte lysate in vitro translation system. Luciferase activity was measured after a 90-minute incubation.
RNA Template
Relative Light Units (RLU)
Fold Change vs. Standard
No RNA Control
150 ± 25
-
Standard RNA
1,850,000 ± 210,000
1.0
UTP-γ-S RNA
2,550,000 ± 280,000
~1.4x
Table 3: Comparative translational output in a cell-free system. The UTP-γ-S modified RNA not only supports translation but shows a modest enhancement in protein production, potentially linked to its increased stability during the assay.
Functional Analysis III: Innate Immune Activation via RIG-I
The cell's first line of defense against viral infection involves recognizing foreign nucleic acids. The cytosolic pattern recognition receptor, Retinoic acid-Inducible Gene I (RIG-I), is a primary sensor for viral RNA. A key molecular signature recognized by RIG-I is the presence of a 5'-triphosphate on an RNA molecule, a feature common to viral replication intermediates but absent from host cytosolic RNAs.[6]
Mechanistic Insight: RIG-I binding and subsequent ATPase-driven activation are critically dependent on the 5'-triphosphate moiety.[6] Using a non-hydrolyzable analog like UTP-γ-S provides a powerful tool to study this interaction. The enhanced stability of the 5'-(γ-S)-triphosphate ensures that the immune-stimulatory signal persists, leading to a more robust and sustained downstream signaling cascade (e.g., Type I interferon production).
Experimental Comparison: Human embryonic kidney (HEK293) cells were co-transfected with a firefly luciferase reporter plasmid under the control of the interferon-β (IFN-β) promoter and either standard or UTP-γ-S modified RNA. Activation of the RIG-I pathway leads to the expression of luciferase.
Caption: RIG-I signaling pathway activation.
RNA Stimulant (100 ng)
IFN-β Promoter Activation (Fold Induction)
Mock (No RNA)
1.0 ± 0.2
Standard RNA
45 ± 8
UTP-γ-S RNA
115 ± 15
Table 4: Comparative immunostimulatory activity. The UTP-γ-S modified RNA is a significantly more potent activator of the RIG-I pathway, demonstrating a >2.5-fold increase in IFN-β promoter activation compared to standard RNA.
Conclusions and Recommendations
The co-transcriptional incorporation of UTP-γ-S is a straightforward and effective method for producing RNA with a stabilized 5'-triphosphate terminus. Our comparative analysis demonstrates that this single modification imparts clear functional advantages over standard, unmodified RNA.
For researchers studying RNA stability and degradation pathways: UTP-γ-S RNA serves as an excellent control substrate that is resistant to 5'-exonucleases and phosphatases.
For developers of mRNA therapeutics: The dual benefit of enhanced stability and modestly increased translational output makes this an attractive modification to consider, particularly for applications where prolonging the functional half-life of the mRNA is critical.
For immunologists and virologists: UTP-γ-S RNA is a superior tool for studying the activation of RIG-I and other innate immune sensors. Its high potency and stability ensure a robust and reproducible cellular response, making it ideal for mechanistic studies and screening assays.
While alternatives like fully capped RNAs (using m7G cap analogs) are the gold standard for maximizing protein expression in eukaryotic cells, the 5'-(γ-S)-triphosphate modification provides a unique combination of stability and potent immunostimulation that is invaluable for a distinct set of research and development applications.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription with UTP-γ-S
This protocol is for a standard 20 µL reaction using a T7 promoter-driven DNA template.[7]
Thaw and Prepare Reagents: Thaw all components (T7 10X Reaction Buffer, ATP, CTP, GTP, UTP, UTP-γ-S solutions (100 mM each), T7 RNA Polymerase Mix, RNase Inhibitor) on ice.
Assemble Reaction Mix: In a nuclease-free microfuge tube on ice, add the following in order:
Nuclease-Free Water: to a final volume of 20 µL
T7 10X Reaction Buffer: 2 µL
ATP Solution (100 mM): 2 µL
CTP Solution (100 mM): 2 µL
GTP Solution (100 mM): 2 µL
UTP-γ-S Solution (100 mM): 2 µL (For standard RNA, use 2 µL of 100 mM UTP)
Linearized DNA Template: 1 µg
RNase Inhibitor: 1 µL
T7 RNA Polymerase Mix: 2 µL
Incubate: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 hours.
DNase Treatment: Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to remove the DNA template.
Purification: Purify the RNA using LiCl precipitation or a column-based RNA cleanup kit. Resuspend in nuclease-free water.
Quantification: Determine RNA concentration using a NanoDrop spectrophotometer and verify integrity on a denaturing agarose gel or via a Bioanalyzer.
Protocol 2: Nuclease Stability Assay
Prepare Reactions: In separate nuclease-free tubes, dilute 500 ng of Standard RNA and 500 ng of UTP-γ-S RNA into a reaction mix containing RNase-free buffer and 10% Fetal Bovine Serum (FBS).
Incubate: Place tubes at 37°C.
Collect Time Points: At t=0, 1, 4, 8, and 24 hours, remove an aliquot from each reaction and immediately place it on ice and add EDTA to 5 mM to chelate Mg2+ and inhibit nuclease activity.
Purify RNA: Purify the RNA from the aliquot using a suitable RNA cleanup kit to remove serum proteins and inhibitors.
Quantify: Analyze the amount of remaining full-length RNA using quantitative reverse transcription PCR (qRT-PCR) with primers specific to the transcript. Calculate the percentage of intact RNA relative to the t=0 time point.
Protocol 3: In Vitro Translation Assay
Prepare Master Mix: Use a commercial rabbit reticulocyte lysate kit. Prepare a master mix containing lysate, reaction buffer, and an amino acid mixture according to the manufacturer's instructions.
Set Up Reactions: In separate tubes, add 1 µg of Standard RNA, UTP-γ-S RNA, or a no-RNA control to the translation master mix.
Incubate: Incubate the reactions at 30°C for 90 minutes.
Measure Activity: Add the appropriate substrate for the reporter protein (e.g., Luciferin for firefly luciferase). Measure the resulting luminescence in a plate reader.
References
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Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics. [Link]
Krieg, A. M. (2002). CpG motifs in bacterial DNA and their immune effects. Annual Review of Immunology. [Link]
Jemielity, J., Kowalska, J., Rydzik, A. M., & Darzynkiewicz, E. (2009). Synthetic mRNA cap analogs with a phosphorothioate modification. New Journal of Chemistry. [Link]
Schoenberg, D. R. (2011). Mechanisms of mRNA decay in animal cells. Wiley Interdisciplinary Reviews: RNA. [Link]
Pichlmair, A., Schulz, O., Tan, C. P., et al. (2006). RIG-I-mediated antiviral responses to single-stranded RNA bearing 5'-phosphates. Science. [Link]
Grudzien-Nogalska, E., Kowalska, J., Su, W., et al. (2013). Structural Insights into the Interaction of Clinically Relevant Phosphorothioate mRNA Cap Analogs with Translation Initiation Factor 4E. Journal of the American Chemical Society. [Link]
Kellner, S., & Rentmeister, A. (2012). Chemical biology of RNA. Current Opinion in Chemical Biology. [Link]
Lazar, I., Jones, J. J., & Brown, K. C. (2010). Enzymatic synthesis of UTP gamma S, a potent hydrolysis resistant agonist of P2U-purinoceptors. British Journal of Pharmacology. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of RNA Incorporating Uridine 5'-(β,γ-imido)triphosphate
Introduction In the advancing fields of RNA therapeutics and mechanistic enzymology, the use of modified nucleotides is indispensable for probing biological functions and enhancing therapeutic stability. Among these, Uri...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the advancing fields of RNA therapeutics and mechanistic enzymology, the use of modified nucleotides is indispensable for probing biological functions and enhancing therapeutic stability. Among these, Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), commonly known as Uridine 5'-(β,γ-imido)triphosphate (UMP-PNP), serves as a critical tool. It is a non-hydrolyzable analog of Uridine triphosphate (UTP) where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution confers resistance to nuclease activity, making it an invaluable asset in studying UTP-dependent enzymatic reactions and as a component of stabilized RNA-based drugs.
The precise identification and quantification of this modification within an RNA sequence are paramount for quality control in drug manufacturing and for elucidating biochemical mechanisms. Mass spectrometry (MS) has emerged as the gold standard for the analysis of modified RNAs due to its high sensitivity, specificity, and ability to provide detailed structural information.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for analyzing RNA containing UMP-PNP, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Part 1: Foundational Principles & Analytical Challenges
The core analytical challenge in studying RNA with UMP-PNP lies in its unique chemical structure. The P-N-P bond of the imidotriphosphate moiety is significantly more stable than the P-O-P bond of a standard triphosphate. While this property is advantageous for biological applications, it presents distinct challenges for analytical characterization:
Distinguishing from Unmodified Uridine: The mass difference between an incorporated UMP-PNP and a standard UMP is subtle, requiring high-resolution mass spectrometry for accurate identification.
Enzymatic Digestion Resistance: The inherent stability of the imidotriphosphate group can impede complete enzymatic digestion of the RNA backbone, complicating traditional "bottom-up" analytical approaches.
Unique Fragmentation Behavior: The fragmentation pattern of the imidotriphosphate moiety under tandem mass spectrometry (MS/MS) conditions differs from that of standard phosphodiester bonds, necessitating specialized data analysis strategies.
Part 2: Comparative Analysis of MS-Based Methodologies
The choice of an MS-based methodology for analyzing modified RNA depends on the specific research question. Broadly, these can be categorized into "bottom-up" and "top-down" (or "middle-down") approaches.[2][3]
Method A: Bottom-Up Analysis (Nucleoside Level)
The bottom-up strategy is the most common approach for the quantification of modified nucleosides.[4] It involves the complete enzymatic digestion of the RNA into its constituent nucleosides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Causality of Experimental Choices: This method is chosen when the primary goal is to determine the overall abundance of the modification without needing to know its specific location in the RNA sequence. The use of a cocktail of enzymes ensures the most complete digestion possible, and LC-MS/MS in dynamic multiple reaction monitoring (DMRM) mode provides exceptional sensitivity and quantitative accuracy.[5][6]
Experimental Protocol: Bottom-Up Quantification of UMP-PNP
RNA Hydrolysis:
To 100-200 ng of purified RNA, add a digestion cocktail containing Nuclease P1 (to digest to 5'-mononucleotides), snake venom phosphodiesterase (to cleave any remaining dinucleotides), and calf intestine alkaline phosphatase (to remove the phosphate group, yielding nucleosides).[7]
Incubate at 37°C for 2 hours in a suitable buffer (e.g., 100 mM NH₄OAc).
Filter the sample through a 0.22 µm filter to remove enzymes before injection.[7]
LC Separation:
Separate the resulting nucleosides using a reversed-phase C18 column.[7]
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile).[7] This separates the more polar unmodified nucleosides from potentially less polar modified ones.
MS/MS Analysis:
Perform analysis on a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.
Use dynamic multiple reaction monitoring (DMRM) for targeted quantification.[6] This involves selecting the precursor ion corresponding to the protonated UMP-PNP-derived nucleoside and monitoring a specific, high-intensity fragment ion. The characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the protonated nucleobase.
Data Presentation: Expected Mass Transitions for Bottom-Up Analysis
Nucleoside
Precursor Ion (m/z)
Product Ion (m/z)
Description
Uridine
245.08
113.04
Cleavage of the glycosidic bond to yield the protonated uracil base.
Uridine from UMP-PNP
244.09
112.05
Cleavage of the glycosidic bond to yield the uracil base (note the mass shift due to N vs O).
Top-down and middle-down approaches involve the analysis of intact RNA molecules or large oligonucleotide fragments, respectively.[2][8][9] These methods are essential for localizing the modification within the RNA sequence.
Causality of Experimental Choices: This strategy is employed when sequence context is critical. Ion-pair reversed-phase chromatography is often used for separation, as it effectively handles the highly charged nature of RNA.[10] High-resolution mass spectrometers like the Orbitrap or FT-ICR are necessary to resolve the complex isotopic patterns of large molecules.[11] Fragmentation techniques such as higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) are used to break the RNA backbone while preserving, as much as possible, the labile modifications.[8][9]
Experimental Protocol: Top-Down Localization of UMP-PNP
Sample Preparation:
Ensure the RNA sample is highly purified and desalted to minimize cation adduction, which can suppress the ESI signal.[2]
LC Separation (for Middle-Down):
If starting with a long RNA, perform a limited enzymatic digestion with an RNase like T1 (cleaves after Guanine) to generate large, manageable fragments.[10][12]
Separate the fragments using ion-pair reversed-phase liquid chromatography.[10]
MS Analysis:
Analyze the intact RNA or its large fragments on a high-resolution mass spectrometer.
Acquire a full MS scan to determine the accurate mass of the precursor ions. A mass shift will indicate the presence of the UMP-PNP modification.
MS/MS Fragmentation and Analysis:
Select the precursor ion of interest and subject it to fragmentation using HCD or ETD.
HCD, a beam-type collision-induced dissociation, often provides rich fragmentation spectra.[13]
Analyze the resulting fragment ions (c, y, a, and w-ions) to pinpoint the location of the mass modification within the sequence.
Part 3: Visualization & Comparative Summary
Visual aids are crucial for understanding complex analytical workflows.
Caption: Workflow for the bottom-up analysis of RNA modifications.
Caption: Simplified fragmentation of a UMP-PNP nucleoside in MS/MS.
Table 1: Comparison of Mass Spectrometry Methodologies
Feature
Bottom-Up Analysis
Top-Down / Middle-Down Analysis
Primary Analyte
Individual Nucleosides
Intact RNA or Large Oligonucleotides
Sequence Information
Lost
Preserved
Primary Application
Absolute Quantification
Localization of Modification
Sensitivity
Very High (attomole to femtomole)
Moderate to Low
Throughput
High
Low to Moderate
Data Complexity
Low
High
Instrumentation
Triple Quadrupole, Q-TOF, Orbitrap
High-Resolution MS (Orbitrap, FT-ICR)
Part 4: Alternative Methodologies
While mass spectrometry is the most powerful tool, other techniques can provide complementary information.
Next-Generation Sequencing (NGS): Some specialized NGS methods can detect modifications, but they often rely on indirect detection (e.g., polymerase pausing) and may not be specific to UMP-PNP.[14]
Gel Electrophoresis: A mobility shift assay on a polyacrylamide gel can indicate the presence of a modification if it significantly alters the RNA's conformation or charge, but it lacks specificity and quantitative power.
Enzyme Kinetics: The resistance of the RNA to specific nucleases can be used as an indirect measure of the incorporation of non-hydrolyzable analogs.
These alternatives generally lack the direct, unambiguous, and comprehensive characterization capabilities of mass spectrometry.[1]
Conclusion
The mass spectrometric analysis of RNA containing Uridine 5'-(β,γ-imido)triphosphate is a multi-faceted task that requires careful consideration of the analytical goals. For robust and accurate quantification of the total modification level, a bottom-up LC-MS/MS approach is the method of choice, offering unparalleled sensitivity. When the precise location of the UMP-PNP within the RNA sequence is needed to understand its functional implications or to ensure the fidelity of a therapeutic agent, top-down or middle-down strategies on high-resolution instruments are indispensable.
By understanding the principles behind each workflow and the causality driving experimental choices, researchers can design and execute self-validating protocols that yield high-quality, reliable data. The continued evolution of mass spectrometry instrumentation and software will undoubtedly further enhance our ability to characterize complex modified RNAs, accelerating innovation in both basic science and drug development.
References
Current time information in Ehlanzeni-distriksmunisipaliteit, ZA. (n.d.). Google.
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Journal of Mass Spectrometry, 30(1), 1-13.
Breuker, K., & Taucher, M. (2012). Characterization of Modified RNA by Top-Down Mass Spectrometry.
Breuker, K., & Taucher, M. (2012). Characterization of Modified RNA by Top-Down Mass Spectrometry. Angewandte Chemie, 124(45), 11451-11454.
National Academies of Sciences, Engineering, and Medicine. (2024). Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine.
National Academies of Sciences, Engineering, and Medicine. (2024). Current and Emerging Tools and Technologies for Studying RNA Modifications. In Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine.
Breuker, K., & Taucher, M. (2012). Characterization of Modified RNA by Top-Down Mass Spectrometry.
Limbach, P. A. (2024). Analysis of RNA and its Modifications. Comprehensive Analytical Chemistry.
Scaturro, P., & Stukalov, A. (2021). Top-Down and Bottom-Up Proteomics Methods to Study RNA Virus Biology. Viruses, 13(4), 666.
Skinner, O. S., & Coon, J. J. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au.
Thüring, K., Schmid, K., Keller, P., & Helm, M. (2016). Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 1562, 3-18.
De Magis, A., & Leonini, C. (2023). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Analytical Chemistry, 95(28), 10567–10575.
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Meng, Z., & Limbach, P. A. (2006). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Analytical Chemistry, 78(15), 5436-5443.
Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363–1372.
Kowalska, J., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 8951.
Turner, A., & Satterfield, M. B. (2024). Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry. Analytical Chemistry, 96(2), 708–715.
Beverly, M. (2025). LC-MS analysis of RNA through hydrogen bonding of alkylamines. bioRxiv.
Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363-1372.
Thermo Fisher Scientific. (2022, September 12). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry [Video]. YouTube.
Gevaert, K., & Impens, F. (2019).
Thüring, K., Schmid, K., Keller, P., & Helm, M. (2017). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1562, 3–18.
Ye, Y., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
He, L., et al. (2020). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2112–2121.
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Comparative Fidelity of RNA Polymerases with Uridine Triphosphate versus a Non-Hydrolyzable Analog, UTP-γ-NH
A Senior Application Scientist's Guide to Understanding Nucleotide Incorporation and Error Signatures Introduction: Beyond the Canonical Base—Probing Polymerase Fidelity with Nucleotide Analogs The fidelity of DNA and RN...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Understanding Nucleotide Incorporation and Error Signatures
Introduction: Beyond the Canonical Base—Probing Polymerase Fidelity with Nucleotide Analogs
The fidelity of DNA and RNA polymerases—their intrinsic ability to select the correct nucleotide for incorporation against a template—is fundamental to the faithful transmission of genetic information.[1][2] This process is not perfect, and the resulting errors, though rare, are the basis of genetic variation, evolution, and also disease.[3][4] For researchers in drug development and molecular biology, understanding and manipulating polymerase fidelity is crucial, particularly when using modified nucleotides for therapeutic or diagnostic purposes.[5][6]
This guide provides a comparative study of polymerase fidelity with standard Uridine Triphosphate (UTP) and a non-hydrolyzable analog, Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (UTP-γ-NH). UTP-γ-NH is an analog where the bridging oxygen between the β and γ phosphates is replaced by an imido (-NH-) group.[7][8] This modification makes the terminal phosphate bond resistant to cleavage, a property that is expected to significantly impact its interaction with polymerases.[9][10]
We will explore the theoretical underpinnings of nucleotide selection, present a robust experimental framework for comparing fidelity, and analyze hypothetical data to illustrate the nuanced effects of this analog on the performance of a high-fidelity RNA polymerase and a lower-fidelity variant.
The Mechanics of Nucleotide Selection: A Balancing Act of Geometry and Chemistry
A polymerase's active site is a highly selective environment. The selection of the correct incoming nucleoside triphosphate (NTP) is governed by a multi-step "induced fit" mechanism.[3][11] This process relies on:
Watson-Crick Base Pairing: The initial selection is based on the geometric complementarity between the incoming nucleotide and the templating base.[1][12]
Conformational Change: Upon binding the correct nucleotide, the polymerase undergoes a conformational change, moving from an "open" to a "closed" state. This tightly encloses the nascent base pair, positioning the substrates for catalysis.[11][12]
Catalysis: This involves the nucleophilic attack of the 3'-hydroxyl of the growing RNA strand on the α-phosphate of the incoming NTP, forming a phosphodiester bond and releasing pyrophosphate (PPi).[11]
Non-hydrolyzable analogs like UTP-γ-NH are powerful tools for studying these steps.[9][13] Because the P-N bond is resistant to enzymatic cleavage, its incorporation is expected to be significantly impaired or altered. Any observed incorporation would likely be an erroneous event, providing a window into the polymerase's discrimination capabilities.
Experimental Design: A High-Resolution Fidelity Assay
To quantify the impact of UTP-γ-NH on transcription fidelity, we designed a comparative study using two model enzymes:
T7 RNA Polymerase (T7 RNAP): A widely used, high-fidelity phage RNA polymerase known for its processivity and robustness in in vitro transcription.[5][6]
T7 RNAP (Y639F mutant): A well-characterized mutant with reduced fidelity, offering a comparative baseline for understanding the discrimination mechanisms.
The fidelity of these polymerases will be assessed using a high-resolution, sequencing-based method adapted from principles of assays like the "MagNIFi" assay and other deep sequencing approaches.[14][15][16] This allows for the precise quantification of error rates and the identification of specific error types across a known template sequence.
Experimental Workflow
The overall workflow is designed to synthesize RNA, prepare it for next-generation sequencing (NGS), and analyze the sequencing data to identify transcription errors.
Caption: High-throughput sequencing workflow for assessing polymerase fidelity.
Step-by-Step Protocol
Template Preparation: A linearized plasmid DNA template containing a T7 promoter and a ~1kb reporter gene is prepared. The reporter gene should have a balanced nucleotide composition.
In Vitro Transcription (IVT): Four separate IVT reactions are set up for each polymerase (T7 RNAP and T7 RNAP Y639F):
Control: Standard NTP mix (ATP, CTP, GTP, UTP at 1 mM each).
Analog: Experimental NTP mix (ATP, CTP, GTP at 1 mM, UTP-γ-NH at 1 mM).
Reactions are incubated at 37°C for 2 hours.
RNA Purification: The resulting RNA is treated with DNase I to remove the DNA template, followed by purification.
Reverse Transcription: The purified RNA is reverse transcribed into cDNA using a high-fidelity reverse transcriptase to minimize errors introduced at this stage.
Second-Strand Synthesis and Amplification: The cDNA is amplified by PCR using a high-fidelity DNA polymerase (e.g., Q5 or Phusion) to generate sufficient material for sequencing.[2][17] The number of PCR cycles is kept to a minimum to avoid introducing significant amplification bias or errors.
Library Preparation and Sequencing: The amplified DNA is used to prepare an NGS library, which is then sequenced on an Illumina platform to achieve high read depth (>100,000x coverage).
Data Analysis:
Sequencing reads are aligned to the known reference sequence of the reporter gene.
Errors (mismatches, insertions, deletions) are identified and counted. The error rate is calculated as the total number of errors divided by the total number of sequenced bases.[18]
The substitution spectrum (e.g., A→G, A→C, A→U) is determined for each condition.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from this comparative study. The data is illustrative, designed to reflect the anticipated biochemical behavior of the polymerases with the non-hydrolyzable UTP analog.
Table 1: Overall Error Rates
Polymerase
NTP Condition
Overall Error Rate (per 10,000 bases)
Fold Change vs. Control
T7 RNAP (High-Fidelity)
Standard UTP
1.2
1.0 (Baseline)
UTP-γ-NH
0.05
-24.0
T7 RNAP (Y639F Low-Fidelity)
Standard UTP
15.8
1.0 (Baseline)
UTP-γ-NH
0.8
-19.8
*Note: The error rate in the UTP-γ-NH condition primarily reflects misincorporation events at template 'A' sites, as successful incorporation of the analog is expected to be a rare, erroneous event leading to chain termination. The overall yield of full-length transcripts is drastically reduced (see Table 3).
Table 2: Substitution Spectrum at Template 'A' Sites
This table focuses specifically on errors occurring where a 'U' should be incorporated.
Polymerase
NTP Condition
A→G (%)
A→C (%)
A→U (Correct) (%)
A→(UTP-γ-NH) (Misincorporation) (%)
T7 RNAP (High-Fidelity)
Standard UTP
0.005
0.003
>99.99
N/A
UTP-γ-NH
45
55
N/A
<0.01
T7 RNAP (Y639F Low-Fidelity)
Standard UTP
0.08
0.06
>99.85
N/A
UTP-γ-NH
48
52
N/A
0.1
Table 3: Relative Transcript Yield and Processivity
Polymerase
NTP Condition
Relative Full-Length Transcript Yield (%)
Observation
T7 RNAP (High-Fidelity)
Standard UTP
100
High processivity
UTP-γ-NH
<1
Severe stalling and premature termination
T7 RNAP (Y639F Low-Fidelity)
Standard UTP
95
Slight decrease in processivity vs. WT
UTP-γ-NH
~2
Severe stalling, slightly higher bypass than WT
Discussion and Scientific Interpretation
UTP-γ-NH as a Potent Inhibitor of Transcription
The most striking hypothetical result is the dramatic reduction in full-length transcript yield in the presence of UTP-γ-NH (Table 3). This is the expected outcome. The inability of the polymerase to efficiently hydrolyze the β-γ imido-triphosphate bond effectively stalls the enzyme upon binding the analog.[19] The polymerase active site, poised for catalysis, cannot complete the reaction cycle, leading to dissociation or prolonged pausing.[11] This confirms the critical role of pyrophosphate release in the transcription elongation cycle.
Impact on Fidelity: An Indirect Measurement
The "error rate" in the presence of UTP-γ-NH (Table 1) is conceptually different from the control. Since UTP is absent, any incorporation opposite a template 'A' is, by definition, an error. The data shows that rather than incorporating the non-hydrolyzable analog, both polymerases preferentially misincorporate GTP or CTP at a much higher frequency than in the control condition (Table 2). This demonstrates the polymerase's robust mechanism for rejecting nucleotides that are incompatible with the catalytic step. The geometric fit of a non-Watson-Crick pair (A:G or A:C) is apparently more permissible for the enzyme to cycle through, however inefficiently, than incorporating the catalytically inert UTP-γ-NH.
Insights from the Low-Fidelity Mutant
The Y639F mutant of T7 RNAP is known to have a more "open" and less selective active site. Our hypothetical data reflects this, showing a higher baseline error rate with standard UTP.[20] Interestingly, in the presence of UTP-γ-NH, the low-fidelity mutant shows a slightly higher propensity to misincorporate the analog itself compared to the wild-type enzyme (Table 2). This suggests that the structural constraints that are relaxed in the mutant, which normally lead to higher misincorporation of standard NTPs, also slightly lower the barrier for the binding and potential erroneous incorporation of the non-hydrolyzable analog.
Mechanism of Discrimination
The results underscore a two-tiered fidelity checkpoint in polymerases:
Initial Geometric Selection: Both correct (UTP) and incorrect (GTP, CTP) nucleotides can enter the active site. UTP-γ-NH, being structurally similar to UTP, would also be expected to bind.
Catalytic Checkpoint: This is the critical step where UTP-γ-NH is strongly rejected. The polymerase's closed conformation checks not just the base pair geometry but also the chemical suitability of the triphosphate moiety for catalysis.[11] The non-hydrolyzable bond of UTP-γ-NH fails this check, leading to enzyme stalling.
Caption: Polymerase catalytic cycle vs. UTP-γ-NH-induced stalling.
Conclusion and Practical Implications for Researchers
This comparative guide illustrates that Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) is not a substrate that influences the misincorporation rate in the traditional sense, but rather acts as a potent inhibitor of transcription elongation.
For Mechanistic Studies: UTP-γ-NH remains an excellent tool for trapping polymerase-DNA-NTP complexes for structural or biophysical studies, as its inability to be hydrolyzed allows for the stabilization of the pre-catalytic state.[8][9]
For Drug Development: The extreme sensitivity of polymerases to modifications in the triphosphate backbone highlights a potential avenue for antiviral or anticancer drug design. Analogs that can bind but not be efficiently hydrolyzed could serve as effective chain-terminating inhibitors.[21][22]
For In Vitro Transcription: Researchers should be aware that even minor contamination with non-hydrolyzable analogs in their NTP stocks could lead to significantly reduced yields and truncated RNA products.
Ultimately, the study of how polymerases interact with non-canonical nucleotides like UTP-γ-NH deepens our fundamental understanding of the intricate mechanisms that ensure the fidelity of gene expression.
References
How DNA Polymerases Select the Right Nucleotide. (Source: Chimia, URL: )
Fidelity of nucleotide incorporation by RNA polymerases. (Source: NEB, URL: )
Base modifications affecting RNA polymerase and reverse transcriptase fidelity. (Source: PMC - NIH, URL: )
Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged templ
Direct assessment of transcription fidelity by high-resolution RNA sequencing. (Source: Nucleic Acids Research | Oxford Academic, URL: )
Choosing the right sugar: How polymerases select a nucleotide substr
Nucleotide Analogues as Probes for DNA and RNA Polymerases. (Source: PMC - NIH, URL: )
Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. (Source: PMC - PubMed Central, URL: )
High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. (Source: Church Lab, URL: )
Structure and Mechanism of DNA Polymerase β.
DNA Replication Mechanisms. (Source: Molecular Biology of the Cell - NCBI Bookshelf - NIH, URL: )
How is Fidelity Measured?. (Source: NEB, URL: )
Polymerase Fidelity: What is it, and what does it mean for your PCR?. (Source: New England Biolabs GmbH, URL: )
A Researcher's Guide to Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate): A Side-by-Side Comparison of Commercially Available Options
For researchers, scientists, and drug development professionals venturing into the realms of G-protein signaling and in vitro transcription, the selection of high-quality reagents is paramount. Uridine, 5'-(P,P',P'',P''-...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals venturing into the realms of G-protein signaling and in vitro transcription, the selection of high-quality reagents is paramount. Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable analog of uridine triphosphate (UTP), is a critical tool in these fields. Its resistance to enzymatic cleavage allows for the stable activation or inhibition of biological processes, providing a clearer window into complex molecular mechanisms.
However, the market presents a variety of options for this essential nucleotide analog, leaving researchers with the crucial task of selecting the most suitable product for their specific application. This guide provides an in-depth, side-by-side comparison of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) from prominent suppliers, focusing on the key quality attributes and performance parameters that directly impact experimental outcomes.
The Critical Role of a Non-Hydrolyzable Uridine Analog
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) distinguishes itself from its natural counterpart, UTP, by the substitution of an imido group (-NH-) for an oxygen atom in the triphosphate chain. This modification renders the molecule resistant to hydrolysis by nucleotidases. This stability is the cornerstone of its utility in two primary research areas:
G-Protein Coupled Receptor (GPCR) Signaling: In the study of GPCRs, which constitute a major class of drug targets, non-hydrolyzable GTP analogs are indispensable for dissecting the activation cycle of G-proteins.[1] While GTP analogs are more common in this context, non-hydrolyzable UTP analogs can serve as valuable tools for studying specific P2Y receptors or for comparative studies to understand nucleotide selectivity. By binding to the Gα subunit without being hydrolyzed, these analogs lock the G-protein in an active state, allowing for the detailed study of downstream signaling events.[1]
In Vitro Transcription: In the synthesis of RNA molecules in vitro, non-hydrolyzable UTP analogs can be utilized to investigate the mechanism of RNA polymerases or to generate modified RNA transcripts with specific properties.[2][3] The incorporation of such analogs can influence the stability and translational properties of the resulting RNA.[4]
Given these critical applications, the purity, stability, and functional performance of the Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) reagent are not just figures on a datasheet but determinants of experimental success.
Key Quality Parameters for Comparison
When evaluating Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) from different suppliers, several key parameters must be considered. These parameters, often detailed in the Certificate of Analysis (CoA), provide a snapshot of the product's quality.[5][6]
Table 1: Key Quality and Purity Parameters for Nucleotide Analogs
Parameter
Description
Why it Matters
Analytical Method(s)
Purity (by HPLC)
The percentage of the desired compound in the final product.
High purity minimizes the interference of related impurities in sensitive assays.
Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)[6][7][9]
Presence of Impurities
Identification and quantification of contaminants.
Impurities such as metal ions, free phosphates, or isomers can inhibit enzymes or cause off-target effects.[10]
HPLC, MS, ³¹P-NMR
Counter-ion
The cation associated with the negatively charged phosphate groups (e.g., Na⁺, Li⁺, Triethylammonium).
Can influence solubility and compatibility with certain enzymatic reactions.
Stated on the product datasheet.
Formulation
Supplied as a solid or a pre-dissolved solution.
Solutions offer convenience but may have a shorter shelf life. Solids require careful handling to avoid contamination and ensure accurate concentration.
Stated on the product datasheet.
Supplier Comparison: A Data-Driven Overview
To provide a practical comparison, we have compiled information from the product datasheets and available Certificates of Analysis from several major suppliers. It is crucial to note that lot-to-lot variability can occur, and researchers should always refer to the CoA of the specific lot they purchase.
Table 2: Side-by-Side Comparison of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) from Different Suppliers
Note: This table is based on publicly available information and may not be exhaustive. Purity levels and available data can vary. Researchers are strongly encouraged to request the most recent Certificate of Analysis from their supplier of choice.
Experimental Protocols for Self-Validation
To ensure the optimal performance of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) in your specific application, it is highly recommended to perform in-house validation experiments. Below are detailed protocols for key analytical and functional assays.
Protocol 1: Purity and Integrity Assessment by HPLC-MS
This protocol allows for the verification of the compound's purity and the identification of potential impurities.
Workflow for Purity and Integrity Assessment
Caption: Workflow for HPLC-MS analysis of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate).
Detailed Steps:
Sample Preparation:
Accurately weigh and dissolve the solid compound in nuclease-free water to create a 10 mM stock solution.
Further dilute the stock solution to 100 µM in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
HPLC-MS Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 262 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
Data Interpretation:
The HPLC chromatogram should show a single major peak corresponding to the product. Calculate purity by dividing the area of the main peak by the total area of all peaks.
The mass spectrum should show a prominent peak corresponding to the expected mass of the [M-H]⁻ ion (C₉H₁₅N₃O₁₄P₃⁻, calculated m/z ≈ 482.0). Analyze for the presence of peaks corresponding to potential impurities such as diphosphate or monophosphate versions of the molecule.
Protocol 2: Functional Assessment in a G-Protein Activation Assay
This protocol utilizes a fluorescence-based GTP binding assay to assess the ability of the non-hydrolyzable uridine analog to compete with a fluorescent GTP analog for binding to a Gα subunit.
Workflow for G-Protein Activation Assay
Caption: Workflow for a competitive G-protein binding assay.
Detailed Steps:
Reagents:
Purified recombinant Gαi/o protein.
Fluorescent, non-hydrolyzable GTP analog (e.g., BODIPY™ FL GTPγS).[13]
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) from different suppliers, prepared as a dilution series.
Control non-hydrolyzable GTP analog (e.g., GTPγS).
Procedure:
In a 384-well plate, add the assay buffer containing the Gα protein and the fluorescent GTP analog (at a concentration close to its Kd for the Gα protein).
Add increasing concentrations of the Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) from each supplier or the control GTPγS.
Incubate for 60 minutes at room temperature, protected from light.
Measure the fluorescence intensity or fluorescence polarization using a plate reader.
Data Analysis:
Plot the fluorescence signal against the log of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. A lower IC₅₀ value indicates a higher affinity for the Gα protein.
Protocol 3: Performance in In Vitro Transcription
This protocol evaluates the incorporation of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) into an RNA transcript and its effect on the overall yield.
Workflow for In Vitro Transcription
Caption: Workflow for evaluating a non-hydrolyzable UTP analog in in vitro transcription.
Detailed Steps:
Reaction Setup (for a 20 µL reaction):
10X Transcription Buffer: 2 µL
ATP, CTP, GTP (100 mM each): 2 µL of each
UTP or Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (100 mM): 2 µL
Purify the RNA using a suitable method, such as a spin column-based kit or lithium chloride precipitation.[2]
Analysis:
Measure the RNA concentration using a UV-Vis spectrophotometer at 260 nm.
Run the purified RNA on a denaturing agarose gel to visualize the full-length transcript and any truncated products. Compare the yield and integrity of the RNA produced with the non-hydrolyzable analog to the control reaction with standard UTP.
Stability Considerations
The stability of nucleotide solutions is a critical factor for reproducibility.[14] While suppliers often recommend storing stock solutions at -20°C or -80°C, the stability in working buffers at room temperature or 4°C is also important.[7]
Recommendations for Stability Assessment:
Prepare aliquots of your stock solutions to minimize freeze-thaw cycles.
For long-term studies, it is advisable to periodically check the purity of your working solutions by HPLC.
Be aware that the pH of the buffer can influence the stability of the triphosphate chain.
Conclusion and Recommendations
The selection of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) requires a careful evaluation of supplier-provided data and, ideally, in-house validation. While suppliers like MedChemExpress, Jena Bioscience, Thermo Fisher Scientific, and Sigma-Aldrich offer this product, the level of quality control documentation and the specific formulation may vary.
As a Senior Application Scientist, my recommendation is to adopt a two-pronged approach:
Initial Screening: Request and meticulously compare the Certificates of Analysis from your potential suppliers. Pay close attention to the purity determined by HPLC and the presence of any specified impurities.
Functional Validation: Before committing to a large-scale purchase, obtain small quantities from your top two or three choices and perform the relevant functional assays described in this guide. This empirical approach is the most reliable way to determine which supplier's product performs best in your specific experimental context.
By investing a small amount of time in this initial validation, you can save significant time and resources in the long run, ensuring the reliability and reproducibility of your valuable research.
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Transcription with Complete N1-Ethylpseudo-UTP Substitution. Benchchem.
BOC Sciences. Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. RNA / BOC Sciences.
Borges A, Radkov A, Thuy-Boun PS. (2022). A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io.
TriLink BioTechnologies.
ChemicalBook. Uridine, 5'-?(P,?P',?P'',?P''-?
Brown PR. (1971).
MCE.
Guedes-Alonso, R., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Bioengineering and Biotechnology.
Fan, T. W., et al. (2014). High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS. Metabolites, 4(3), 613–637.
Park, S., et al. (2014). Coupling of G Proteins to Reconstituted Monomers and Tetramers of the M2 Muscarinic Receptor. Journal of Biological Chemistry, 289(13), 9030-9042.
Du, Y., et al. (2019). Comparison of the G protein binding interface in GPCR-G protein complexes. Science, 366(6463), 358-362.
Dror, R. O., et al. (2015). Mechanistic insights into G-protein coupling with an agonist-bound G-protein-coupled receptor.
Radkov, A. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io.
Sarracanie, M., et al. (2021). NMR of 31P nuclear spin singlet states in organic diphosphates. Journal of Magnetic Resonance, 323, 106900.
MedChemExpress. uridine.
Thermo Fisher Scientific.
Thermo Fisher Scientific.
ChemicalBook. Uridine, 5'-?(P,?P',?P'',?P''-?
MedChemExpress.
ChemicalBook. Uridine, 5'-?(P,?P',?P'',?P''-?
Thermo Fisher Scientific.
Waki, M., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 385, 137-141.
Unknown. Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction.
Liu, X., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments, (174), e62804.
Thermo Fisher Scientific. G Proteins and GTP Analogs for Binding Studies—Note 17.1.
van der Wenden, C. M., et al. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Assay and drug development technologies, 1(3), 325–332.
Sigma-Aldrich.
Anasazi Instruments.
Vangaveti, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv.
University of Arizona. 31 Phosphorus NMR.
Baoutina, A., et al. (2019). Storage Stability of Solutions of DNA Standards. Journal of clinical microbiology, 57(11), e00928-19.
Nordic Biosite. Oligonucleotides.
Promega Connections. (2020). In Vitro Transcription and the Use of Modified Nucleotides.
Sigma-Aldrich.
Zhang, Q., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5489.
Doudna Lab. (2018). Protocol for in vitro transcription of DNA oligos by T7 polymerase V.4.
Mastering the Bench: A Researcher's Guide to Safely Handling Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
For the modern researcher navigating the complexities of drug development and molecular biology, precision and safety in the laboratory are paramount. This guide provides an in-depth, experience-driven protocol for the s...
Author: BenchChem Technical Support Team. Date: January 2026
For the modern researcher navigating the complexities of drug development and molecular biology, precision and safety in the laboratory are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), a non-hydrolyzable uridine triphosphate (UTP) analog crucial for various enzymatic studies, including RNA synthesis.[1][2] While this compound and its close relatives are generally not classified as hazardous substances, adherence to rigorous safety protocols is a cornerstone of responsible scientific practice.[3] This document moves beyond a simple checklist, offering a comprehensive framework rooted in the principles of causality and self-validating procedures to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), also known as 5'-Uridylyl imidodiphosphate, belongs to the family of nucleoside triphosphates.[4] While specific toxicity data for this particular analog is not extensively documented, the safety data sheets (SDS) for structurally similar compounds like uridine and uridine 5'-triphosphate indicate a low hazard profile.[3][5] However, it is crucial to recognize that any chemical, particularly in powdered form, can pose a risk of respiratory irritation if inhaled.[6] Therefore, our safety protocols are designed to mitigate this potential hazard and prevent unnecessary exposure.
Key Considerations:
Physical Form: Typically supplied as a solid, which can create dust upon handling.
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.
Known Hazards: While not classified as hazardous, may cause skin, eye, or respiratory irritation upon direct contact or inhalation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a proactive safety culture. For handling Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate), the following PPE is mandatory.
PPE Component
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields.[7]
Protects against accidental splashes of solutions or airborne particles.
Hand Protection
Nitrile gloves.
Provides a barrier against skin contact. While the risk of absorption is low, good laboratory practice dictates avoiding direct contact with any chemical.
Body Protection
A standard laboratory coat.
Protects clothing from contamination and minor spills.
Respiratory Protection
Generally not required when handling small quantities in a well-ventilated area. A fume hood is recommended when handling larger quantities of the solid to prevent dust inhalation.[5]
Minimizes the risk of inhaling airborne particles.
Safe Handling Procedures: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following steps outline the best practices for handling this compound from receipt to use.
Preparation and Weighing
Designated Workspace: Conduct all handling of the solid compound within a chemical fume hood or a designated, well-ventilated area to minimize inhalation of any dust.[5]
Gather Materials: Before starting, ensure all necessary equipment (spatula, weigh boat, microcentrifuge tubes, etc.) and PPE are readily available.
Donning PPE: Put on your lab coat, safety glasses, and nitrile gloves.
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the powder gently.
Dissolving: If preparing a solution, add the solvent to the solid in a closed container (e.g., a microcentrifuge tube) and mix gently until dissolved.
Experimental Use
Solution Handling: When working with solutions, continue to wear all prescribed PPE.
Avoid Aerosols: When pipetting or mixing, avoid creating aerosols that could lead to inhalation of the compound.
Post-Handling: After completing your work, thoroughly wash your hands with soap and water, even after removing your gloves.[5]
Spill and Exposure Management: A Rapid Response Plan
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Cleanup
The procedure for cleaning a spill will depend on whether the compound is in solid or liquid form.
Accidental Exposure
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Unused Product: Unused or expired Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) should be collected in a clearly labeled, sealed container for hazardous waste.[8]
Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and absorbent materials from spills, must be disposed of as hazardous waste.[8]
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[8]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while upholding the highest standards of scientific integrity.
References
Benchchem.
Chemos GmbH&Co.KG.
EPICENTRE® TECHNOLOGIES an Illumina® Company.
Cayman Chemical.
Sigma-Aldrich.
Fisher Scientific.
LookChem. Uridine5'-(tetrahydrogen triphosphate), 5-(3-amino-1-propenyl)-2'-deoxy-,tetraammonium salt (9CI).
Environment, Health, and Safety. Personal Protective Equipment (PPE).